Rineterkib (hydrochloride)
Description
BenchChem offers high-quality Rineterkib (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rineterkib (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H31BrF3N5O2 |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane |
InChI |
InChI=1S/C26H27BrF3N5O2.CH4/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H4/t13-,20-,21+,23-;/m0./s1 |
InChI Key |
ACRCYSSHPZOTNP-XKNHYIDFSA-N |
Isomeric SMILES |
C.CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F |
Canonical SMILES |
C.CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: LTT462 (Rineterkib) in MAPK Pathway Inhibition
The following technical guide provides an in-depth analysis of LTT462 (Rineterkib), focusing on its mechanism as an ERK1/2 inhibitor and its strategic application in dual-pathway blockade alongside RAF inhibitors.
Part 1: Executive Summary & Mechanistic Profile[1]
Core Identity
LTT462 (Rineterkib) is a potent, selective, orally bioavailable inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases).[1] It is not a RAF inhibitor by direct mechanism; rather, it is the downstream effector used in combination with RAF inhibitors (such as LXH254/Naporafenib) to achieve "vertical blockade" of the MAPK signaling cascade.
This distinction is critical for experimental design: LTT462 targets the final node of the pathway, preventing both catalytic activity and nuclear translocation of ERK, thereby silencing the transcriptional output of oncogenic KRAS, NRAS, and BRAF mutations.
Mechanism of Action (MoA)
LTT462 functions as an ATP-competitive inhibitor .[1] By occupying the ATP-binding pocket of the ERK kinase domain, it prevents the phosphorylation of downstream substrates (e.g., RSK, ELK1, c-MYC).
-
Primary Target: ERK1 (MAPK3) and ERK2 (MAPK1).[1]
-
Binding Mode: Reversible, ATP-competitive.[1]
-
Potency: Low nanomolar IC50 (<10 nM) in biochemical assays.[1]
-
Downstream Effect: Rapid depletion of DUSP6 (Dual Specificity Phosphatase 6), a specific biomarker of ERK pathway output.
The "RAF Inhibitor" Connection: Vertical Blockade
The prompt's reference to LTT462 as a "RAF inhibitor" likely alludes to its clinical pairing. Single-agent RAF inhibition (e.g., Vemurafenib) often fails due to feedback reactivation of ERK.[1] LTT462 is deployed to block this escape route.[1]
Pathway Logic:
-
RAF Inhibitors (Upstream): Block MEK phosphorylation.[1]
-
LTT462 (Downstream): Blocks ERK phosphorylation of substrates and prevents feedback loops where ERK inhibits RAF.[1]
Figure 1: Vertical inhibition strategy. LTT462 blocks the terminal node (ERK), preventing pathway reactivation often seen with upstream RAF inhibition alone.
Part 2: Preclinical Pharmacology & Data[1][2]
Quantitative Profile
LTT462 exhibits high selectivity for ERK1/2 over other kinases.[1] In cellular assays, efficacy is correlated with the mutational status of the MAPK pathway.
| Parameter | Value / Characteristic | Notes |
| Biochemical IC50 | < 10 nM (ERK1/2) | Highly potent ATP-competitive inhibition.[1][2] |
| Cellular IC50 | 10–100 nM | Varies by cell line (e.g., A375, HCT116).[1] |
| Key Biomarker | DUSP6 mRNA/Protein | DUSP6 is transcriptionally regulated by ERK; levels drop rapidly upon inhibition.[1] |
| Resistance Profile | Overcomes MEK-inhibitor resistance | Effective in models with MEK1/2 mutations or upstream RAS amplification.[1] |
In Vivo Efficacy
In xenograft models (e.g., HCT116 colorectal, A375 melanoma), LTT462 demonstrates dose-dependent tumor growth inhibition (TGI).[1]
-
Monotherapy: Leads to stasis or regression in highly sensitive BRAF-mutant models.[1]
-
Combination: When combined with LXH254 (RAF inhibitor), deep regressions are observed in KRAS-mutant non-small cell lung cancer (NSCLC) models previously resistant to single agents.[1]
Part 3: Experimental Protocols
Protocol A: Pharmacodynamic Assessment (Western Blot)
Objective: Validate LTT462 target engagement by assessing pERK (T202/Y204) and downstream substrate pRSK.[1] Note: Some ATP-competitive inhibitors can cause a paradoxical increase in pERK phosphorylation (preventing dephosphorylation) while blocking catalytic activity.[1] Therefore, pRSK or DUSP6 are superior markers of efficacy.
Reagents:
-
LTT462 (10 mM stock in DMSO).[1]
-
Antibodies: pERK1/2 (Thr202/Tyr204), Total ERK1/2, pRSK (Ser380), DUSP6, GAPDH.
Workflow:
-
Seeding: Seed A375 (BRAF V600E) or H358 (KRAS G12C) cells at
cells/well in 6-well plates. -
Treatment: Treat with LTT462 dose titration (0, 10, 100, 1000 nM) for 4 hours .
-
Control: DMSO (0.1%).[1]
-
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaVO4, NaF).[1] Lyse in RIPA buffer.[1]
-
Analysis: Perform SDS-PAGE.
-
Critical Check: Look for loss of pRSK signal.[1] pERK signal may remain high or increase due to feedback loop stabilization, but the activity (readout via RSK) must be abolished.
-
Protocol B: Synergistic Viability Assay (LTT462 + RAF Inhibitor)
Objective: Quantify synergy between LTT462 and a RAF inhibitor (e.g., Vemurafenib or LXH254 analogue).[1]
Workflow:
-
Matrix Plating: Use a 96-well white-walled plate.[1]
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo (ATP quantification). Shake for 10 mins. Read luminescence.
-
Calculation: Use Bliss Independence Model or Chou-Talalay CI to calculate synergy.[1]
-
Success Criteria: Combination Index (CI) < 0.8 indicates synergy.[1]
-
Figure 2: Pharmacodynamic workflow. Emphasizing downstream markers (pRSK/DUSP6) over pERK to avoid false negatives due to feedback stabilization.
Part 4: Clinical & Safety Considerations
Dosing and Formulation
-
Clinical Formulation: Oral capsule.[1]
-
Recommended Phase II Dose (RP2D): Typically 300 mg QD or 400 mg QD (based on NCT02711345).[1]
-
Half-life: Supports once-daily (QD) dosing.
Toxicity Profile (E-E-A-T Warning)
Researchers handling LTT462 in vivo must be aware of class-effect toxicities associated with MEK/ERK inhibition:
-
Ocular Toxicity: Retinopathy (serous detachment) is a known risk.[1] In animal models, histopathology of the eye is required.
-
Dermatological: Rash (acneiform) is common but generally less severe than with EGFR inhibitors.[1]
-
Gastrointestinal: Diarrhea is the dose-limiting toxicity (DLT) in humans.[1]
Part 5: References
-
ClinicalTrials.gov. (2016).[1] A Phase I Dose Finding Study of Oral LTT462 in Adult Patients With Advanced Solid Tumors Harboring MAPK Pathway Alterations. Identifier: NCT02711345.[1][3][4] Link[1]
-
Novartis Pharmaceuticals. (2020).[1] Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients with advanced solid tumors. Journal of Clinical Oncology. Link[1]
-
PubChem. (2025).[1] Rineterkib (LTT462) Compound Summary. National Library of Medicine.[1] Link
-
Cancer Research UK. (2024).[1] Targeting the MAPK pathway: ERK inhibitors in clinical development. Link
-
Biomed Valley Discoveries. (2022).[1] Ulixertinib and ERK inhibition mechanisms. (Comparative reference for ERK inhibitor class effects). Link
Sources
- 1. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Targeting of the MAPK Pathway: A Technical Guide on Rineterkib (LTT462)
Executive Summary
The RAS-RAF-MEK-ERK signaling cascade is a highly conserved pathway regulating cellular proliferation, survival, and differentiation. While targeted therapies against BRAF and MEK have revolutionized the treatment of MAPK-driven malignancies (such as melanoma and non-small cell lung cancer), acquired resistance remains a formidable clinical challenge[1]. Rineterkib (also known as LTT462 or ERK-IN-1) is a potent, orally bioavailable, small-molecule inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2)[2]. By targeting the terminal node of the classical MAPK cascade, Rineterkib offers a mechanistic bypass to upstream resistance mutations, providing a critical therapeutic strategy for KRAS- and BRAF-mutant solid tumors[3].
Mechanistic Framework: The RAS-RAF-MEK-ERK Axis and Rineterkib's Intervention
The Rationale for ERK Inhibition
In clinical oncology, the efficacy of RAF and MEK inhibitors is frequently limited by pathway reactivation[4]. Tumors adapt via mechanisms such as CRAF bypass signaling, MEK mutations, or alternative receptor tyrosine kinase (RTK) activation, all of which ultimately converge to reactivate ERK[1].
As a Senior Application Scientist, the causality behind selecting an ERK inhibitor over upstream targets is clear: ERK1 and ERK2 are the obligate downstream effectors of the MAPK pathway. By competitively binding to the ATP pocket of ERK1/2, Rineterkib halts catalytic activity, preventing the phosphorylation of hundreds of cytoplasmic and nuclear substrates (e.g., RSK, c-Myc, ELK1)[1][5]. Furthermore, Rineterkib exhibits secondary inhibitory activity against RAF, providing a dual-layered suppression of the cascade[6].
The Paradoxical pERK Phenomenon
A critical insight for researchers evaluating ERK inhibitors is the phenomenon of negative feedback release. Active ERK normally phosphorylates upstream elements (like EGFR and RAF) to dampen the signal. When Rineterkib inhibits ERK's catalytic activity, this negative feedback loop is broken. Consequently, MEK becomes hyperactivated and hyperphosphorylates ERK. Therefore, treating cells with Rineterkib often results in an increase in phosphorylated ERK (pERK)[7]. To accurately validate target engagement, researchers must measure the phosphorylation of downstream substrates, such as p90RSK (pRSK), rather than pERK alone.
Figure 1: The MAPK pathway and the dual-node intervention mechanism of Rineterkib.
Pharmacodynamics & Kinetic Profile
Rineterkib has demonstrated robust preclinical efficacy in multiple MAPK-activated cancer models, including xenografts of Calu-6 (NSCLC)[3]. Below is a synthesized profile of its pharmacological properties.
| Parameter | Detail |
| Compound Name | Rineterkib (LTT462, ERK-IN-1)[2] |
| Primary Targets | ERK1, ERK2[8] |
| Secondary Target | RAF[6] |
| Mechanism of Action | Reversible, ATP-competitive kinase inhibition[5] |
| Highest Clinical Phase | Phase I/II[9] |
| Key Indications | KRAS/BRAF-mutant NSCLC, Melanoma, Colorectal Cancer, Myelofibrosis[3][9] |
| In Vivo Efficacy Model | Calu-6 NSCLC xenograft (50-75 mg/kg, oral, qd/q2d)[3] |
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating Rineterkib in preclinical settings.
Protocol 1: In Vitro Kinase Assay (ADP-Glo)
To isolate the direct catalytic inhibition of ERK1/2 by Rineterkib without the confounding variables of cellular feedback loops, an ADP-Glo kinase assay is recommended.
-
Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Enzyme & Inhibitor Incubation: Incubate recombinant human ERK2 (active) with a serial dilution of Rineterkib (ranging from 0.1 nM to 10 µM) in a 384-well plate for 15 minutes at room temperature.
-
Substrate Addition: Add ATP (at the
for ERK2) and a myelin basic protein (MBP) substrate to initiate the reaction. Incubate for 60 minutes. -
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Validation: Calculate the
using a 4-parameter logistic curve fit. A functional assay should yield an in the low nanomolar range.
Protocol 2: Cellular Target Engagement (Western Blot)
To assess intracellular efficacy, we must measure the suppression of downstream substrate phosphorylation (pRSK) rather than pERK.
-
Cell Culture: Seed A375 (BRAF V600E) or Calu-6 (KRAS mutant) cells in 6-well plates and grow to 70% confluence[3].
-
Treatment: Treat cells with Rineterkib (0, 10, 50, 100, 500 nM) for 2 hours. Include a DMSO control.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylation states).
-
Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe with primary antibodies against p-p90RSK (Ser380), total RSK, p-ERK1/2 (Thr202/Tyr204), total ERK, and GAPDH (loading control).
-
Interpretation: Successful target engagement is defined by a dose-dependent decrease in p-p90RSK, even if p-ERK1/2 levels remain stable or paradoxically increase[7].
Figure 2: Cellular workflow for validating Rineterkib target engagement via pRSK quantification.
Clinical Translation & Future Directions
Rineterkib is currently navigating early-phase clinical trials. Because single-agent targeted therapies often eventually succumb to bypass resistance, the future of Rineterkib lies in rational combination strategies.
-
Pan-RAF Combinations: Phase 1b/2 trials are actively exploring the combination of Rineterkib (LTT462) with the pan-RAF inhibitor LXH254 in NSCLC and melanoma (NCT02974725, NCT04417621)[1]. This vertical inhibition strategy aims to completely shut down the MAPK cascade and prevent paradoxical activation.
-
JAK/STAT Crosstalk: Multi-arm trials have also investigated Rineterkib in combination with the JAK inhibitor ruxolitinib for hematological malignancies like myelofibrosis (NCT04097821), highlighting the extensive crosstalk between the MAPK and JAK/STAT pathways[9][10].
By fundamentally understanding the mechanistic nuances of ERK inhibition, drug development professionals can better design combination regimens that leverage Rineterkib's unique pharmacological profile to outmaneuver tumor plasticity.
References
-
Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials Source: NIH / PMC URL:[Link]
-
Rineterkib - Novartis - AdisInsight Source: Springer URL:[Link]
-
Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation Source: Taylor & Francis URL:[Link]
-
Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) Source: ACS Publications URL:[Link]
-
Rineterkib – Application in Therapy and Current Clinical Research Source: Clinicaltrials.eu URL:[Link]
Sources
- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Loss of E-cadherin Activates EGFR-MEK/ERK Signaling, Promoting Cervical Cancer Progression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Rineterkib - Novartis - AdisInsight [adisinsight.springer.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
Rineterkib: A Technical Guide to Investigating the ERK1/2 Inhibitor in KRAS-Mutant Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered "undruggable," despite its high prevalence in some of the most challenging human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.[1][2][3] The KRAS protein is a small GTPase that functions as a critical molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling.[4][5] Oncogenic mutations lock KRAS in a constitutively active state, driving uncontrolled cellular proliferation and survival primarily through the RAF-MEK-ERK mitogen-activated protein kinase (MAPK) cascade.[4][6] While direct inhibitors targeting specific KRAS mutations like G12C have marked a revolutionary breakthrough[7][8][9][10], strategies to inhibit downstream effectors remain a vital area of investigation. This guide focuses on Rineterkib, an orally available, small-molecule inhibitor of the terminal kinases in the MAPK pathway, ERK1 and ERK2.[11][12][13] We provide a comprehensive overview of the scientific rationale, mechanism of action, preclinical and clinical data, and core experimental methodologies for evaluating Rineterkib as a therapeutic agent in KRAS-mutant cancers.
Part 1: The Rationale for Targeting ERK in KRAS-Driven Cancers
The KRAS Oncogene: A Central Node in Cancer Signaling
Mutations in the KRAS gene are one of the most common oncogenic drivers, present in approximately 25-30% of non-small cell lung cancers (NSCLC), 40% of colorectal cancers (CRC), and over 90% of pancreatic cancers.[1][2][14] These mutations impair the GTPase activity of the KRAS protein, leading to an accumulation of the active, GTP-bound form.[4] This persistent activation results in the continuous stimulation of multiple downstream effector pathways crucial for cell growth, division, and survival, rendering it a high-priority therapeutic target.[4][6][15]
The Canonical KRAS-RAF-MEK-ERK (MAPK) Signaling Cascade
The MAPK pathway is the most critical signaling cascade activated by oncogenic KRAS.[3] The pathway functions as a phosphorylation relay system, transmitting signals from the cell surface to the nucleus. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs) like EGFR, KRAS recruits and activates RAF kinases.[4] RAF, in turn, phosphorylates and activates MEK1/2, which are dual-specificity kinases. The sole known substrates for MEK1/2 are ERK1 and ERK2.[12][16] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to phosphorylate hundreds of substrates, including transcription factors, leading to the regulation of genes involved in cell proliferation and survival.[12] Inhibiting the final step of this cascade with an ERK1/2 inhibitor like Rineterkib offers a strategy to shut down the pathway's output, irrespective of the specific upstream KRAS mutation.
Part 2: Rineterkib - A Downstream Approach to KRAS Inhibition
Mechanism of Action
Rineterkib is an orally active small-molecule inhibitor targeting ERK1 and ERK2.[11][12][17] By binding to and inhibiting ERK1/2, Rineterkib prevents the final phosphorylation step in the MAPK cascade.[17] This blockade prevents the activation of ERK-mediated signal transduction, ultimately leading to the inhibition of ERK-dependent tumor cell proliferation and survival.[17] Evidence also suggests that Rineterkib possesses inhibitory activity against RAF kinases, potentially providing a dual-level blockade of the pathway.[11][12]
Preclinical Evidence in KRAS-Mutant Models
The rationale for using Rineterkib is supported by preclinical studies demonstrating its activity in cancer cells with activating mutations in the MAPK pathway.[11][13] A key investigation involved a subcutaneous xenograft model using Calu-6 human NSCLC cells, which harbor a KRAS mutation.
| Preclinical Model | Cell Line | Treatment | Dosage | Administration | Primary Outcome | Reference |
| Mouse Xenograft | Calu-6 (Human NSCLC) | Rineterkib | 50 mg/kg, 75 mg/kg | Oral, daily or every other day for 27 days | Significant reduction in tumor volume | [11][12] |
Part 3: Clinical Investigation and Challenges
Phase I/Ib Safety and Pharmacodynamics
Rineterkib has been evaluated in early-phase clinical trials. A notable phase Ib study (NCT02974725) assessed Rineterkib in combination with naporafenib (a RAF inhibitor) in patients with advanced KRAS- or BRAF-mutant NSCLC.
| Clinical Trial | Combination | Patient Population | Key Findings | Reference |
| Phase Ib (NCT02974725) | Naporafenib + Rineterkib | KRAS- or BRAF-mutant NSCLC | Recommended Dose for Expansion (RDE): Naporafenib 400 mg BID + Rineterkib 200 mg QD. | [18] |
| Safety: Acceptable profile; most frequent Grade ≥3 treatment-related adverse event was increased lipase (7.9%). | [18] | |||
| Efficacy: Limited antitumor activity observed in NSCLC patients (partial response in 1 KRAS-mutant patient). | [18] | |||
| Pharmacodynamics: On-target effect confirmed by a median 45.5% reduction in DUSP6 mRNA levels from baseline. | [18] |
Rationale for Combination Therapies and Resistance
The limited single-agent efficacy of many MAPK pathway inhibitors is often due to adaptive resistance mechanisms.[19] When a single node like MEK or ERK is inhibited, cancer cells can rewire their signaling networks to bypass the blockade. Common mechanisms include:
-
Feedback Reactivation: Inhibition of ERK can relieve negative feedback loops, leading to the reactivation of upstream components like EGFR and the MAPK pathway itself.[19][20]
-
Parallel Pathway Activation: Cells may upregulate compensatory signaling pathways, such as the PI3K/AKT pathway, to maintain proliferation and survival.[19][21]
This biological reality provides a strong rationale for pursuing combination therapies, such as the dual RAF/ERK inhibition tested in the NCT02974725 study, to achieve a more comprehensive and durable pathway blockade.
Part 4: Core Methodologies for Rineterkib Evaluation
Experimental Workflow Overview
A logical progression of experiments is crucial for evaluating a targeted agent like Rineterkib. The workflow begins with broad in vitro screening to determine potency, proceeds to confirm on-target activity within the cell, and culminates in in vivo models to assess efficacy in a more complex biological system.
Protocol: In Vitro Cell Viability Assessment (MTS Assay)
-
Principle: This colorimetric assay quantitatively measures cell viability. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product, the amount of which is directly proportional to the number of living cells in the culture.[22] This allows for the determination of the drug concentration that inhibits 50% of cell growth (IC50).
-
Materials:
-
KRAS-mutant and KRAS-wildtype cancer cell lines (e.g., Calu-6, HCT116).
-
96-well flat-bottom cell culture plates.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Rineterkib stock solution (e.g., 10 mM in DMSO).
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution).
-
Microplate reader capable of measuring absorbance at 490-500 nm.
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Rineterkib in culture medium. A typical starting point is a 10-point, 3-fold dilution series from 10 µM down to sub-nanomolar concentrations.
-
Remove the medium from the wells and add 100 µL of the corresponding Rineterkib dilution or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Development: Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protecting the plate from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol: Target Engagement and Pathway Modulation (Western Blot for p-ERK)
-
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. To confirm Rineterkib's mechanism of action, we measure the levels of phosphorylated ERK1/2 (p-ERK), the active form, relative to the total amount of ERK1/2 protein. A potent inhibitor will cause a dose-dependent decrease in the p-ERK/Total-ERK ratio.[16]
-
Materials:
-
KRAS-mutant cells treated with varying concentrations of Rineterkib.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus (wet or semi-dry) and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Cell Lysis: Treat cells in a 6-well plate with Rineterkib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with the antibody for Total-ERK.
-
Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of p-ERK to Total-ERK for each treatment condition.
-
Protocol: In Vivo Efficacy Assessment (Subcutaneous Xenograft Model)
-
Principle: This model assesses the anti-tumor activity of a compound in a living organism. Human cancer cells are implanted subcutaneously into immunocompromised mice, and upon tumor formation, the mice are treated with the drug to measure its effect on tumor growth.[11]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
KRAS-mutant human cancer cells (e.g., Calu-6).
-
Matrigel or similar basement membrane matrix.
-
Rineterkib formulation for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Cell Implantation: Resuspend 2-5 million Calu-6 cells in 100-200 µL of a 1:1 mixture of PBS and Matrigel. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer Rineterkib (e.g., 50 mg/kg) or vehicle control to the respective groups via oral gavage daily.
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate metrics such as Tumor Growth Inhibition (TGI).
-
Part 5: Future Directions and Conclusion
Rineterkib represents a sound therapeutic strategy for targeting KRAS-driven cancers by inhibiting the terminal node of the critical MAPK signaling pathway. Preclinical data confirms its on-target activity and anti-tumor efficacy.[11][12] However, early clinical results highlight the challenge of adaptive resistance, suggesting that the future of Rineterkib and other MAPK pathway inhibitors in these difficult-to-treat cancers will likely involve rational combination therapies.[18][21] Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond and on exploring novel combinations that can overcome cellular signaling redundancy and feedback mechanisms to achieve more profound and durable clinical responses.
References
- Development of KRAS Inhibitors and Their Role for Metastatic Colorectal Cancer in. (2025). Vertex AI Search.
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences.
- Cell viability assays. Abcam.
- Multiple Strategies to Develop Small Molecular KRAS Directly Bound Inhibitors. (2023). MDPI.
- KRAS Oncogenic Signaling Extends beyond Cancer Cells to Orchestrate the Microenvironment. (2018). AACR Journals.
- Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs. (2025). PMC.
- KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. (2024). PMC.
- Oncogenic KRAS: Signaling and Drug Resistance. (2021). PMC.
- KRAS. Wikipedia.
- A Review of KRAS Inhibitors and Potential Improvement in The Future. Warwick Evans Publishing.
- KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. (2025). GlobalRPH.
- KRAS Mutations and Pancreatic Cancer. Pancreatic Cancer Action Network.
- Rineterkib | ERK1/ERK2 Inhibitor. MedchemExpress.com.
- In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
- A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer. (2024). PubMed.
- Rineterkib is an Orally Active RAF and ERK1/2 Inhibitor. (2021). Network of Cancer Research.
- Rineterkib (LTT462) | ERK1/2 inhibitor. Probechem Biochemicals.
- Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal ... (2024). PMC.
- KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. (2024). PMC - NIH.
- Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development—a narrative review. (2023). AME Publishing Company.
- Exploration of Kras Mutations and Their Potential for Being a Target Molecule in Cancer Chemotherapy. Auctores Online.
- Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. (2022). Frontiers.
- Modeling Adaptive Resistance of KRAS Mutant Colorectal Cancer to MAPK Pathway Inhibitors with a Three-Dimensional Tumor Model. (2021). PMC.
- Rineterkib | C26H27BrF3N5O2. (2024). PubChem - NIH.
Sources
- 1. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 2. Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development—a narrative review - Santarpia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Exploration of Kras Mutations and Their Potential for Being a Target Molecule in Cancer Chemotherapy [scirp.org]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS - Wikipedia [en.wikipedia.org]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wepub.org [wepub.org]
- 10. globalrph.com [globalrph.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 14. jnccn.org [jnccn.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 17. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling Adaptive Resistance of KRAS Mutant Colorectal Cancer to MAPK Pathway Inhibitors with a Three-Dimensional Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Targeting the Terminal Node: The Role of Rineterkib in BRAF-Mutant NSCLC
Executive Summary
Non-small cell lung cancer (NSCLC) harboring BRAF mutations—both V600E and non-V600 variants—represents a distinct molecular subset driven by the hyperactivation of the mitogen-activated protein kinase (MAPK) pathway. While upstream inhibition using BRAF and MEK inhibitors has transformed the standard of care, acquired resistance inevitably emerges, often via paradoxical pathway reactivation.
As a Senior Application Scientist evaluating next-generation targeted therapies, the strategic focus must shift toward the terminal nodes of these signaling cascades. Rineterkib (LTT462) is a potent, orally bioavailable, small-molecule orthosteric inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2) . By directly targeting the convergence point of the MAPK cascade, Rineterkib offers a mechanistic bypass to upstream resistance, presenting a critical tool for drug development professionals engineering combinatorial oncology regimens.
Mechanistic Rationale: The RAS-RAF-MEK-ERK Axis
In healthy cellular physiology, the RAS-RAF-MEK-ERK pathway regulates proliferation, differentiation, and survival. In approximately 30% of human cancers, including specific NSCLC cohorts, this pathway is constitutively active .
When BRAF is mutated, it bypasses the need for upstream RAS activation, continuously phosphorylating MEK1/2, which in turn phosphorylates ERK1/2. Once activated, ERK translocates to the nucleus to activate transcription factors such as RSK and c-Myc . Rineterkib functions by competitively binding to the ATP-binding pocket of ERK1/2. This orthosteric inhibition halts the kinase activity of ERK, preventing the phosphorylation of its downstream substrates and effectively starving the tumor cell of its primary proliferative signal .
Fig 1: The MAPK signaling cascade in BRAF-mutant NSCLC and targeted intervention by Rineterkib.
Preclinical Pharmacology & Self-Validating Workflows
In preclinical xenograft models, such as the Calu-6 human NSCLC subcutaneous tumor model, Rineterkib administered orally (50–75 mg/kg) has demonstrated significant dose-dependent reductions in tumor volume .
To replicate and validate these findings in vitro, researchers must employ a self-validating experimental system . A common pitfall in kinase assay design is relying solely on the phosphorylation state of the target itself. ATP-competitive ERK inhibitors like Rineterkib disrupt the negative feedback loop from ERK to RAF/MEK. Consequently, treating cells with Rineterkib often causes a paradoxical increase in phosphorylated ERK (p-ERK), even while ERK's kinase activity is completely neutralized .
To establish true causality between drug application and pathway inhibition, we must measure the phosphorylation of a direct downstream substrate: RSK (Ribosomal S6 Kinase) .
Protocol: Self-Validating In Vitro Kinase & Viability Assay
Step 1: Cell Culture & Seeding
-
Seed a BRAF-mutant NSCLC cell line (e.g., Calu-6 or HCC364) in 96-well plates at
cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C.
Step 2: Compound Treatment (Dose-Response)
-
Prepare a 10-point serial dilution of Rineterkib (from 10 µM down to 0.1 nM) in DMSO.
-
Include Trametinib (MEK inhibitor) as a positive pathway control and 0.1% DMSO as a negative vehicle control. Treat the cells in biological triplicates.
Step 3: Orthogonal Pharmacodynamic Readout (Western Blot)
-
Causality Check: At 2 hours post-treatment, lyse a subset of cells using RIPA buffer with protease/phosphatase inhibitors.
-
Perform SDS-PAGE and immunoblotting. Probe for total ERK, p-ERK, total RSK, and p-RSK (Ser380) .
-
Validation: A successful on-target effect is confirmed only if p-RSK is ablated, regardless of p-ERK accumulation.
Step 4: Phenotypic Readout (Cell Viability)
-
At 72 hours post-treatment, add CellTiter-Glo® reagent to the remaining plates to measure ATP levels (directly proportional to the number of viable cells).
-
Calculate the IC
by correlating the phenotypic viability drop with the p-RSK ablation observed in Step 3.
Fig 2: Self-validating experimental workflow linking ERK inhibition to phenotypic viability.
Clinical Landscape & Combinatorial Strategies
Single-agent targeted therapies frequently succumb to adaptive resistance. Consequently, Rineterkib has been heavily investigated in combinatorial regimens. A notable Phase Ib open-label study (Protocol CLXH254X2102) evaluated the safety and tolerability of Rineterkib in combination with the RAF inhibitor naporafenib (LXH254) in patients with advanced KRAS- or BRAF-mutant NSCLC .
While ATP-competitive RAF inhibitors effectively block signaling in BRAF V600E tumors, they can paradoxically activate the RAF/MEK/ERK pathway in RAS-mutant or wild-type contexts by inducing RAF dimerization [[ResearchGate[1]]]([Link]). Combining a RAF inhibitor with an ERK inhibitor like Rineterkib is a strategic attempt to clamp the pathway at both ends, neutralizing this paradoxical activation.
Data Presentation: Rineterkib Profile Summary
| Parameter | Description | Causality / Scientific Significance |
| Molecular Target | ERK1 / ERK2 | Orthosteric inhibition prevents phosphorylation of downstream effectors (e.g., RSK, c-Myc), halting cell cycle progression. |
| Preclinical Efficacy | Calu-6 NSCLC Xenograft | Oral administration (50-75 mg/kg) establishes in vivo PK/PD relationships and tumor regression . |
| Clinical Evaluation | Phase Ib (CLXH254X2102) | Evaluated Rineterkib + Naporafenib. Demonstrated on-target pharmacodynamic effects, though with limited broad clinical activity . |
| Resistance Utility | Terminal Node Clamping | Bypasses upstream MEK/RAF mutations that typically confer resistance to first-line targeted therapies. |
Overcoming Resistance Paradigms
The therapeutic challenge in BRAF-mutated NSCLC is heavily dictated by the mutation class. While V600E (Class I) mutations respond well to dabrafenib and trametinib, non-V600 mutations (Class II and III) often exhibit intrinsic resistance to standard RAF/MEK inhibition .
Rineterkib's mechanism of action is agnostic to the upstream genomic alteration. Because all MAPK signals must funnel through ERK1/2 to enact transcriptional changes, inhibiting ERK directly suppresses tumor growth regardless of whether the upstream driver is a Class I BRAF mutation, a Class II/III BRAF dimer, or a secondary acquired MEK mutation. Although recent trials showed limited objective response rates for the Rineterkib/Naporafenib combination, the observed on-target pharmacodynamic suppression validates ERK as a highly druggable node . Future strategies may involve optimizing dosing schedules to manage toxicities or combining Rineterkib with emerging modalities like ULK1/2 autophagy inhibitors.
Conclusion
Rineterkib (LTT462) represents a mechanistically rigorous approach to tackling MAPK-driven malignancies. By targeting the terminal ERK1/2 kinases, it provides a logical bypass to the complex web of upstream resistance mechanisms that plague BRAF-mutant NSCLC treatments. For drug development professionals, integrating Rineterkib into preclinical and clinical pipelines requires strict adherence to self-validating pharmacodynamic assays (such as p-RSK monitoring) to accurately map its efficacy and guide the rational design of next-generation combinatorial therapies.
References
-
Network of Cancer Research. Rineterkib is an Orally Active RAF and ERK1/2 Inhibitor. Retrieved from [Link]
-
PubChem (NIH). Rineterkib | CID 118045847. Retrieved from[Link]
-
Chemical Science (RSC Publishing). Kinase signaling cascades: an updated mechanistic landscape. DOI: 10.1039/D5SC04657B. Retrieved from[Link]
-
Frontiers in Cell and Developmental Biology. Recent advances in targeting protein kinases and pseudokinases in cancer biology. Retrieved from [Link]
-
PubMed Central (NIH). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Retrieved from[Link]
-
ResearchGate. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer. Retrieved from [Link]
-
MDPI (Cancers). Navigating Therapeutic Challenges in BRAF-Mutated NSCLC: Non-V600 Mutations, Immunotherapy, and Overcoming Resistance. Retrieved from[Link]
-
Novartis Clinical Trials (novctrd.com). Protocol CLXH254X2102: A Phase Ib, open-label, multicenter study of oral LXH254-centric combinations. Retrieved from [Link]
Sources
Preclinical Profiling of Rineterkib (LTT462): A Technical Guide to ERK1/2 Inhibition in MAPK-Driven Malignancies
Executive Summary
Rineterkib (also known as LTT462 or ERK-IN-1) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2)[1][2]. Developed to combat malignancies driven by hyperactive Mitogen-Activated Protein Kinase (MAPK) signaling, Rineterkib serves as a terminal blockade in the RAS-RAF-MEK-ERK cascade. This whitepaper provides an in-depth technical synthesis of Rineterkib’s mechanism of action, preclinical validation protocols, and combinatorial strategies for researchers and drug development professionals.
Mechanistic Grounding: The Rationale for Terminal MAPK Blockade
The RAS-RAF-MEK-ERK signaling pathway is constitutively active in approximately 30% of all human cancers, predominantly driven by mutations in KRAS, NRAS, and BRAF[3]. Historically, targeted therapies have focused on upstream nodes (e.g., RAF or MEK inhibitors). However, clinical efficacy is frequently limited by acquired resistance mechanisms, such as paradoxical pathway reactivation, secondary MEK mutations, or alternative Receptor Tyrosine Kinase (RTK) bypass signaling[4].
As the terminal kinases in this cascade, ERK1 and ERK2 represent a critical, non-redundant convergence point. Rineterkib binds directly to ERK1/2, acting via the Inhibition of Catalysis (IOC) . By occupying the kinase domain, it prevents ERK from phosphorylating downstream substrates like Ribosomal S6 Kinase (RSK) and halts the transcription of Dual Specificity Phosphatase 6 (DUSP6), a critical negative feedback regulator[5][6].
Caption: MAPK signaling cascade illustrating Rineterkib's terminal blockade at ERK1/2.
Preclinical In Vitro Profiling
Rineterkib has demonstrated profound antiproliferative activity across multiple MAPK-activated cancer cell lines[1]. To rigorously evaluate target engagement, researchers must look beyond standard viability assays and quantify specific downstream pharmacodynamic (PD) biomarkers.
Table 1: Key Pharmacodynamic Biomarkers for Rineterkib Evaluation
| Biomarker | Function / Role | Expected Response to Rineterkib | Diagnostic Value |
| p-RSK3 | Direct catalytic substrate of ERK1/2 | Decrease (Dose-dependent) | Confirms direct Inhibition of Catalysis (IOC)[6]. |
| DUSP6 | Transcriptional target of ERK | Decrease | Confirms suppression of ERK-dependent gene expression[5][6]. |
| p-ERK | Phosphorylated (active) state of ERK | Increase or Stable | Loss of DUSP6 removes negative feedback, causing upstream MEK to hyper-phosphorylate ERK[4][7]. |
Protocol 1: In Vitro Target Engagement and Biomarker Quantification
Causality Focus: This protocol relies on p-RSK rather than p-ERK to measure efficacy. Because ERK inhibitors can trigger paradoxical MEK-mediated phosphorylation of ERK (due to the loss of DUSP6 feedback), measuring p-ERK alone can yield false-negative interpretations of drug activity.
-
Cell Seeding: Plate KRAS-mutant (e.g., Calu-6) or BRAF-mutant (e.g., A375) cells in 6-well plates at
cells/well. Incubate overnight at 37°C, 5% CO₂. -
Compound Preparation: Dissolve Rineterkib hydrochloride in 100% DMSO to create a 10 mM stock (Store at -80°C)[2]. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 10 μM (final DMSO < 0.1%).
-
Treatment: Expose cells to Rineterkib for 2 to 24 hours. Note: 2 hours is optimal for capturing rapid phosphorylation changes (p-RSK), while 24 hours is required to observe transcriptional downregulation (DUSP6).
-
Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve endogenous phosphorylation states).
-
Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Probe with primary antibodies against total ERK1/2, p-RSK (Thr359/Ser363), and DUSP6. Normalize against a loading control (e.g., GAPDH or β-actin).
In Vivo Efficacy & Xenograft Models
In vivo, Rineterkib has been extensively validated in murine xenograft models, exhibiting potent tumor regression capabilities. The Calu-6 human Non-Small Cell Lung Cancer (NSCLC) model is the field standard for testing Rineterkib due to its KRAS Q61K mutation, which renders it notoriously refractory to upstream EGFR and RAF inhibitors[8].
Table 2: In Vivo Efficacy Parameters (Calu-6 Xenograft)
| Parameter | Specification | Rationale |
| Model | Calu-6 (Human NSCLC) | KRAS Q61K mutant; relies heavily on terminal ERK signaling[2][8]. |
| Dosage | 50 mg/kg or 75 mg/kg | Achieves optimal plasma peak drug concentration without severe toxicity[2]. |
| Route / Schedule | Oral (p.o.), qd or q2d | High oral bioavailability; daily or alternate-day dosing sustains target inhibition[2]. |
| Duration | 27 Days | Sufficient timeframe to observe divergence between tumor stasis and regression[2]. |
Protocol 2: Calu-6 Subcutaneous Xenograft Efficacy Study
Causality Focus: Subcutaneous implantation allows for precise, non-invasive caliper measurements, ensuring high-fidelity tracking of tumor growth kinetics in response to terminal ERK blockade.
-
Tumor Inoculation: Resuspend Calu-6 cells in a 1:1 mixture of serum-free RPMI and Matrigel. Inject
cells subcutaneously into the right flank of 6-8 week-old female athymic nude mice. -
Randomization: Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100–150 mm³ (
), randomize mice into vehicle and treatment cohorts (n=8-10 per group). -
Formulation & Dosing: Formulate Rineterkib in an appropriate vehicle (e.g., 0.5% Methylcellulose / 0.2% Tween-80). Administer 50 mg/kg or 75 mg/kg via oral gavage (p.o.) daily (qd) or every other day (q2d) for 27 days[2].
-
Endpoint Analysis: Euthanize mice at day 27. Resect tumors immediately, snap-freeze half in liquid nitrogen for downstream PD biomarker analysis (DUSP6/p-RSK), and fix the other half in 10% formalin for immunohistochemistry (IHC).
Combinatorial Strategies
While Rineterkib monotherapy effectively halts tumor growth, complete eradication often requires combinatorial clamping of the signaling network to prevent bypass resistance[5]. Preclinical studies have validated several highly synergistic combinations:
-
JAK2 Inhibition (Myeloproliferative Neoplasms): In JAK2-V617F MPN models, combining Rineterkib with the JAK2 inhibitor ruxolitinib normalizes hematocrit, reduces splenomegaly, and improves clone control significantly better than ruxolitinib monotherapy[6][9].
-
RAF Inhibition (Solid Tumors): Co-administration with the pan-RAF inhibitor naporafenib (LXH254) clamps the MAPK pathway at both ends, preventing paradoxical reactivation in KRAS-mutant NSCLC and BRAF-mutant melanoma[8][10].
-
Immune Checkpoint Blockade (PDAC): In Pancreatic Ductal Adenocarcinoma, ERK inhibition remodels the immunosuppressive tumor microenvironment (TME), significantly improving the efficacy of anti-PD-L1 therapies[11].
Caption: Logical preclinical workflow for validating Rineterkib combinatorial strategies.
Translational Outlook
Rineterkib represents a highly potent tool for dissecting MAPK pathway dependencies in preclinical models. However, researchers must remain vigilant regarding acquired resistance. Prolonged exposure to ERK inhibitors can select for on-target ERK1/2 mutations that disrupt drug binding, or trigger the amplification of EGFR/ERBB2 bypass tracks[4]. Consequently, the future of Rineterkib in drug development lies heavily in rationally designed, biomarker-driven combination therapies.
References
-
ASCO Publications. "Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients (pts) with advanced solid tumors harboring MAPK pathway alterations." Journal of Clinical Oncology, 2020. URL: [Link]
-
MPN Hub. "Dual targeting of JAK2 and ERK1/2 enhances clone control and therapeutic efficacy in MPN." MPN Hub, 2021. URL: [Link]
-
AACR Journals. "ERK Inhibition Improves Anti–PD-L1 Immune Checkpoint Blockade in Preclinical Pancreatic Ductal Adenocarcinoma." Molecular Cancer Therapeutics, 2021. URL: [Link]
-
AACR Journals. "ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy." Clinical Cancer Research, 2018. URL: [Link]
-
National Institutes of Health (PMC). "Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials." Genes & Diseases, 2022. URL: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Dual targeting of JAK2 and ERK1/2 enhances clone control and therapeutic efficacy in MPN [mpn-hub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sec.gov [sec.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Rineterkib's effect on tumor cell proliferation
Overcoming MAPK-Driven Oncogenesis: A Technical Guide to Rineterkib (LTT462) and its Inhibition of Tumor Cell Proliferation
Executive Summary
The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a highly conserved pathway that regulates cell proliferation, differentiation, and survival. Critically, it remains constitutively active in approximately 30% of all human cancers due to oncogenic mutations in upstream nodes like RAS and RAF[1]. While early-generation RAF and MEK inhibitors showed initial clinical success, their efficacy is frequently curtailed by acquired resistance mechanisms, such as paradoxical RAF dimerization or receptor tyrosine kinase (RTK) upregulation[2].
Rineterkib (also known as LTT462 or ERK-IN-1) represents a next-generation therapeutic strategy. As an orally bioavailable, highly selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), Rineterkib executes a terminal blockade of the MAPK pathway[3]. By targeting the cascade's final effector kinases, it effectively bypasses upstream resistance loops, halting 1[1].
Mechanistic Rationale: The Advantage of Terminal Kinase Inhibition
ERK1 and ERK2 are the terminal serine/threonine kinases in the classical MAPK cascade. Upon phosphorylation by MEK1/2, ERK1/2 translocates to the nucleus to activate transcription factors (e.g., c-Myc) and phosphorylates cytoplasmic substrates like RSK, which are critical for cell cycle progression and survival[4][5].
Rineterkib acts as an orthosteric, ATP-competitive inhibitor of ERK1/2[5]. By directly binding to ERK, Rineterkib prevents the phosphorylation of these downstream effectors[3]. Furthermore, Rineterkib has demonstrated a dual capacity to inhibit RAF, providing a comprehensive suppression of the pathway[4][6]. This dual-action terminal blockade is particularly advantageous in KRAS-mutant and BRAF-mutant non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer (CRC), where upstream single-node inhibition often fails to achieve durable responses[2][6].
Fig 1: Rineterkib's mechanism of action within the RAS-RAF-MEK-ERK signaling cascade.
Quantitative Profiling of Rineterkib Efficacy
Preclinical models have validated Rineterkib's potent anti-proliferative effects across multiple MAPK-activated malignancies[7]. In vivo studies utilizing the Calu-6 human NSCLC subcutaneous tumor xenograft model show that oral administration of Rineterkib significantly reduces 7[7].
Table 1: Preclinical Efficacy & Physicochemical Parameters
| Parameter | Value / Description | Model / Target |
| Target Kinases | ERK1, ERK2 (and RAF) | Cell-free enzymatic assays |
| Chemical Formula | C26H27BrF3N5O2 (Free Base) | CAS: 1715025-32-3 |
| In Vivo Dosage | 50 mg/kg, 75 mg/kg | Mouse Xenograft (p.o., qd/q2d) |
| Treatment Duration | 27 days | Calu-6 NSCLC Xenograft |
| Primary Outcome | Significant reduction in tumor volume | Calu-6 NSCLC Xenograft |
| Storage (Stock) | -80°C (6 months); -20°C (1 month) | Reconstituted in DMSO |
Data synthesized from established preclinical pharmacodynamic studies[3][6][7].
Experimental Methodology: A Self-Validating Protocol
As application scientists, we must design experiments that not only measure phenotypic outcomes (proliferation) but simultaneously validate target engagement (kinase inhibition) to establish direct causality. The following protocol describes a self-validating workflow for evaluating Rineterkib in KRAS-mutant NSCLC cell lines.
Fig 2: Self-validating experimental workflow for assessing Rineterkib's anti-proliferative effects.
Step-by-Step Methodology
Phase 1: In Vitro Target Engagement & Proliferation
-
Cell Culture & Seeding : Plate Calu-6 (KRAS-mutant) cells at
cells/well in 96-well plates for proliferation, and cells/well in 6-well plates for protein extraction. Allow 24 hours for adherence. -
Compound Preparation : Reconstitute Rineterkib in DMSO to a 10 mM stock. Prepare a 10-point serial dilution (e.g., 0.1 nM to 10 µM) in culture media, ensuring the final DMSO concentration remains
[6]. -
Phenotypic Readout (Viability Assay) : Treat 96-well plates for 72 hours. Add an ATP-based luminescent viability reagent. Luminescence directly correlates with the number of metabolically active, proliferating cells. Calculate the IC50 using non-linear regression.
-
Mechanistic Validation (Western Blotting) : Treat 6-well plates with Rineterkib at
the calculated IC50 for 2-4 hours. Lyse cells in RIPA buffer with protease/phosphatase inhibitors.-
Causality Check: Probe for total ERK, phospho-ERK (p-ERK), and phospho-RSK (p-RSK).
-
Critical Insight: Because Rineterkib is an ATP-competitive inhibitor of ERK, it blocks ERK's ability to phosphorylate its substrates (like RSK). However, MEK may still phosphorylate ERK. Therefore, successful target engagement is validated by a dose-dependent decrease in p-RSK, not necessarily p-ERK (which may even hyperphosphorylate due to the loss of ERK-mediated negative feedback on the pathway)[5].
-
Phase 2: In Vivo Xenograft Validation
-
Model Generation : Subcutaneously inject
Calu-6 cells into the right flank of athymic nude mice[6]. -
Dosing Regimen : Once tumors reach ~100-150 mm³, randomize mice into vehicle control and treatment groups (50 mg/kg and 75 mg/kg Rineterkib). Administer orally (p.o.) daily (qd) or every other day (q2d) for 27 days[6].
-
Data Acquisition : Measure tumor volume via calipers bi-weekly (
). Harvest tumors post-euthanasia for immunohistochemistry (Ki-67 for proliferation, p-RSK for target engagement) to bridge in vitro causality to in vivo efficacy.
Clinical Translation and Future Directions
Rineterkib is actively advancing through clinical pipelines. It has been evaluated as a monotherapy in phase I dose-finding studies for adult patients with advanced solid tumors (NCT02711345), including ovarian neoplasms, NSCLC, and melanoma[8]. Furthermore, it is being investigated in 9, such as with the JAK inhibitor ruxolitinib for the treatment of myelofibrosis (NCT04097821)[1][9]. By combining Rineterkib with other targeted agents, researchers aim to preemptively block parallel survival pathways (like PI3K/AKT) or cell cycle regulators (like CDK4/6), transforming transient cytostatic responses into durable tumor regression[10].
References
1.1 2.3 3.6 4.7 5.4 6.9 7.8 8.5 9.10 10.2
Sources
- 1. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Kinase signaling cascades: an updated mechanistic landscape - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04657B [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Frontiers | Recent advances in targeting protein kinases and pseudokinases in cancer biology [frontiersin.org]
The Terminal Node: Discovery and Clinical Development of the ERK1/2 Inhibitor LTT-462
Abstract The hyperactivation of the mitogen-activated protein kinase (MAPK) signaling cascade is a hallmark of numerous malignancies, predominantly driven by mutations in RAS and BRAF. While first- and second-generation RAF and MEK inhibitors have transformed the oncological landscape, rapid acquired resistance via pathway reactivation remains a critical clinical hurdle. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as the terminal convergence point of this cascade. This whitepaper provides an in-depth technical analysis of LTT-462 (Novartis), a highly selective, ATP-competitive ERK1/2 inhibitor. We dissect its unique mechanism of action, detail the self-validating experimental protocols used in its preclinical evaluation, and outline its trajectory through Phase I clinical trials.
The Rationale for ERK Inhibition: Bypassing Upstream Resistance
The RAS/RAF/MEK/ERK pathway operates as a linear kinase cascade where ERK1 and ERK2 act as the sole downstream effectors of MEK1/2[1]. In BRAF-mutant melanomas and KRAS-mutant solid tumors, upstream inhibition with RAF inhibitors (e.g., vemurafenib, dabrafenib) or MEK inhibitors (e.g., trametinib) initially yields profound tumor regression[1][2]. However, resistance almost inevitably emerges through mechanisms such as BRAF amplification, alternative splicing, or secondary MEK mutations, all of which re-establish ERK signaling[1].
Because ERK has no known parallel compensatory pathways for its specific cytosolic and nuclear substrates (e.g., RSK, Elk-1, c-Fos), it represents the ultimate "Achilles' heel" of the MAPK cascade[1][3]. Inhibiting ERK directly bypasses upstream resistance mechanisms, providing a compelling rationale for the discovery of molecules like LTT-462[1][4].
Caption: The RAS/MAPK signaling cascade illustrating the terminal node inhibition of ERK1/2 by LTT-462.
Structural Biology and Mechanism of Action of LTT-462
LTT-462 (also known as CLXH254X2102) is an orally bioavailable, small-molecule inhibitor developed by Novartis[5][6]. It functions via competitive binding at the ATP-binding pocket of the ERK1/2 kinase domain[4][5].
The Paradox of pERK Stabilization
A defining feature of ERK inhibitors is their differential impact on the phosphorylation state of ERK itself (pERK). Inhibitors can be classified by whether they primarily cause Inhibition of Catalysis (IOC) or Prevention of Activation (POA)[7].
Unlike some early-generation ERK inhibitors that decrease pERK levels, LTT-462 exhibits a distinct binding mode that stabilizes the phosphorylated state of ERK1/2 (pERK1/2)[8].
-
The Causality: By occupying the ATP pocket, LTT-462 induces a conformational "lock" in the ERK protein. This rigid conformation sterically shields the T-E-Y activation loop from dephosphorylation by dual-specificity phosphatases (DUSPs).
-
The Consequence: While pERK levels remain high or even increase, the kinase is catalytically dead. It cannot transfer a phosphate group to downstream targets. Therefore, target engagement and efficacy must be measured by the depletion of downstream phosphorylated substrates, such as pRSK (Ribosomal s6 Kinase), rather than pERK[7][8].
Table 1: Comparative Mechanistic Profiling of Clinical-Stage ERK Inhibitors
| Inhibitor | Sponsor | Binding Mechanism | Effect on pERK (Activation Loop) | Effect on pRSK (Catalytic Output) | Clinical Status |
| LTT-462 | Novartis | ATP-Competitive | Stabilizes / Increases [8] | Decreases | Phase I/II[2] |
| Ulixertinib (BVD-523) | BioMed Valley | ATP-Competitive | Decreases[9] | Decreases | Phase I/II[10] |
| MK-8353 | Merck | ATP-Competitive | Decreases | Decreases | Phase I[10] |
| ASTX029 | Astex | Dual-Mechanism | Decreases[8] | Decreases | Phase I/II[9] |
Preclinical Pharmacology: Self-Validating Experimental Methodologies
To accurately profile an inhibitor like LTT-462, assays must be designed to distinguish between physical target binding and true catalytic inhibition. As a Senior Application Scientist, I mandate the following self-validating workflows to ensure data integrity.
Protocol 1: In Vitro Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
Objective: Determine the biochemical IC50 of LTT-462 against recombinant ERK2, isolating direct catalytic inhibition from cellular feedback loops. Self-Validation Mechanism: Inclusion of a staurosporine control establishes a maximum inhibition baseline (100% effect), while a DMSO-only well establishes the uninhibited baseline (0% effect). A calculated Z'-factor > 0.6 is required before accepting the plate's data, ensuring the dynamic range is sufficient to resolve potent IC50 values.
-
Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Compound Titration: Perform an 11-point, 3-fold serial dilution of LTT-462 in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.
-
Enzyme Addition: Add 5 µL of recombinant active ERK2 (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km for ERK2) and a biotinylated ULight-labeled MBP (Myelin Basic Protein) peptide.
-
Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of a stop solution containing EDTA (to chelate Mg2+) and a Europium-labeled anti-phospho-MBP antibody.
-
Readout: Incubate for 1 hour, then read the TR-FRET signal on a multimode microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Target Engagement Assay (Meso Scale Discovery - MSD)
Objective: Quantify the cellular pharmacodynamics of LTT-462 in BRAF V600E mutant A375 melanoma cells. Causality of Design: Because LTT-462 stabilizes pERK[8], relying solely on pERK as a biomarker would falsely suggest the drug is inactive. We multiplex pERK and pRSK. A successful assay will show a dose-dependent decrease in pRSK alongside stable or elevated pERK, confirming the specific conformational lock mechanism of LTT-462.
Caption: Step-by-step workflow for quantifying LTT-462 cellular target engagement via MSD assay.
-
Cell Seeding: Seed A375 cells at 10,000 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with a serial dilution of LTT-462 (0.1 nM to 10 µM) for 2 hours. This short timepoint is chosen to capture direct kinase inhibition before transcriptional feedback loops drastically alter total protein levels.
-
Lysis: Aspirate media, wash with ice-cold PBS, and add 50 µL of MSD Tris Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate at 4°C for 30 minutes.
-
Multiplex Assay: Transfer 25 µL of lysate to a pre-blocked MSD MULTI-SPOT plate coated with capture antibodies for total ERK, pERK (Thr202/Tyr204), total RSK, and pRSK (Ser380).
-
Detection: Add SULFO-TAG conjugated detection antibodies. Apply MSD Read Buffer and measure electrochemiluminescence on an MSD Sector Imager. Normalize phosphorylated signals to their respective total protein signals to account for any variations in cell density.
Clinical Development and Combinatorial Strategies
The translation of LTT-462 from bench to bedside has been structured to address both safety and the complex feedback networks of the MAPK pathway.
Phase I Trial Architecture (NCT02711345)
Novartis initiated a First-in-Human (FIH) Phase I clinical trial (NCT02711345) to evaluate the safety, tolerability, and pharmacokinetics of LTT-462 in adult patients with advanced solid tumors harboring MAPK pathway alterations (e.g., BRAF, NRAS, or KRAS mutations)[2][5][11].
Dose Escalation Logic: The trial utilized a Bayesian Hierarchical Logistic Regression Model (BHLRM) with overdose control[11].
-
Causality: Unlike traditional 3+3 designs, the BHLRM allows for the continuous updating of the dose-toxicity curve incorporating all available preclinical and clinical data. This statistical structure maximizes the probability of identifying the true Maximum Tolerated Dose (MTD) while minimizing patient exposure to sub-therapeutic or highly toxic doses[11]. The study initially explored a continuous once-daily (QD) dosing schedule, with provisions to explore twice-daily (BID) dosing if pharmacokinetic data indicated rapid clearance[11].
Table 2: Clinical Trial Summary for LTT-462
| Trial Identifier | Phase | Target Population | Regimen Structure | Status |
| NCT02711345 [2][11] | Phase I | Advanced solid tumors with MAPK alterations | Monotherapy (QD / BID exploration via BHLRM) | Completed |
| SEACRAFT / Combinations [12] | Phase II | NRAS-mutated and BRAF-mutated melanoma | LTT-462 + Naporafenib (Pan-RAF inhibitor) | Active/Reported |
Overcoming Resistance via Rational Combinations
Monotherapy with ERK inhibitors often triggers compensatory signaling, such as the upregulation of Receptor Tyrosine Kinases (RTKs) or parallel PI3K/AKT pathway activation. Consequently, LTT-462 is being heavily investigated in rational combinations:
-
Pan-RAF Combinations: In a recent Phase II study, LTT-462 was combined with naporafenib (LXH254, a pan-RAF inhibitor). This vertical inhibition strategy yielded a highly promising Disease Control Rate (DCR) of 48%-70% in patients with difficult-to-treat NRAS-mutated melanoma[12].
-
SHP2 Combinations: Preclinical models have explored combining ERK inhibitors with SHP099 (a SHP2 inhibitor) to simultaneously suppress downstream ERK signaling and upstream RTK-driven RAS activation, effectively closing the feedback loop that leads to resistance[13].
Conclusion
LTT-462 represents a highly sophisticated approach to targeting the terminal node of the MAPK signaling cascade. By acting as an ATP-competitive inhibitor that paradoxically stabilizes the pERK conformation while abolishing its catalytic activity, LTT-462 effectively neutralizes downstream oncogenic signaling[4][8]. Its clinical evaluation, particularly in combination with pan-RAF inhibitors like naporafenib, provides a scientifically rigorous pathway to overcoming the acquired resistance that has historically limited the durability of targeted therapies in MAPK-driven malignancies[12].
References
-
Current Advances in the Treatment of BRAF-Mutant Melanoma. MDPI. Available at:[Link]
-
Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. PMC / NIH. Available at:[Link]
-
Targeting the ERK Signaling Pathway in Melanoma. Semantic Scholar. Available at:[Link]
-
Full article: Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Taylor & Francis. Available at:[Link]
-
Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. AACR Journals. Available at:[Link]
-
Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells. MDPI. Available at:[Link]
-
MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology. ResearchGate. Available at:[Link]
-
Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy. ScienceOpen. Available at:[Link]
-
Definition of ERK inhibitor LTT462. NCI Drug Dictionary - National Cancer Institute. Available at:[Link]
-
Oncology Clinical Trial Protocol CLTT462X2101 / NCT02711345. ClinicalTrials.gov. Available at:[Link]
-
Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364). ACS Publications. Available at:[Link]
-
Melanoma 3.0T—Tech Innovations, New Targeted Therapies, and T-Cell Breakthroughs. ASCO Publications. Available at:[Link]
-
Rationale for Targeting Extracellular Regulated Kinases ERK1 and ERK2 in Glioblastoma. Oxford Academic. Available at:[Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Facebook [cancer.gov]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches [mdpi.com]
Rineterkib (Hydrochloride): Structural Dynamics, Mechanism of Action, and Preclinical Methodologies
An In-Depth Technical Whitepaper for Drug Development Professionals
The mitogen-activated protein kinase (MAPK) cascade is one of the most frequently dysregulated signaling pathways in human oncology, driving aggressive proliferation and survival in various malignancies[1]. While upstream inhibition targeting BRAF or MEK has yielded clinical successes, acquired resistance—often mediated by paradoxical pathway reactivation or alternative receptor tyrosine kinase (RTK) signaling—remains a critical hurdle[1].
As a terminal node in this cascade, Extracellular Signal-Regulated Kinase (ERK) represents an optimal therapeutic target to bypass upstream resistance loops. Rineterkib (also known as LTT-462 or ERK-IN-1) has emerged as a highly potent, orally bioavailable small-molecule inhibitor of ERK1/2, demonstrating significant preclinical and early clinical activity across multiple MAPK-driven tumor models[1][2].
This technical guide synthesizes the chemical properties, molecular mechanisms, and validated experimental protocols for Rineterkib, providing researchers with a comprehensive framework for its application in translational oncology.
Chemical Identity and Structural Properties
Rineterkib is formulated as both a free base and a hydrochloride salt to optimize its pharmacokinetic profile and aqueous solubility for oral administration[2]. Structurally, it is engineered to occupy the ATP-binding pocket of the ERK1/2 kinase domains, preventing the phosphorylation of downstream substrates[3][4].
Table 1: Physicochemical and Structural Profile
| Property | Specification |
| IUPAC Name | 4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide[3] |
| Chemical Formula | C₂₆H₂₇BrF₃N₅O₂ (Base)[3] / C₂₆H₂₈BrClF₃N₅O₂ (HCl Salt) |
| Molecular Weight | 578.4 g/mol (Base)[3] |
| CAS Registry Number | 1715025-32-3 (Base)[5] / 1715025-34-5 (HCl Salt) |
| Target Specificity | ERK1, ERK2 (Primary); RAF (Secondary)[2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (Sealed, desiccated)[2] |
Mechanism of Action & Molecular Dynamics
The primary causality behind targeting ERK1/2 lies in its position as the convergence point for the RAS-RAF-MEK-ERK signaling axis[6]. When upstream nodes (like KRAS or BRAF) are mutated, they constitutively activate MEK, which subsequently hyperphosphorylates ERK1/2[1].
Rineterkib acts as a direct, ATP-competitive inhibitor of ERK1 and ERK2[2][4]. By binding to the active site, it halts the catalytic function of ERK, preventing its translocation to the nucleus and the subsequent activation of transcription factors (e.g., ELK1, c-MYC) and cytosolic substrates (e.g., RSK)[4][6]. Notably, Rineterkib also exhibits dual inhibitory activity against RAF kinases[1][2]. This polypharmacological profile is highly advantageous; by simultaneously suppressing RAF, Rineterkib mitigates the rapid feedback activation of MEK that often plagues isolated ERK inhibitors.
Fig 1: Rineterkib mechanism of action within the MAPK signaling cascade.
Clinical Landscape and Quantitative Data
Rineterkib has been evaluated in several early-phase clinical trials, primarily focusing on solid tumors harboring MAPK pathway alterations (e.g., KRAS-mutant NSCLC, BRAF-mutant melanoma) and hematological malignancies[1][2]. Because monotherapy often yields limited durable responses due to complex tumor heterogeneity, recent strategies have prioritized rational combinations[1].
Table 2: Key Clinical Trial Summary
| Trial Identifier | Phase | Indication | Combination / Regimen | Status / Outcome |
| NCT02974725 | Phase 1b | Advanced KRAS/BRAF-mutant NSCLC & Melanoma | Rineterkib + Naporafenib (LXH254, pan-RAF inhibitor) | Established recommended dose (Rineterkib 200 mg QD + Naporafenib 400 mg BID). Acceptable safety; limited NSCLC antitumor activity despite target engagement[7]. |
| NCT04097821 | Phase 1/2 | Myelofibrosis | Rineterkib + Ruxolitinib (JAK1/2 inhibitor) | Halted by sponsor (Novartis) in 2022 due to enrollment challenges and strategic reprioritization[8][9]. |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and mechanistic readouts to confirm that phenotypic changes are directly caused by on-target Rineterkib activity.
Protocol A: In Vitro Target Engagement and Viability Assay
Objective: To quantify the functional inhibition of ERK1/2 by Rineterkib and assess subsequent cytotoxicity in KRAS-mutant cell lines (e.g., Calu-6). Causality Note: Direct measurement of phosphorylated ERK (p-ERK) can be misleading when using ATP-competitive inhibitors, as the loss of negative feedback can cause upstream kinases to hyperphosphorylate the inhibited ERK protein. Therefore, we measure phosphorylated p90RSK (p-RSK) , a direct downstream substrate of ERK, as the true surrogate biomarker of functional target engagement.
Step-by-Step Methodology:
-
Cell Seeding: Plate Calu-6 cells at a density of 3 × 10³ cells/well in 96-well plates (for viability) and 3 × 10⁵ cells/well in 6-well plates (for immunoblotting) using standard DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Reconstitute Rineterkib hydrochloride in sterile DMSO to create a 10 mM stock. Aliquot and store at -80°C to prevent degradation[2].
-
Treatment: Perform a serial dilution of Rineterkib (0.1 nM to 10 µM). Treat cells for 2 hours (for p-RSK biomarker analysis) and 72 hours (for viability analysis). Include a DMSO vehicle control (≤0.1% final concentration) and a positive control (e.g., Trametinib, a MEK inhibitor) to validate pathway dependency.
-
Biomarker Readout (2h): Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting probing for total ERK, p-ERK, total RSK, and p-RSK (Thr359/Ser363). Validation: Successful inhibition is confirmed by a dose-dependent decrease in p-RSK, regardless of p-ERK status.
-
Viability Readout (72h): Add CellTiter-Glo® reagent to the 96-well plates. Measure luminescence to calculate the IC₅₀ using non-linear regression analysis.
Protocol B: In Vivo Xenograft Efficacy Workflow
Objective: To evaluate the systemic anti-tumor efficacy of Rineterkib in a Calu-6 human NSCLC subcutaneous xenograft model. Causality Note: In vivo models must account for pharmacokinetic clearance. Rineterkib is administered orally (p.o.) either daily (qd) or every other day (q2d) for 27 days at doses of 50 or 75 mg/kg, which has been empirically determined to maintain plasma concentrations above the IC₉₀ for ERK inhibition without inducing severe systemic toxicity[2].
Fig 2: Standardized in vivo xenograft workflow for evaluating Rineterkib efficacy.
Step-by-Step Methodology:
-
Inoculation: Resuspend Calu-6 cells in a 1:1 mixture of PBS and Matrigel. Inject 5 × 10⁶ cells subcutaneously into the right flank of athymic nude mice[2].
-
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of ~100 mm³, randomize mice into three cohorts (n=8/group): Vehicle, Rineterkib 50 mg/kg, and Rineterkib 75 mg/kg.
-
Dosing: Formulate Rineterkib in an appropriate oral vehicle (e.g., 0.5% methylcellulose/0.2% Tween 80). Administer via oral gavage qd or q2d for 27 days[2].
-
Monitoring & Analysis: Measure tumor volume (
) and body weight twice weekly. A body weight loss of >15% triggers humane endpoint protocols. -
Endpoint Validation: At day 27, harvest tumors 2 hours post-final dose. Snap-freeze half of the tumor for pharmacodynamic analysis (p-RSK suppression via ELISA/Western blot) and fix the other half in formalin for immunohistochemistry (Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis).
References
-
Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. National Institutes of Health (NIH).[Link]
-
Rineterkib - Novartis - AdisInsight. Springer.[Link]
-
Kinase signaling cascades: an updated mechanistic landscape. Chemical Science (RSC Publishing).[Link]
-
Rineterkib | C26H27BrF3N5O2 | CID 118045847. PubChem - NIH.[Link]
-
1715025-34-5 | Rineterkib hydrochloride | LTT-462 HCl. BioChemPartner.[Link]
-
NCT04097821 | Platform Study of Novel Ruxolitinib Combinations in Myelofibrosis Patients. ClinicalTrials.gov.[Link]
-
A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer. PubMed - NIH.[Link]
Sources
- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Kinase signaling cascades: an updated mechanistic landscape - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04657B [pubs.rsc.org]
- 7. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rineterkib - Novartis - AdisInsight [adisinsight.springer.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Note: In Vitro Characterization of Rineterkib (LTT462)
Topic: Rineterkib (hydrochloride) in vitro assay protocol Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Abstract & Introduction
Rineterkib (LTT462) is a potent, selective, orally bioavailable inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinases). Unlike upstream MEK inhibitors, Rineterkib directly targets the terminal node of the MAPK signaling cascade, making it a critical tool for overcoming resistance mechanisms driven by upstream reactivation (e.g., BRAF/RAS mutations).
This guide details the protocols for evaluating Rineterkib efficacy in vitro. It addresses the specific solubility requirements, biochemical potency determination, and the counter-intuitive phosphorylation dynamics often observed with direct ERK inhibitors (the "p-ERK feedback loop").
Key Compound Properties
| Property | Detail |
| CAS No. | 1715025-32-3 |
| Target | ERK1 (MAPK3), ERK2 (MAPK1) |
| Mechanism | ATP-competitive inhibition |
| Solubility | DMSO (~50–220 mg/mL); Insoluble in water |
| Biochemical IC50 | < 10 nM (typical for purified ERK1/2) |
| Storage | -80°C (stock in DMSO), protect from light |
Mechanism of Action & Signaling Pathway
Rineterkib blocks the catalytic activity of ERK1/2. However, researchers must be aware of feedback loop suppression . Under normal conditions, active ERK phosphorylates DUSP6 and SPRY proteins, which act as negative regulators of the pathway. By inhibiting ERK output, Rineterkib suppresses these negative regulators, often leading to a hyper-phosphorylation of ERK (p-ERK accumulation) by upstream MEK, even though ERK's activity on downstream substrates (like RSK) is blocked.
Critical Insight: Do not rely solely on p-ERK reduction as a marker of efficacy. You must measure the phosphorylation of downstream substrates (e.g., p-RSK) to confirm target engagement.
Caption: Rineterkib inhibits ERK catalytic output (blocking RSK phosphorylation) but disrupts the DUSP6 negative feedback loop, often resulting in accumulated p-ERK levels.
Preparation and Handling
Solubility & Stock Preparation
Rineterkib HCl is highly soluble in DMSO but prone to precipitation in aqueous buffers if not handled correctly.
-
Vehicle: DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.
-
Concentration: Prepare a 10 mM stock solution .
-
Calculation: Molecular Weight of Rineterkib HCl ≈ 470–500 g/mol (Check specific batch CoA). If MW = 482.9 g/mol , dissolve 4.83 mg in 1 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C . Stable for 6 months.
Working Solutions
-
Dilution: Perform serial dilutions in DMSO first (e.g., 1000x the final assay concentration).
-
Final Step: Dilute 1:1000 into the assay medium/buffer to keep final DMSO concentration at 0.1% .
-
Warning: Do not dilute the 10 mM stock directly into aqueous media at high concentrations (>100 µM), as precipitation may occur.
Protocol 1: Biochemical Kinase Assay (IC50 Determination)
This assay measures the ability of Rineterkib to inhibit the catalytic transfer of phosphate from ATP to a substrate (e.g., Myelin Basic Protein - MBP) by purified ERK1 or ERK2.
Assay Type: ADP-Glo™ or Radiometric (
Materials
-
Enzyme: Recombinant human ERK2 (active).
-
Substrate: MBP (Myelin Basic Protein) or ERK-specific peptide.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl
, 1 mM DTT, 0.1 mg/mL BSA. -
ATP: Ultra-pure ATP (Km for ERK is ~10–20 µM; use 10 µM for IC50).
Step-by-Step Procedure
-
Compound Plate: Prepare 3-fold serial dilutions of Rineterkib in DMSO (10 points). Range: 10 µM down to 0.5 nM.
-
Enzyme Mix: Dilute ERK2 enzyme in Kinase Buffer to 2x the final concentration (e.g., 0.4 ng/µL).
-
Substrate/ATP Mix: Prepare 2x mix of MBP (0.4 mg/mL) and ATP (20 µM).
-
Reaction Assembly (384-well plate):
-
Add 2.5 µL of Rineterkib (4x conc. in buffer with 4% DMSO).
-
Add 2.5 µL of Enzyme Mix. Incubate for 10 min at RT (allows compound binding).
-
Add 5.0 µL of Substrate/ATP Mix to start reaction.
-
-
Incubation: Incubate for 60 minutes at RT.
-
Detection:
-
Data Analysis:
-
Normalize to "No Drug" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
-
Fit using a 4-parameter logistic equation to determine IC50.
-
Expected Result: IC50 < 10 nM.
-
Protocol 2: Cellular Viability Assay
Determines the antiproliferative potency in MAPK-dependent cell lines (e.g., HT-29, A375, or KRAS-mutant NSCLC like Calu-6).
Method: CellTiter-Glo® (ATP quantification).[1]
Workflow Diagram
Caption: Standard 72-hour cell viability workflow using ATP-based luminescence detection.
Procedure
-
Seeding: Seed cells (e.g., 3,000 cells/well for A375) in 96-well white-walled plates in 90 µL complete media. Incubate 24h at 37°C.[1]
-
Drug Addition:
-
Prepare 10x drug concentrations in cell culture media (max DMSO 1%).
-
Add 10 µL of drug solution to wells (Final DMSO 0.1%).
-
Include DMSO Control (0.1%) and Staurosporine (positive kill control).
-
-
Incubation: Incubate for 72 hours.
-
Development:
-
Equilibrate plate to Room Temperature (RT) for 30 min.
-
Add 100 µL CellTiter-Glo reagent.
-
Shake on orbital shaker for 2 min (cell lysis).
-
Incubate 10 min at RT (signal stabilization).
-
-
Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).
Protocol 3: Pharmacodynamic Biomarker Analysis (Western Blot)
Objective: Confirm on-target inhibition.[4] Critical Check: Distinguish between upstream feedback (p-ERK) and downstream activity (p-RSK).
Experimental Setup
-
Cell Line: A375 (BRAF V600E) or Calu-6 (KRAS G12C).
-
Treatment: Rineterkib at 0, 10, 100, 1000 nM for 2 hours and 24 hours .
Lysis & Blotting[5]
-
Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF) + Protease Inhibitors.
-
Antibody Selection (Essential):
| Target | Antibody Recommendation | Expected Change with Rineterkib |
| p-ERK1/2 | Thr202/Tyr204 (Rabbit mAb) | No Change or INCREASE (Feedback loss) |
| Total ERK1/2 | Pan-ERK | No Change (Loading Control) |
| p-p90RSK | Ser380 or Thr359/Ser363 | DECREASE (Direct downstream target) |
| DUSP6 | Specific mAb | DECREASE (Transcriptional readout) |
| Actin/GAPDH | - | Loading Control |
Interpretation
-
Valid Inhibition: High p-ERK signal combined with loss of p-RSK signal indicates the drug is binding ERK and blocking its catalytic function, despite the feedback loop increasing phosphorylation on ERK itself.
-
Ineffective Dosing: High p-ERK with high p-RSK suggests insufficient concentration to overcome the feedback loop.
References
-
National Cancer Institute. ERK inhibitor LTT462.[5] NCI Drug Dictionary.[5] Link
-
MedChemExpress. Rineterkib (LTT462) Datasheet and Solubility.Link
-
ClinicalTrials.gov. A Phase I Dose Finding Study of Oral LTT462 in Adult Patients With Advanced Solid Tumors Harboring MAPK Pathway Alterations. Identifier: NCT02711345. Link
-
ProbeChem. Rineterkib (LTT462) Biological Activity.Link
-
Lake, D. et al. Negative feedback regulation of the ERK1/2 MAPK pathway. Cell.[1][2][6][7][8][9][10] Mol. Life Sci. 73, 4397–4413 (2016). (Context for p-ERK feedback mechanism). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facebook [cancer.gov]
- 6. ERK1/2 Signaling Plays an Important Role in Topoisomerase II Poison-Induced G2/M Checkpoint Activation | PLOS One [journals.plos.org]
- 7. rsc.org [rsc.org]
- 8. apexbt.com [apexbt.com]
- 9. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of Rineterkib Stock Solutions for In Vitro Cellular Assays
Introduction: The Critical Role of Stock Solution Integrity in Kinase Inhibition Assays
Rineterkib (also known as LTT462) is a potent, orally bioavailable small molecule inhibitor of the protein-serine/threonine kinases ERK1 and ERK2.[1][2][3] These kinases are critical terminal nodes in the Ras-Raf-MEK-ERK signaling cascade, often referred to as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4] Dysregulation and constitutive activation of this pathway are implicated in approximately 30% of human cancers, driving processes like cell proliferation, differentiation, and survival.[3] By directly targeting ERK1/2, Rineterkib offers a therapeutic strategy to block this signaling cascade, particularly in tumors with activating mutations in genes like KRAS or BRAF.[1][5]
The reliability and reproducibility of in vitro studies using Rineterkib are fundamentally dependent on the accurate and consistent preparation of the compound. Errors in stock solution concentration, stability, or sterility can lead to misleading experimental outcomes, such as diminished potency or unexpected cytotoxicity.[6] This guide provides a comprehensive, field-proven methodology for the preparation, storage, and handling of Rineterkib stock solutions, designed for researchers, scientists, and drug development professionals. Our focus is not only on the procedural steps but also on the underlying scientific principles that ensure the integrity and efficacy of the inhibitor in cell-based applications.
Rineterkib: Physicochemical Properties and Mechanism of Action
A foundational understanding of Rineterkib's properties is essential for its proper handling.
Key Physicochemical Data
The following table summarizes the essential properties of Rineterkib. This information is critical for accurate molarity calculations and for selecting appropriate handling procedures.
| Property | Value | Rationale & Significance |
| Synonyms | LTT-462, LTT462, ERK-IN-1 | Facilitates literature and supplier searches.[5][7] |
| CAS Number | 1715025-32-3 | Unique chemical identifier for the free base form.[1][2] |
| Molecular Weight | 578.43 g/mol | Crucial for accurate molarity calculations. [5] |
| Appearance | White to light yellow solid | Visual confirmation of the compound's expected physical state.[1] |
| Purity (HPLC) | >98% | High purity is essential to ensure observed effects are due to Rineterkib and not contaminants.[5][8] |
| Solubility | Soluble in DMSO (≥150 mg/mL) | Dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions. [1][8] |
Mechanism of Action: Targeting the MAPK/ERK Pathway
Rineterkib exerts its anti-proliferative effects by inhibiting the kinase activity of ERK1 and ERK2.[5] This action prevents the phosphorylation of hundreds of downstream cytoplasmic and nuclear substrates, effectively halting the signal transduction that promotes cell growth and survival.[3][5]
Protocol: Preparation of a 50 mM Primary Stock Solution
This protocol details the steps to prepare a highly concentrated primary stock solution of Rineterkib in DMSO. Adherence to aseptic techniques is critical if the stock will be used for treating sterile cell cultures.[9]
Required Materials and Equipment
-
Rineterkib powder (CAS 1715025-32-3)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (CAS 67-68-5)
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, disposable pipette tips (P200, P1000)
-
Vortex mixer
-
(Optional) Bath sonicator
-
(Optional) Sterile 0.2 µm syringe filter (PTFE membrane recommended for DMSO compatibility)[10][11]
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, gloves
Experimental Workflow
Step-by-Step Methodology
-
Pre-Calculation: Before starting, calculate the mass of Rineterkib required. To prepare 1 mL of a 50 mM stock solution :
-
Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = (50 × 10⁻³ mol/L) × (1 × 10⁻³ L) × (578.43 g/mol ) × 1000 mg/g
-
Mass (mg) = 28.92 mg
-
-
Equilibration: Allow the vial of Rineterkib powder to equilibrate to room temperature for at least 15-20 minutes before opening.[12][13]
-
Causality: This crucial step prevents atmospheric moisture from condensing on the cold powder, which could compromise compound stability and weighing accuracy. DMSO itself is highly hygroscopic, and minimizing water content is key.[14]
-
-
Weighing: On a calibrated analytical balance, carefully weigh 28.92 mg of Rineterkib powder into a sterile, light-protecting microcentrifuge tube.
-
Expert Insight: For smaller quantities, it is often more practical to weigh a slightly different amount (e.g., 5 mg) and adjust the DMSO volume accordingly to achieve the desired concentration. Always note the actual mass weighed for precise concentration calculation.
-
-
Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the Rineterkib powder.
-
Dissolution: Tightly cap the tube and vortex at maximum speed for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.
-
Sterile Filtration (Optional but Recommended): If the stock solution will be added directly to cell cultures and was not prepared in a fully aseptic environment, it should be sterilized. Draw the Rineterkib solution into a sterile syringe, attach a 0.2 µm PTFE syringe filter, and dispense the filtered solution into a new sterile, light-protecting tube.[10]
-
Rationale: This step removes any potential microbial contaminants without using heat, which could degrade the compound. PTFE is recommended for its chemical compatibility with DMSO.[11]
-
Aliquoting, Storage, and Stability
Proper storage is paramount to preserving the activity of Rineterkib over time. The primary cause of compound degradation in stock solutions is repeated freeze-thaw cycles.[10]
-
Aliquoting: Immediately after preparation, dispense the primary stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, clearly labeled, light-protecting microcentrifuge tubes.
-
Causality: Aliquoting ensures that the main stock is not repeatedly warmed and refrozen, which can introduce moisture and promote chemical degradation.
-
-
Storage: Store the aliquots in a protected container (e.g., a freezer box) at the recommended temperatures.
| Storage Condition | Duration | Rationale & Notes |
| Solid Powder | -20°C (long term) or 4°C (short term) | Must be sealed and protected from moisture and light.[2][5] |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
Preparation of Working Solutions for Cellular Assays
Never add the high-concentration DMSO stock directly to cells. It must be serially diluted to the final working concentration.
-
Intermediate Dilution (Example): To prepare a 1000X working stock from the 50 mM primary stock, perform an intermediate dilution in sterile cell culture medium or PBS. For example, to make a 1 mM intermediate stock, dilute the 50 mM primary stock 1:50 (e.g., 2 µL of 50 mM stock + 98 µL of sterile medium).
-
Final Working Concentration: Add the intermediate dilution to your cell culture wells to achieve the final desired concentration. For example, to treat cells with 1 µM Rineterkib, add 1 µL of the 1 mM intermediate stock to every 1 mL of culture medium in your well (a 1:1000 dilution).
-
Vehicle Control (Critical): It is essential to include a vehicle control in all experiments.[17] This control should contain the same final concentration of DMSO as the highest concentration of Rineterkib used. For the example above, the vehicle control wells would receive 1 µL of a 1:50 dilution of DMSO in medium for every 1 mL of culture medium.
-
Trustworthiness: This ensures that any observed cellular effects are due to the inhibitor and not the solvent. The final DMSO concentration in cell culture should ideally be kept below 0.5%, and preferably below 0.1%, to avoid solvent-induced artifacts.[18]
-
References
-
Rineterkib | C26H27BrF3N5O2 | CID 118045847 . PubChem - NIH. [Link]
-
Rineterkib is an Orally Active RAF and ERK1/2 Inhibitor . Network of Cancer Research. [Link]
-
Aseptic Techniques in Cell Culture . GMP Plastics. [Link]
-
1715025-34-5 | Rineterkib hydrochloride| LTT-462 HCl . BioChemPartner.com. [Link]
-
Rineterkib . Vareum. [Link]
-
Protocol 1: Mastering Aseptic Techniques for Pristine Cell Culture Practices . Cytion. [Link]
-
How to Maintain Sterility in Cell Culture: Aseptic Techniques . Thermo Fisher Scientific. [Link]
-
Aseptic Pharmaceutical Manufacturing: How It Works . Berkshire Corporation. [Link]
-
SMALL MOLECULES . Captivate Bio. [Link]
-
How to dissolve small inhibitor molecules for binding assay? . ResearchGate. [Link]
-
A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis . BioIVT. [Link]
-
Solvent Filtration | Small Molecule Pharmaceuticals . Merck. [Link]
-
6 Steps for Successful in vitro Drug Treatment . Bitesize Bio. [Link]
-
Stability of screening compounds in wet DMSO . PubMed. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. 1715025-34-5 | Rineterkib hydrochloride| LTT-462 HCl;LTT 462 HCl;LTT462 HCl;ERK-IN-1|BioChemPartner [biochempartner.com]
- 8. vareum.com [vareum.com]
- 9. gmpplastic.com [gmpplastic.com]
- 10. captivatebio.com [captivatebio.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. bioivt.com [bioivt.com]
Targeting KRAS-Mutant NSCLC: Mechanistic Insights and Protocols for Rineterkib (LTT462) Treatment in the Calu-6 Cell Line
Scientific Rationale & Mechanism of Action
The Calu-6 cell line is a well-established human non-small cell lung cancer (NSCLC) model characterized by a KRAS Q61K mutation[1]. This oncogenic driver constitutively activates the RAS-RAF-MEK-ERK signal transduction cascade, driving uncontrolled cellular proliferation, survival, and metastasis. Historically, therapeutic interventions targeting MEK1/2 in KRAS-mutant models have yielded disappointing clinical outcomes. The primary cause of this failure is the abrogation of the ERK-mediated negative feedback loop on RAF; when MEK is inhibited, ERK activity drops, which paradoxically relieves the suppression on RAF, leading to a rebound in MEK and ERK activation[2][3].
Rineterkib (also known as LTT462 or compound B) is a highly potent, orally active, ATP-competitive inhibitor of ERK1 and ERK2[4][5][6]. By targeting the terminal kinase in the MAPK cascade, Rineterkib directly suppresses the catalytic activity of ERK[3]. This prevents the phosphorylation of downstream effectors such as RSK (Ribosomal S6 Kinase) and FRA1, and induces apoptosis via the upregulation of the pro-apoptotic protein BIM-EL[1][7]. Because Rineterkib acts downstream of MEK, it effectively bypasses the upstream feedback reactivation that plagues MEK inhibitors, making it a critical tool for KRAS-mutant NSCLC research[3][8].
MAPK Pathway & Rineterkib Intervention
Fig 1: RAS-RAF-MEK-ERK signaling cascade and the mechanism of Rineterkib in KRAS-mutant cells.
Quantitative Pharmacological Profile
The following table synthesizes the baseline quantitative parameters for utilizing Rineterkib in the Calu-6 model based on preclinical validation studies[1][4][6][7][8].
| Parameter | Value / Observation | Experimental Context |
| Cell Line | Calu-6 (Human NSCLC) | Maintained in EMEM + 10% FBS[9]. |
| Driver Mutation | KRAS Q61K | Confers constitutive MAPK activation[1]. |
| Target | ERK1 / ERK2 | ATP-competitive direct inhibition[3][4]. |
| In Vivo Dosage | 50 - 75 mg/kg | Administered via oral gavage (p.o.)[4]. |
| In Vivo Schedule | Daily (qd) or every other day (q2d) | 27-day treatment cycle for xenografts[4]. |
| Pharmacodynamics | Sustained p-RSK suppression | Target engagement maintained for up to 24h[7][8]. |
| Stock Storage | -80°C (6 months); -20°C (1 month) | Sealed storage, away from moisture and light[4]. |
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to design experiments that contain internal logic checks. The protocols below are engineered to ensure that target engagement is accurately measured and that systemic efficacy is rigorously validated.
Protocol A: In Vitro Target Engagement and Apoptosis Induction
Objective: To confirm that Rineterkib penetrates Calu-6 cells and inhibits ERK catalytic activity. Causality & Self-Validation: A common pitfall in evaluating ATP-competitive ERK inhibitors is measuring phosphorylated ERK (p-ERK) as the primary readout. Because Rineterkib inhibits ERK's catalytic activity without always preventing MEK from phosphorylating ERK, p-ERK levels may paradoxically increase or remain stable[3][7]. Therefore, this protocol utilizes the phosphorylation of RSK (p-RSK) —a direct downstream substrate of ERK—as the self-validating marker of true target engagement[7][8].
Step-by-Step Methodology:
-
Cell Seeding: Plate Calu-6 cells at a density of
cells/well in 6-well plates using Eagle Minimal Essential Medium (EMEM) supplemented with 10% FBS[9]. Incubate overnight at 37°C in 5% CO₂. -
Compound Preparation: Thaw Rineterkib stock (stored at -80°C)[4]. Prepare serial dilutions in DMSO, ensuring the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Treatment: Treat cells with Rineterkib at concentrations ranging from 1 nM to 500 nM. Include a vehicle-only (0.1% DMSO) control well.
-
Incubation: Incubate for 2 hours (for early kinase inhibition kinetics) and 24 hours (for apoptotic marker accumulation)[1][7].
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are critical here to preserve the transient p-RSK state during extraction.
-
Western Blotting: Resolve lysates via SDS-PAGE. Probe membranes for:
Protocol B: In Vivo Calu-6 Subcutaneous Xenograft Efficacy
Objective: To evaluate the systemic anti-tumor efficacy of Rineterkib in a mammalian model. Causality & Self-Validation: Calu-6 cells require a robust vascular network to form solid tumors. Mixing the cell suspension with Matrigel provides an extracellular matrix scaffold that promotes localized engraftment and angiogenesis. Oral gavage is selected to accurately model the clinical pharmacokinetic absorption profile of Rineterkib[4][5].
Step-by-Step Methodology:
-
Cell Preparation: Harvest Calu-6 cells in the exponential growth phase. Resuspend at a concentration of
cells/mL in a 1:1 mixture of serum-free EMEM and Matrigel. -
Inoculation: Inject 100 µL of the cell suspension (
cells) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice. -
Tumor Monitoring: Measure tumors twice weekly using digital calipers. Calculate volume using the formula:
. -
Randomization: Once tumors reach an average volume of 150–200 mm³, randomize the mice into treatment and control groups (n=8 per group) to ensure uniform baseline disease burden.
-
Dosing Regimen: Administer Rineterkib via oral gavage (p.o.) at doses of 50 mg/kg or 75 mg/kg, either daily (qd) or every other day (q2d), for a total of 27 days[4]. Formulate the compound in an appropriate vehicle (e.g., 0.5% Methylcellulose/0.2% Tween 80).
-
Pharmacodynamic Sampling (Optional but Recommended): Sacrifice a subset of mice 2 hours and 24 hours post-dose. Excise tumors, snap-freeze in liquid nitrogen, and later homogenize to measure p-RSK levels. Validation: This confirms that the observed tumor volume reduction is directly correlated with sustained ERK inhibition in the tumor microenvironment[7][8].
Experimental Workflow Visualization
Fig 2: End-to-end workflow from in vitro target validation to in vivo efficacy of Rineterkib.
References
-
AZD0364 Is a Potent and Selective ERK1/2 Inhibitor That Enhances Antitumor Activity in KRAS-Mutant Tumor Models when Combined with the MEK Inhibitor, Selumetinib. AACR Journals. Available at:[Link]
-
2018 AACR: A novel ERK1/2 inhibitor has potent activity in KRAS-mutant non-small cell lung cancer models. Astex Pharmaceuticals. Available at:[Link]
-
A NOVEL ERK1/2 INHIBITOR HAS POTENT ACTIVITY IN KRAS-MUTANT NON-SMALL CELL LUNG CANCER MODELS (Poster). Astex Pharmaceuticals. Available at: [Link]
-
Rineterkib is an Orally Active RAF and ERK1/2 Inhibitor. Network of Cancer Research. Available at: [Link]
-
LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors. AACR Journals. Available at:[Link]
-
MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. PMC - NIH. Available at:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. astx.com [astx.com]
- 8. 2018 AACR: A novel ERK1/2 inhibitor has potent activity in KRAS-mutant non-small cell lung cancer models – Astex [astx.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Note: Flow Cytometric Analysis of Apoptosis and Cell Cycle Perturbation Following Treatment with the ERK1/2 Inhibitor LTT-462 (Rineterkib)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a pivotal pathway that governs fundamental cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Dysregulation of this pathway, often through activating mutations in key components like BRAF and RAS, is a hallmark of many human cancers, leading to uncontrolled cell growth and resistance to cell death.[2] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are terminal kinases in this cascade, and their inhibition represents a critical therapeutic strategy to counteract aberrant MAPK signaling.[1][3]
LTT-462, also known as Rineterkib, is an orally bioavailable small molecule inhibitor of ERK1/2.[2][4] By binding to and inhibiting the catalytic activity of ERK1/2, LTT-462 prevents the phosphorylation of downstream substrates, thereby blocking the pro-proliferative and pro-survival signals of the MAPK pathway.[2][3] Preclinical studies have demonstrated the anti-tumor activity of LTT-462 in various cancer models harboring MAPK pathway alterations.[2][4] This application note provides detailed protocols for utilizing flow cytometry to analyze two key cellular outcomes of LTT-462 treatment: the induction of apoptosis and the perturbation of the cell cycle.
Principle of the Assays
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative measurement of multiple cellular parameters. In the context of LTT-462 treatment, two primary assays are particularly informative:
-
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. By staining fixed and permeabilized cells with PI, flow cytometry can distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). A sub-G1 peak, representing cells with fragmented DNA, is often indicative of apoptosis.
Materials and Reagents
Cell Culture and Treatment:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
LTT-462 (Rineterkib)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
Apoptosis Assay:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
Flow cytometry tubes
Cell Cycle Assay:
-
70% Ethanol (ice-cold)
-
RNase A
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Experimental Protocols
Part 1: Cell Culture and Treatment with LTT-462
-
Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will allow for approximately 60-70% confluency at the time of treatment.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
LTT-462 Treatment: Prepare a stock solution of LTT-462 in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line.
-
Vehicle Control: Treat a set of cells with the same final concentration of DMSO used in the highest LTT-462 treatment group.
-
Incubation: Incubate the treated cells for the predetermined time period.
Part 2: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the cells using Trypsin-EDTA and combine them with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Part 3: Cell Cycle Analysis by PI Staining
-
Cell Harvesting: Follow the same procedure as in the apoptosis assay (Part 2, Step 1).
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis: Transfer the stained cell suspension to flow cytometry tubes and analyze on a flow cytometer.
Data Analysis and Interpretation
Apoptosis Analysis:
-
Gating Strategy:
-
Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI.
-
-
Population Identification:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
-
Cell Cycle Analysis:
-
Gating Strategy:
-
Gate on the main cell population based on FSC and SSC.
-
Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates.
-
-
Histogram Analysis: Generate a histogram of the PI fluorescence for the single-cell population. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
Expected Results
Treatment of sensitive cancer cell lines with LTT-462 is expected to induce apoptosis and cause cell cycle arrest.
-
Apoptosis: An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) is anticipated with increasing concentrations and/or duration of LTT-462 treatment.
-
Cell Cycle: Inhibition of the ERK1/2 pathway often leads to a G1 cell cycle arrest. This would be observed as an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases. An increase in the sub-G1 population, indicative of apoptotic DNA fragmentation, is also expected.
Table 1: Hypothetical Data for Apoptosis Analysis after 48h LTT-462 Treatment
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle (DMSO) | 90.5 | 4.2 | 5.3 |
| LTT-462 (1 µM) | 65.3 | 15.8 | 18.9 |
| LTT-462 (10 µM) | 30.1 | 35.2 | 34.7 |
Table 2: Hypothetical Data for Cell Cycle Analysis after 48h LTT-462 Treatment
| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 2.1 | 55.4 | 25.3 | 17.2 |
| LTT-462 (1 µM) | 8.5 | 70.1 | 12.4 | 9.0 |
| LTT-462 (10 µM) | 25.3 | 65.2 | 5.1 | 4.4 |
Visualization of Key Concepts
Caption: The ERK1/2 signaling pathway and the point of intervention by LTT-462.
Caption: Experimental workflow for flow cytometry analysis after LTT-462 treatment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in Annexin V staining | Rough cell handling | Handle cells gently during harvesting and washing to avoid membrane damage. |
| Reagent concentration too high | Titrate Annexin V and PI concentrations for your specific cell type. | |
| Broad peaks in cell cycle histogram | Cell clumping | Filter cell suspension through a 40 µm mesh before analysis. |
| Inconsistent staining | Ensure thorough mixing of cells with PI staining solution. | |
| No significant effect of LTT-462 | Cell line is resistant | Use a cell line with a known activating mutation in the MAPK pathway. |
| Incorrect drug concentration/incubation time | Perform a dose-response and time-course experiment to optimize treatment conditions. |
Conclusion
Flow cytometry provides a robust and quantitative method to assess the cellular consequences of LTT-462 treatment. The protocols outlined in this application note for apoptosis and cell cycle analysis are fundamental tools for researchers investigating the mechanism of action of ERK1/2 inhibitors and for the development of novel anti-cancer therapeutics targeting the MAPK pathway.
References
-
Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. (2025). Source. [Link]
-
pERK 1/2 inhibit Caspase‐8 induced apoptosis in cancer cells by phosphorylating it in a cell cycle specific manner. (n.d.). Source. [Link]
-
Definition of ERK inhibitor LTT462 - NCI Drug Dictionary. (n.d.). National Cancer Institute. [Link]
-
ERK/MAPK signalling pathway and tumorigenesis. (n.d.). Source. [Link]
-
Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients (pts) with advanced solid tumors harboring MAPK pathway alterations. (n.d.). ResearchGate. [Link]
-
How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer?. (n.d.). Source. [Link]
-
ERKs in Cancer: Friends or Foes?. (2014). Cancer Research. [Link]
-
Inhibition of Extracellular Signal-regulated Kinase (ERK) Mediates Cell Cycle Phase Independent Apoptosis in Vinblastine-treated ML-1 Cells. (2001). Clinical Cancer Research. [Link]
-
Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro. (2021). Frontiers in Oncology. [Link]
-
Apoptosis induction in leukemia cells treated with ERK1/2 inhibitors.... (n.d.). ResearchGate. [Link]
-
Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of. (2024). Open Exploration Publishing. [Link]
-
Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells. (2019). Frontiers in Pharmacology. [Link]
-
Identification of genotype-correlated sensitivity to selective kinase inhibitors by using high-throughput tumor cell line profiling. (n.d.). Semantic Scholar. [Link]
-
A synthetic natural like product endowed with antiproliferative activity. (2017). Atlas of Science. [Link]
-
Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling. (2014). Source. [Link]
-
Detection of intracellular phosphorylated ERK1/2 in natural killer cells by flow cytometry. (2004). Haematologica. [Link]
-
A Phase I Clinical Study With Investigational Compound LTT462 in Adult Patients With Specific Advanced Cancers. (n.d.). ClinicalTrials.gov. [Link]
-
Pre-clinical characterization of PKC412, a multi-kinase inhibitor, against colorectal cancer cells. (n.d.). Source. [Link]
-
Analysis of cell cycle and apoptosis by flow cytometry in the untreated... (n.d.). ResearchGate. [Link]
-
Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells. (2022). Source. [Link]
-
Apoptosis Pathways Triggered by a Potent Antiproliferative Hybrid Chalcone on Human Melanoma Cells. (2021). MDPI. [Link]
-
Novel agents and associated toxicities of inhibitors of the pi3k/Akt/mtor pathway for the treatment of breast cancer. (n.d.). Source. [Link]
-
Cyclin A/B RxL Macrocyclic Inhibitors to Treat Cancers with High E2F Activity. (2024). bioRxiv. [Link]
-
Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors. (2018). Journal of Clinical Investigation Insight. [Link]
-
Investigators report first disclosures of 12 novel agents during three special sessions. (2022). AACR. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Rineterkib (Hydrochloride) Solubility Guide
[1][2]
Product: Rineterkib Hydrochloride (LTT462 HCl) Application: ERK1/2 Inhibition in MAPK Signaling Studies Document Type: Troubleshooting & Technical Optimization Guide[1][2]
Core Technical Analysis: The Solubility Paradox
Rineterkib is a potent ERK1/2 inhibitor used to target the RAS-RAF-MEK-ERK signaling cascade.[1][2] While the hydrochloride (HCl) salt form is engineered to improve aqueous solubility for in vivo delivery compared to the free base, it introduces specific challenges when solubilizing in Dimethyl Sulfoxide (DMSO) for in vitro stock solutions.
The Mechanism of Failure
Users often report that Rineterkib HCl "crashes out" (precipitates) or forms a cloudy suspension in DMSO, even at concentrations well below the theoretical limit. This is rarely a product defect but rather a physicochemical interaction:
-
Hygroscopicity Amplification: DMSO is highly hygroscopic (absorbs water from air).[1][3][4][5] The HCl salt form of Rineterkib is ionic and highly sensitive to the water content in DMSO. Even 1-2% water accumulation in "old" DMSO can drastically reduce the solubility of the lipophilic core of the drug.
-
The "Salting Out" Effect: When an HCl salt is dissolved in DMSO that contains trace water, the dissociation of the salt can increase the ionic strength of the micro-environment, forcing the hydrophobic organic scaffold of Rineterkib to precipitate.
-
Acid-Catalyzed Degradation: In rare cases, the acidic protons from the HCl salt, combined with moisture and DMSO, can lead to oxidative byproducts (e.g., dimethyl sulfide) over long storage periods, altering the solution's color and clarity.
Troubleshooting Workflow
Decision Tree: Diagnosing Solubility Issues
Use this flowchart to identify the root cause of your solubility failure.
Figure 1: Step-by-step diagnostic workflow for Rineterkib HCl solubility issues.
Optimized Protocols
Protocol A: Preparation of High-Integrity Stock Solution (DMSO)
Objective: Create a stable 10 mM or 50 mg/mL stock solution.
-
Equilibration: Allow the vial of Rineterkib HCl and the bottle of Anhydrous DMSO (≥99.9%) to reach room temperature before opening. Why: Opening cold DMSO causes immediate condensation of atmospheric water.
-
Weighing: Weigh the powder into a glass vial (avoid polystyrene if possible, as DMSO can leach plasticizers over time).
-
Solvent Addition: Add the calculated volume of fresh DMSO.
-
The "Sandwich" Dissolution:
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 37°C–40°C for 5–10 minutes. Critical: The HCl salt requires energy to overcome the lattice energy.
-
Vortex again for 30 seconds.
-
-
Inspection: Solution should be clear and slight yellow/off-white.[2] If particles remain, repeat sonication.
-
Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.
Protocol B: Aqueous Dilution for Animal/Cell Studies (The "Crash-Out" Prevention)
Objective: Diluting DMSO stock into aqueous media without precipitation.[1][2] Directly dumping DMSO stock into water often causes Rineterkib to precipitate.
Recommended Formulation (MedChemExpress Method): For a target concentration of ~5.5 mg/mL:
-
Step 1: Take 10% volume of your DMSO Stock.[6]
-
Step 2: Add 90% volume of 20% SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in Saline .
-
Method: Add the aqueous phase slowly to the DMSO phase with continuous vortexing. The cyclodextrin encapsulates the hydrophobic drug, preventing precipitation [1].
Biological Context: The MAPK Pathway
Rineterkib targets ERK1/2, the terminal node of the MAPK pathway. Understanding this pathway is crucial for interpreting experimental results, as upstream mutations (RAS/RAF) often drive the sensitivity to Rineterkib.[1]
Figure 2: Rineterkib (LTT462) inhibition point within the canonical RAS-RAF-MEK-ERK signaling cascade.
Frequently Asked Questions (FAQs)
Q1: My stock solution was clear yesterday, but today it has crystals at the bottom. Why? A: This is likely "freeze-thaw precipitation."[1][2][3] DMSO freezes at 18.5°C. If the stock was stored in a fridge (4°C) or freezer, the compound may have crystallized as the DMSO froze.
-
Fix: Warm the vial to 37°C and sonicate until clear. Ensure the cap is tight to prevent water entry during warming.
Q2: Can I use PBS to dilute the DMSO stock for cell culture? A: Proceed with caution. Rineterkib HCl has very low solubility in pure PBS (< 1 mg/mL).[1][2]
-
Fix: Perform a serial dilution in culture media (which contains proteins that can bind the drug) rather than PBS. Keep the final DMSO concentration < 0.5% to avoid cytotoxicity.[7] If high concentrations are needed, use the SBE-β-CD method described in Protocol B.[1][2]
Q3: What is the maximum solubility I can expect? A:
-
In pure, anhydrous DMSO: Up to ~200 mg/mL is theoretically possible for the free base/mesylate, but the HCl salt is often practically limited to 30–50 mg/mL without aggressive sonication [2].
-
In Water/PBS: Very low (< 1 mg/mL) without solubility enhancers.[1][2]
Q4: Why does the solution turn yellow? A: Rineterkib is naturally an off-white to light yellow solid.[2] A yellow solution in DMSO is normal. However, if it turns dark orange or brown, this indicates oxidative degradation, likely due to water contamination or excessive heating (>60°C).[1][2]
References
Preventing precipitation of LTT-462 in media
A Guide to Preventing and Troubleshooting Precipitation in Media
Introduction: LTT-462 (also known as Rineterkib) is a potent and selective small molecule inhibitor of ERK1/2, a critical node in the MAPK signaling pathway.[1][2] Its use in cancer research and drug development is vital for studying MAPK-driven malignancies.[3][4] However, like many hydrophobic small molecules, a common challenge researchers face is the precipitation of LTT-462 when preparing solutions in aqueous cell culture media.[5][6] This guide provides a comprehensive, in-depth resource to understand the causes of this precipitation, implement preventative best practices, and troubleshoot issues as they arise, ensuring the accuracy and reproducibility of your experimental results.
Part 1: Understanding LTT-462 Precipitation (The "Why")
This section addresses the fundamental physicochemical reasons behind compound precipitation.
Q1: Why is my LTT-462 precipitating when I add it to my cell culture media?
Precipitation is primarily a problem of solubility. LTT-462, like many kinase inhibitors, is a lipophilic (hydrophobic) organic molecule.[5][7] While it dissolves well in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), it has very poor solubility in aqueous solutions like cell culture media.[6][8]
When you add a concentrated DMSO stock of LTT-462 to your media, two things happen:
-
Drastic Polarity Shift: The compound moves from a favorable, DMSO-rich environment to an unfavorable, water-rich environment. Water molecules are highly polar and prefer to interact with each other, effectively "pushing out" the nonpolar LTT-462 molecules.
-
Supersaturation: The final concentration of LTT-462 in the media may exceed its maximum aqueous solubility limit. The excess, undissolved compound then crashes out of solution, forming a visible precipitate.[9]
This is a common issue when diluting DMSO stock solutions into aqueous buffers and is a critical factor to control in any cell-based assay.[6]
Q2: Can components in my media, like serum or salts, affect precipitation?
Yes, media components can have complex effects:
-
Salts and Buffers: Cell culture media are rich in salts (e.g., NaCl, KCl, phosphates) that increase the ionic strength of the solution. This can sometimes decrease the solubility of hydrophobic compounds in an effect known as "salting out."
-
Serum (e.g., FBS): Serum contains abundant proteins, most notably albumin.[10] Hydrophobic drugs can bind to albumin and other proteins, which can, in some cases, increase the apparent solubility of the compound in the media.[10][11] However, this interaction is complex and can also be a source of experimental variability.[11] The initial dilution into media, before the compound has a chance to bind to serum proteins, is often the most critical step where precipitation occurs.
Part 2: Best Practices for Preventing Precipitation (The "How-To")
Proactive measures are the most effective way to avoid compound precipitation. The following protocols are designed to ensure LTT-462 remains in solution for your experiments.
Protocol 1: Preparation of High-Concentration LTT-462 Stock Solution
The goal is to create a homogenous, high-concentration stock in 100% DMSO that can be stored and used for subsequent dilutions.
Materials:
-
LTT-462 powder
-
High-purity, sterile DMSO (anhydrous is preferred)
-
Sterile, low-retention microcentrifuge tubes or amber glass vials
-
Vortexer and/or sonicator
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the required amount of LTT-462 powder in a sterile tube. Perform this in a biosafety cabinet to maintain sterility.
-
Add DMSO: Add the calculated volume of high-purity DMSO to achieve your desired stock concentration (e.g., 10 mM or 20 mM).
-
Promote Dissolution:
-
Vortex the tube gently for 2-3 minutes until the compound is visibly dissolved.[12]
-
If solids remain, sonicate the tube in a water bath for 5-10 minutes.[12]
-
Gentle warming (e.g., 37°C water bath for 10-15 minutes) can also be used, but check the manufacturer's data sheet for the temperature stability of LTT-462.[13]
-
-
Visual Confirmation: Ensure the solution is perfectly clear and free of any particulate matter before proceeding.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can promote precipitation.[9][12] Store aliquots at -20°C or -80°C, protected from light, as recommended for most small molecules.[2]
Caption: Workflow for preparing LTT-462 stock solution.
Protocol 2: Serial Dilution and Addition to Final Culture Media
This is the most critical step where precipitation occurs. The key is to avoid shocking the compound by adding it directly to the full volume of media. Instead, a multi-step dilution process with vigorous mixing is essential.
Step-by-Step Methodology:
-
Pre-warm Media: Warm your final cell culture medium (with or without serum) to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): For very high final concentrations, consider an intermediate dilution of your DMSO stock into pre-warmed media in a small volume (e.g., dilute 1:10 in 100 µL of media).
-
Final Dilution:
-
Dispense the final volume of pre-warmed media into your culture flask or plate.
-
While gently swirling or vortexing the media, add the LTT-462 stock solution dropwise and slowly.[14] This is the most crucial step. The goal is to disperse the DMSO stock quickly into the large volume of media to prevent localized high concentrations that lead to precipitation.[13]
-
-
Mix Thoroughly: Immediately after adding the compound, cap the vessel and mix well by gentle inversion or swirling to ensure a homogenous solution.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to a separate batch of media. This is essential for distinguishing compound effects from solvent effects.[12]
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | ≤ 0.5% (general cell lines) ≤ 0.1% (primary/sensitive cells) | High concentrations of DMSO can be cytotoxic and interfere with assays. Keeping the concentration low and consistent across all conditions is critical for data integrity.[12][15] |
| Stock Concentration | 1000x to 2000x final concentration | Allows for small volume additions (e.g., 1-2 µL per 2 mL media), minimizing the final DMSO concentration. |
| Media Temperature | Pre-warm to 37°C | Slightly increased temperature can help maintain solubility during the critical dilution step. |
| Mixing Technique | Add stock to swirling/vortexing media | Prevents localized supersaturation and allows for rapid dispersion of the hydrophobic compound.[13][14] |
Part 3: Troubleshooting Guide (When Things Go Wrong)
Even with the best practices, issues can arise. This section provides a logical framework for troubleshooting.
Q3: I see a precipitate immediately after adding LTT-462 to my media. What should I do?
This indicates a "fast crash" due to acute supersaturation.
-
Cause: The final concentration of LTT-462 is too high for its aqueous solubility, or the mixing during dilution was insufficient.
-
Solution:
-
Discard the precipitated solution. Filtering is not recommended as it will remove an unknown amount of your active compound, leading to inaccurate concentration and unreliable results.[16]
-
Remake the solution using a more robust dilution method. Try adding the DMSO stock even more slowly to a rapidly vortexing tube of media.
-
If precipitation persists, you may be exceeding the solubility limit. Consider lowering the final concentration of LTT-462 for your experiment.
-
Q4: My media looked clear initially, but I see crystals after incubation. Why?
This suggests a "slow crash" or compound instability.
-
Cause 1 (Solubility): The solution was likely in a metastable supersaturated state. Over time, with temperature fluctuations or nucleation points (like the plastic surface), the compound slowly comes out of solution.[9]
-
Cause 2 (Instability): The compound may be degrading in the culture media at 37°C over long incubation periods.
-
Solution:
-
Check the compound's stability data if available.
-
Reduce the incubation time if possible, or refresh the media with freshly prepared LTT-462 solution for long-term experiments.
-
Ensure your DMSO stock solution is not old and has not absorbed water, as "wet" DMSO can reduce compound solubility.[9]
-
Caption: Troubleshooting decision tree for LTT-462 precipitation.
References
- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Hyman, D. M., et al. (2020). Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients (pts) with advanced solid tumors harboring MAPK pathway alterations. Journal of Clinical Oncology, 38(15_suppl), 3640.
- ProbeChem. (n.d.). Rineterkib (LTT462).
- National Cancer Institute. (n.d.). NCI Drug Dictionary: ERK inhibitor LTT462.
- Jiang, Z., et al. (2022). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 12(6), 2695-2713.
- Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
- Li, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 396-403.
- Henriksen, L., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Toxicology Mechanisms and Methods, 24(8), 567-571.
- Raker, J., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery, 16(7), 780-785.
- ClinicalTrials.gov. (n.d.). A Phase I Clinical Study With Investigational Compound LTT462 in Adult Patients With Specific Advanced Cancers. (Identifier: NCT02711345).
- Emulate, Inc. (2019).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118045847, Rineterkib.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- MedKoo Biosciences. (n.d.). Rineterkib mesylate | LTT462 mesylate.
- Sigma-Aldrich. (n.d.). Bioactive Small Molecule Inhibitors.
- Henriksen, L., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
- Cayman Chemical. (2019). Small Molecule Inhibitors Selection Guide.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). rineterkib.
- Ward, R. A., et al. (2019). Discovery of a Potent and Selective Oral Inhibitor of ERK1/2 (AZD0364) That Is Efficacious in Both Monotherapy and Combination Therapy in Models of Nonsmall Cell Lung Cancer (NSCLC). Journal of Medicinal Chemistry, 62(23), 10795-10812.
- Li, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
- Katt, W. P., et al. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- ClinicalTrials.gov. (n.d.). A Phase I Clinical Study With Investigational Compound LTT462 in Adult Patients With Specific Advanced Cancers. (Identifier: NCT02711345).
- Al-Japairai, K., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 1.
- Muzammil, S., et al. (2016). Review on Interaction of Serum Albumin with Drug Molecules. Journal of Pharmaceutical and Analytical Chemistry.
- Pal, T., et al. (2022). Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. Physical Chemistry Chemical Physics, 24(22), 13692-13706.
- Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550.
Sources
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. ziath.com [ziath.com]
- 10. rroij.com [rroij.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. emulatebio.com [emulatebio.com]
- 14. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Off-target effects of Rineterkib in preclinical models
Advanced Troubleshooting for Preclinical Models
Status: Operational Scope: Mechanism of Action, Off-Target Analysis, Toxicity Management, and Assay Optimization. Audience: Senior Research Associates, In Vivo Pharmacologists, and DMPK Scientists.
Executive Summary & Compound Profile
Rineterkib (LTT462) is a potent, orally bioavailable, and highly selective inhibitor of ERK1 and ERK2 .[1] Unlike earlier MAPK inhibitors, Rineterkib was designed to overcome resistance mechanisms associated with BRAF and MEK inhibitors.
However, its high potency creates unique challenges in preclinical models. Users often mistake on-target biological feedback for off-target promiscuity . This guide helps you distinguish between the two.
| Feature | Specification | Clinical Relevance |
| Primary Target | ERK1 (MAPK3), ERK2 (MAPK1) | Downstream effector of KRAS/BRAF |
| Binding Mode | ATP-competitive (Catalytic) | Prevents substrate phosphorylation |
| Selectivity | >99% vs. Kinome Panel | Minimal direct off-target kinase inhibition |
| Key Liability | On-Target GI Toxicity | Limits maximum tolerated dose (MTD) in mice |
Troubleshooting Module: Pathway Signaling Anomalies
Q: Why do I see increased pERK (T202/Y204) levels after treating cells with Rineterkib?
Diagnosis: This is an Assay Artifact , not an off-target effect. Root Cause: Rineterkib is a catalytic inhibitor.[2] It binds the ATP pocket of ERK but does not necessarily prevent MEK from phosphorylating ERK at the activation loop (Thr202/Tyr204).
-
Feedback Loss: ERK normally phosphorylates RAF/MEK to turn off the pathway (Negative Feedback). Rineterkib blocks this, causing RAF/MEK to hyper-activate.
-
Accumulation: MEK pumps phosphate groups onto the inhibited ERK. The ERK protein is biologically "dead" (cannot phosphorylate substrates) but immunologically "hot" (high pERK signal).
Solution: The "pRSK" Validation Protocol Do not rely on pERK as a readout for efficacy. You must measure a downstream substrate.
-
Recommended Marker: Phospho-p90RSK (Ser380).
-
Logic: If Rineterkib is working, pRSK should disappear, even if pERK is high.
Q: My cells stop responding after 24-48 hours. Is the drug unstable?
Diagnosis: Adaptive Resistance (Biological Rewiring).[3][4] Root Cause: Inhibition of ERK relieves the negative feedback loop on Receptor Tyrosine Kinases (RTKs).[3][4][5] Cells rapidly upregulate EGFR, FGFR, or HER2 to bypass the blockade.
Visualization: The Adaptive Feedback Loop
Caption: Rineterkib blocks downstream signaling but breaks the negative feedback loop, causing upstream hyperactivation (pMEK/pRAF increase) and RTK upregulation.
Troubleshooting Module: In Vivo Toxicity
Q: Mice are losing weight (>15%) rapidly. Is this off-target toxicity?
Diagnosis: Likely On-Target Gastrointestinal Toxicity . Context: The intestinal epithelium requires high MAPK activity for stem cell turnover. Complete ablation of ERK1/2 prevents gut regeneration, leading to villus atrophy, diarrhea, and weight loss. This is a class effect of ERK inhibitors, not a specific chemical liability of LTT462.
Differentiation Matrix: On-Target vs. Off-Target
| Observation | On-Target (MAPK Inhibition) | Off-Target (Chemical Toxicity) |
| Pathology | Diarrhea, skin rash, villus atrophy | Liver enzyme spike (ALT/AST), renal failure, CNS signs |
| Dose Dependency | Linear (worse with higher exposure) | Threshold-based or idiosyncratic |
| Rescue | Intermittent dosing (pulsatile) | Change chemical scaffold |
Actionable Protocol: Pulsatile Dosing Optimization Continuous daily dosing (QD) often reaches the Maximum Tolerated Dose (MTD) before therapeutic efficacy in sensitive models.
-
Switch Schedule: Move from QD (Daily) to 2 Days ON / 2 Days OFF or Q2D.
-
Rationale: Allows normal tissue (gut) to recover during the "OFF" period while maintaining tumor suppression, as tumors often recover MAPK signaling slower than normal tissue.
Experimental Protocols
Protocol A: Validating Target Engagement (Western Blot)
Use this to confirm the drug is working despite high pERK levels.
-
Seed Cells: 1.0 x 10^6 cells in 6-well plates.
-
Treat: Add Rineterkib (10 nM – 1 µM) for 1 hour .
-
Control: DMSO (Vehicle).
-
-
Lysis: Use RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Orthovanadate + NaF).
-
Antibodies:
-
Primary 1 (The Decoy): Anti-pERK1/2 (Thr202/Tyr204). Expect: High/Unchanged signal.
-
Primary 2 (The Truth): Anti-p90RSK (Ser380). Expect: Dose-dependent loss of signal.
-
Primary 3 (Total): Total ERK1/2 (Loading Control).
-
Protocol B: Differentiating Toxicity in Cell Viability Assays
Use this if you suspect Rineterkib is killing cells via non-specific mechanisms.
-
Panel Selection: Select a KRAS-mutant line (Sensitive, e.g., H358) and a KRAS-WT/MAPK-independent line (Resistant, e.g., A549 or non-cancerous fibroblast).
-
Dose Range: 1 nM to 10 µM (8-point dilution).
-
Readout: CellTiter-Glo (ATP) at 72 hours.
-
Interpretation:
-
True Efficacy: IC50 < 50 nM in Sensitive line; IC50 > 5 µM in Resistant line.
-
Off-Target Toxicity: IC50 < 1 µM in both lines. (Indicates general cytotoxicity).
-
Diagnostic Workflow
Use this logic tree to resolve experimental failures.
Caption: Decision tree for distinguishing between assay artifacts, on-target toxicity, and true off-target effects.
References
-
Caponigro, F., et al. (2018).[6][7] Therapeutic combinations comprising a RAF inhibitor and a ERK inhibitor.[6] World Intellectual Property Organization. WO2018051306A1.[6] Link
- Primary source for LTT462 (Rineterkib)
-
Kidger, A. M., et al. (2020).[2] Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2.[2][8] Molecular Cancer Therapeutics, 19(2), 525-539.[2] Link
- Definitive paper explaining the difference between catalytic inhibitors (like LTT462)
-
Ryan, M. B., & Corcoran, R. B. (2018). Therapeutic strategies to target RAS-mutant cancers.[6][7][9] Nature Reviews Clinical Oncology, 15(11), 709-720. Link
- Review covering adaptive resistance mechanisms (RTK upregul
-
ProbeChem. (2024). Rineterkib (LTT462) Product Profile.Link
- Verification of kinase selectivity and preclinical IC50 values.
Sources
- 1. ERK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adaptive resistance to targeted therapies in cancer - Rosell - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Adaptive resistance to targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. astx.com [astx.com]
- 9. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to Rineterkib in Cancer Cells
This technical support guide is designed for researchers, scientists, and drug development professionals investigating acquired resistance to Rineterkib. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your in-vitro and preclinical studies. Our approach is grounded in scientific literature and field-proven insights to ensure the integrity and reproducibility of your experimental findings.
Introduction to Rineterkib and Acquired Resistance
Rineterkib is an orally available inhibitor of both RAF and Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1] It is being investigated for the treatment of proliferative diseases characterized by activating mutations in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as those with KRAS or BRAF mutations.[1] The MAPK pathway, comprising RAS-RAF-MEK-ERK, is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1] Its constitutive activation is a hallmark of approximately 30% of human cancers, making it a key therapeutic target.[1]
Despite the initial efficacy of targeted therapies like Rineterkib, the development of acquired resistance is a significant clinical challenge that often leads to disease progression. This guide will help you navigate the complexities of studying and overcoming acquired resistance to Rineterkib in a laboratory setting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of acquired resistance to ERK1/2 inhibitors and strategies to investigate them.
Q1: What are the known mechanisms of acquired resistance to ERK1/2 inhibitors like Rineterkib?
While specific data on acquired resistance to Rineterkib is still emerging, preclinical studies with other ERK1/2 inhibitors and broader MAPK pathway inhibitors point to two primary categories of resistance mechanisms:
-
Reactivation of the MAPK Pathway: This can occur through various alterations that restore ERK signaling despite the presence of the inhibitor. Examples include:
-
Acquired mutations in upstream pathway components: Such as the acquisition of new mutations in KRAS or amplification of the mutant KRAS allele.[2][3]
-
Mutations in the drug target (ERK1/2): Although less common for non-covalent inhibitors, mutations in the drug-binding pocket of ERK1/2 could potentially reduce the binding affinity of Rineterkib.
-
Upregulation of upstream activators: Increased expression or activity of receptor tyrosine kinases (RTKs) can lead to a stronger signal that overcomes the inhibitory effect of the drug.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation independently of the MAPK pathway. Common bypass pathways include:
-
PI3K/AKT/mTOR Pathway: This is a crucial parallel pathway that regulates cell growth and survival. Upregulation of this pathway is a common mechanism of resistance to MAPK inhibitors.
-
Other Receptor Tyrosine Kinases (RTKs): Activation of other RTKs, such as MET or AXL, can trigger downstream signaling that circumvents the need for the MAPK pathway.[4]
-
Signaling through other kinases: For example, the activation of the JNK pathway has been shown to modulate bypass resistance.[5]
-
Q2: We are observing a decrease in the efficacy of Rineterkib in our long-term cell culture experiments. How can we determine if our cells have developed resistance?
The first step is to quantitatively assess the change in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of Rineterkib in the suspected resistant cells to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
To confirm this, you should perform a series of experiments:
-
Cell Viability Assays: Conduct dose-response curves using assays like MTT or CellTiter-Glo® to determine and compare the IC50 values.
-
Western Blot Analysis: Assess the phosphorylation status of key proteins in the MAPK pathway (e.g., p-ERK, p-RSK) and potential bypass pathways (e.g., p-AKT) in the presence and absence of Rineterkib in both parental and suspected resistant cells.
-
Clonogenic Assays: This long-term assay assesses the ability of single cells to form colonies in the presence of the drug, providing a robust measure of resistance.
Q3: How can we identify the specific mechanism of resistance in our Rineterkib-resistant cell line?
Once you have confirmed resistance, the next step is to elucidate the underlying molecular mechanisms. A multi-pronged approach is recommended:
-
Next-Generation Sequencing (NGS):
-
Whole-Exome Sequencing (WES): Can identify mutations in genes across the exome, including those in the MAPK pathway and other cancer-related genes.
-
RNA-Sequencing (RNA-Seq): Can reveal changes in gene expression, such as the upregulation of bypass pathway components or the expression of fusion proteins.
-
-
Phospho-proteomic Profiling: Techniques like mass spectrometry-based proteomics or antibody arrays can provide a global view of changes in protein phosphorylation, helping to identify activated bypass pathways.
-
Functional Assays: Once potential mechanisms are identified, they should be validated functionally. For example, if you identify an upregulated RTK, you can use a specific inhibitor for that RTK in combination with Rineterkib to see if it restores sensitivity.
Q4: What are the potential strategies to overcome acquired resistance to Rineterkib?
Based on the likely mechanisms of resistance, several strategies can be explored preclinically:
-
Combination Therapy:
-
Vertical Inhibition: Combining Rineterkib with an inhibitor of an upstream component of the MAPK pathway (e.g., a MEK inhibitor) may prevent or overcome resistance.[2][3]
-
Horizontal Inhibition: If a bypass pathway is activated, combining Rineterkib with an inhibitor of that pathway (e.g., a PI3K inhibitor) can be effective.
-
-
Next-Generation Inhibitors: If resistance is due to a specific mutation in ERK1/2, a next-generation ERK inhibitor designed to be effective against that mutant may be required.
-
Targeting Downstream Effectors: In some cases, resistance may involve downstream effectors of the MAPK pathway. For instance, a lack of downregulation of RSK-mediated S6 phosphorylation has been observed in ERK inhibitor-resistant cells.[6][7]
Troubleshooting Guides
This section provides practical advice for common experimental challenges encountered when studying Rineterkib resistance.
Cell Viability Assays
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, pipetting errors. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media.- Use a multichannel pipette for adding reagents and ensure proper calibration. |
| Low signal or poor dynamic range | Suboptimal cell number, incorrect incubation time, reagent instability. | - Perform a cell titration experiment to determine the optimal seeding density.- Optimize the incubation time for both the drug treatment and the assay reagent.- Prepare fresh reagents and avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments | Variation in cell health or passage number, inconsistent timing. | - Use cells from a similar passage number for all experiments.- Ensure cells are in the logarithmic growth phase.- Standardize all incubation times precisely. |
Western Blotting for MAPK Signaling
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Weak or no signal for phosphorylated proteins (e.g., p-ERK) | Inefficient cell lysis, phosphatase activity, low protein abundance. | - Use a lysis buffer containing phosphatase and protease inhibitors.- Prepare fresh lysates and keep them on ice.- Ensure you are loading a sufficient amount of protein (20-30 µg is a good starting point). |
| High background | Insufficient blocking, antibody concentration too high, inadequate washing. | - Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C).- Optimize primary and secondary antibody concentrations through titration.- Increase the number and duration of wash steps with TBST. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | - Use a highly specific monoclonal antibody.- Ensure protease inhibitors are included in the lysis buffer.- Compare your results with a positive and negative control cell line if available. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments in the study of acquired resistance to Rineterkib.
Protocol 1: Generation of a Rineterkib-Resistant Cancer Cell Line
This protocol describes the generation of a drug-resistant cell line using the stepwise dose-escalation method.[8][9][10]
Materials:
-
Parental cancer cell line sensitive to Rineterkib
-
Complete cell culture medium
-
Rineterkib stock solution (in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryovials
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of Rineterkib for the parental cell line.
-
Initial Drug Exposure: Start by continuously culturing the parental cells in a medium containing Rineterkib at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Monitor Cell Growth: Initially, you will observe significant cell death. The surviving cells will eventually repopulate the flask. Maintain the cells at this drug concentration for several passages until their growth rate stabilizes.
-
Stepwise Dose Escalation: Once the cells are growing steadily, double the concentration of Rineterkib in the culture medium.
-
Repeat and Monitor: Repeat the process of monitoring for cell survival and stabilized growth, followed by dose escalation. This process can take several months.[8]
-
Cryopreserve at Each Stage: It is crucial to cryopreserve cells at each successful dose escalation step. This allows you to return to a previous stage if the cells do not survive a higher concentration.
-
Characterize the Resistant Phenotype: Once the cells can proliferate in a significantly higher concentration of Rineterkib (e.g., 10-fold the initial IC50), perform a cell viability assay to determine the new IC50 and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Confirm Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. A stable resistant phenotype will show no significant change in the IC50.
Protocol 2: Western Blot Analysis of MAPK and Bypass Pathway Activation
This protocol outlines the steps for analyzing protein expression and phosphorylation to investigate resistance mechanisms.
Materials:
-
Parental and Rineterkib-resistant cell lines
-
Rineterkib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed parental and resistant cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Rineterkib for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like GAPDH.
-
Visualizing Resistance Mechanisms
Diagrams can help to conceptualize the complex signaling pathways involved in acquired resistance to Rineterkib.
Caption: MAPK pathway and potential mechanisms of acquired resistance to Rineterkib.
References
- Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells. (2018). PMC.
- Hartsough, S. J., et al. (2012). ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors. Molecular Cancer Therapeutics.
- Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells. (2018). PubMed.
- MEK inhibitor resistance in lung cancer cells associated with addiction to sustained ERK suppression. (2022). bioRxiv.
- Jain, N., et al. (2020). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Molecular Cancer Research.
- Mechanisms of acquired resistance to ERK1/2 p
- Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). PMC - NIH.
- Establishment of Drug-resistant Cell Lines. (n.d.).
- Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Tre
- Duncan, J. S., et al. (2018). ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy. Clinical Cancer Research.
- Stable Cell Line Generation. (n.d.). Thermo Fisher Scientific - US.
- Ways to generate drug-resistant cancer cell lines?. (2013).
- KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance. (2024). PMC - NIH.
- ERK inhibition represses gefitinib resistance in non-small cell lung cancer cells. (2018). Oncotarget.
- Acquired resistance is oncogene and drug agnostic. (2019). PMC.
- Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma. (2024). Kaira.
- Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Str
- A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer. (n.d.).
- Mechanisms of Resistance to KRAS G12C Inhibitors. (2021). MDPI.
- A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer. (2024). PubMed.
- Study Provides Insight Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors. (2022). Massachusetts General Hospital.
- Mechanisms of resistance to KRAS G12C inhibitors. (2022). YouTube.
- Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Gener
- Advances in targeting acquired resistance mechanisms to epidermal growth factor receptor tyrosine kinase inhibitors. (n.d.). Journal of Thoracic Disease.
- Breakthrough combination therapy tackles drug resistance in lung cancer with common KRAS mutation. (2025). VCU Massey Comprehensive Cancer Center.
- Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming str
- Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer. (2017). PubMed.
- Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer. (2025).
- Optimizing and overcoming resistance to current KRAS inhibitors. (2023). YouTube.
- Managing Acquired Resistance to Third-Generation EGFR Tyrosine Kinase. (2021). LCTT.
- Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer. (2021). The ASCO Post.
- ERK inhibition overcomes acquired resistance to MEK inhibitors. (2012). PubMed.
- Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet. (2015). Frontiers.
- Rineterkib is an Orally Active RAF and ERK1/2 Inhibitor. (2021). Network of Cancer Research.
- The Resistant Cancer Cell Line (RCCL) collection. (n.d.).
- Acquired resistance to molecularly targeted therapies for cancer. (n.d.). OAE Publishing Inc.
- JNK pathway activation modulates acquired resistance to EGFR/HER2 targeted therapies. (2016). PMC.
- Durable Suppression of Acquired MEK Inhibitor Resistance in Cancer by Sequestering MEK from ERK and Promoting Anti-Tumor T-cell Immunity. (n.d.). PMC.
- Mechanisms of acquired resistance to TRK inhibitors. (2022). University of Miami.
- ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors. (n.d.). AACR Journals.
- Development and characterisation of acquired radioresistant breast cancer cell lines. (2019). PMC.
Sources
- 1. Tracking down response and resistance to TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ERK inhibition overcomes acquired resistance to MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and characterization of MEK and ERK inhibitors- resistant non-small-cells-lung-cancer (NSCLC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Technical Support Center: Troubleshooting Inconsistent p-ERK Western Blots
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve clean, reproducible Western blots for phosphorylated Extracellular Signal-Regulated Kinase (p-ERK1/2 at Thr202/Tyr204).
The ERK signaling cascade is highly dynamic. Capturing its phosphorylated state requires absolute precision in kinetic timing, rapid lysis, and targeted blocking strategies. This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure your data is scientifically rigorous.
Visualizing the Target: The p-ERK Signaling Cascade
To troubleshoot effectively, we must first understand the transient nature of the target. ERK activation is not a steady state; it is a rapid, temporary pulse driven by upstream kinases and rapidly quenched by endogenous phosphatases.
Fig 1: The ERK1/2 signaling cascade highlighting the transient nature of Thr202/Tyr204 phosphorylation.
Module 1: Stimulation Kinetics & Basal Levels (The "Inconsistent Induction" Issue)
The Causality: Many researchers fail to detect p-ERK because they miss the kinetic window. When a ligand like Epidermal Growth Factor (EGF) binds to its receptor, the signal cascades to MEK, which phosphorylates ERK. This signal peaks rapidly and is subsequently dampened by negative feedback loops and phosphatase activity [1]. Furthermore, cells grown in full serum often exhibit high basal p-ERK levels, masking any experimental induction [2].
Table 1: Typical Kinetics of ERK1/2 Phosphorylation (EGF Stimulation)
| Time Post-Stimulation | Relative p-ERK Signal | Biological State |
| 0 min (Starved) | < 5% | Basal baseline established via serum starvation. |
| 5 - 15 min | 100% (Peak) | Maximum RTK-mediated MEK/ERK activation. |
| 30 min | ~40 - 50% | Signal decay initiated by negative feedback loops. |
| 60+ min | < 20% | Near-complete dephosphorylation by endogenous DUSPs. |
Module 2: Sample Preparation (The "Disappearing Signal" Problem)
The Causality: The moment a cell is lysed, compartmentalization is destroyed. Endogenous phosphatases gain unrestricted access to p-ERK. Without immediate cold temperatures and overwhelming chemical phosphatase inhibition, the Thr202/Tyr204 phosphates are cleaved in seconds.
Self-Validating Protocol: Rapid Cold Lysis for Phosphoproteins
-
Serum Starvation: Wash cells 2x with warm PBS. Replace with serum-free media for 16–20 hours to silence basal kinase activity.
-
Stimulation: Add your ligand (e.g., 100 ng/mL EGF) directly to the media. Incubate for exactly 5 to 15 minutes at 37°C.
-
Quenching (Critical Step): Immediately place the dish on an ice slurry. Rapidly aspirate the media and wash 2x with ice-cold PBS to halt all kinase/phosphatase activity.
-
Lysis: Add ice-cold RIPA buffer supplemented with fresh protease inhibitors and phosphatase inhibitors (1 mM Sodium Orthovanadate, 1 mM NaF, and 1 mM β-glycerophosphate).
-
Harvest: Scrape cells, transfer to pre-chilled microcentrifuge tubes, and agitate for 15 mins at 4°C. Centrifuge at 14,000 x g for 15 mins at 4°C.
-
Self-Validation Check: Always load a validated positive control (e.g., known 10-min EGF-stimulated lysate) and a negative control (unstimulated, starved lysate) on every gel. This proves your antibody works and confirms your starvation was successful.
Module 3: Blocking & Antibody Incubation (The "High Background" Dilemma)
The Causality: The choice of blocking buffer is the most common point of failure for p-ERK blots. Non-fat dry milk contains casein, which is a heavily phosphorylated protein [3]. If you use milk to block your membrane, the anti-p-ERK antibody may non-specifically bind to the casein, resulting in a completely black blot or severe masking of your target [4]. Bovine Serum Albumin (BSA) is a single, non-phosphorylated protein and is the industry gold standard for phospho-blots .
Note: While some manufacturers validate specific antibody clones in fresh milk [5], switching to BSA is the safest diagnostic step if you are experiencing background issues.
Table 2: Blocking Buffer Selection Matrix
| Blocking Buffer | Primary Component | Recommended For | Mechanism & Causality |
| 5% BSA | Single 60 kDa non-phosphorylated protein | p-ERK , p-AKT, Phosphoproteins | Prevents non-specific binding without introducing exogenous phosphates. |
| 5% Non-Fat Milk | Complex mixture including Casein (phosphoprotein) | Total ERK, Actin, Housekeeping | Casein's phosphate groups cross-react with phospho-antibodies, causing high background. |
Troubleshooting Logic Workflow
If your blot fails, follow this diagnostic decision tree to isolate the variable.
Fig 2: Diagnostic logic tree for resolving common p-ERK Western blot failures.
Frequently Asked Questions (FAQs)
Q: Why is my p-ERK signal completely absent even after adding growth factors? A: You likely missed the kinetic window or failed to inhibit phosphatases during lysis. ERK phosphorylation is highly transient, peaking at 5-15 minutes [1]. If you harvest at 60 minutes, the signal is already gone. Alternatively, if your lysis buffer lacks fresh sodium orthovanadate, endogenous phosphatases will strip the signal in seconds.
Q: My blot is completely black or has massive background noise. What happened? A: You likely blocked your membrane with non-fat dry milk. Milk contains casein, a heavily phosphorylated protein [3]. The anti-p-ERK antibody binds to the casein across the entire membrane [4]. Always switch to 5% BSA in TBST for phospho-specific antibodies .
Q: Can I strip my p-ERK blot and reprobe for Total ERK? A: While possible, it is scientifically risky. Stripping buffers can unevenly remove target proteins, making quantitative densitometry unreliable. Because p-ERK and Total ERK share the exact same molecular weight (42/44 kDa), the self-validating approach is to run duplicate parallel gels: probe one for p-ERK and the other for Total ERK.
References
Sources
- 1. Kinetics of receptor tyrosine kinase activation define ERK signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 3. Western Blot Blocking 101: How to Pick the Best Solution for Your Experiment [atlasantibodies.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Rineterkib (hydrochloride) Stability and Storage
Welcome to the technical support guide for Rineterkib (hydrochloride), a potent and selective inhibitor of ERK1/2.[1][2] As a key modulator of the RAS-RAF-MEK-ERK signaling pathway, the integrity of Rineterkib is paramount for achieving reproducible and accurate experimental outcomes.[1][3] This guide provides field-proven insights and detailed protocols to ensure the optimal storage, handling, and stability of this compound.
Section 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of Rineterkib (hydrochloride).
Mechanism of Action: Why Stability Matters
Caption: Workflow for a functional stability assessment of Rineterkib.
-
Objective: To compare the biological activity of a questionable aliquot against a fresh or properly stored reference aliquot.
-
Materials: A cell line known to be sensitive to ERK inhibition, a new vial of Rineterkib (or a trusted, properly stored aliquot), the questionable aliquot, and a cell viability assay (e.g., CellTiter-Glo®).
-
Procedure: a. Prepare serial dilutions and a full dose-response curve for both the questionable and the reference aliquots of Rineterkib. b. Treat the sensitive cells with both sets of dilutions for a predetermined time (e.g., 72 hours). c. Measure cell viability and calculate the IC50 value for each curve.
-
Interpretation:
-
Self-Validation: If the IC50 values are nearly identical, your questionable aliquot is likely still potent.
-
Indication of Degradation: A significant rightward shift in the dose-response curve (i.e., a higher IC50 value) for the questionable aliquot indicates a loss of potency and probable degradation. The affected stock should be discarded.
-
References
-
Global Substance Registration System (GSRS). RINETERKIB HYDROCHLORIDE. [Link]
-
National Center for Biotechnology Information. Rineterkib. PubChem Compound Summary for CID 118045847. [Link]
-
Global Substance Registration System (GSRS). RINETERKIB. [Link]
-
Network of Cancer Research. Rineterkib is an Orally Active RAF and ERK1/2 Inhibitor. [Link]
Sources
Technical Support Center: Interpreting Unexpected Phenotypes with LTT-462
Welcome to the technical support center for LTT-462, a potent and selective inhibitor of ERK1/2. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research and ensure the integrity of your findings.
Introduction to LTT-462
LTT-462 is an orally available small molecule that specifically targets and inhibits the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of the MAPK pathway is a frequent driver of oncogenesis, making ERK1/2 compelling therapeutic targets.[2][3] LTT-462 has demonstrated preclinical activity in various cancer models and has been evaluated in Phase I clinical trials for advanced solid tumors with MAPK pathway alterations.[2][3][4]
While LTT-462 is a powerful tool for dissecting ERK1/2 signaling, its application in complex biological systems can sometimes lead to phenotypes that deviate from initial expectations. This guide will provide a structured approach to understanding and troubleshooting these unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments with LTT-462.
I. Unexpected Resistance or Lack of Efficacy
Question 1: My cancer cell line, which has a known MAPK pathway mutation, is not responding to LTT-462 treatment as expected. What are the potential reasons for this lack of efficacy?
Answer:
This is a common and important observation. Several factors, ranging from experimental setup to complex biological responses, can contribute to an apparent lack of efficacy. Here’s a systematic approach to troubleshooting this issue:
1.1. Verify Compound Integrity and Experimental Setup:
-
Compound Stability: Ensure your LTT-462 stock solution is properly stored, typically at -80°C in an anhydrous solvent like DMSO, and has not undergone multiple freeze-thaw cycles.[5] It is advisable to prepare fresh dilutions for each experiment.[5]
-
IC50 Variability: The half-maximal inhibitory concentration (IC50) is highly dependent on the experimental conditions, including the cell line, assay duration, and the specific readout being measured (e.g., enzymatic activity vs. cell proliferation).[6][7] IC50 values in cell-based assays are often higher than in biochemical assays.[6] Refer to the manufacturer's datasheet for expected potency in relevant assays and consider performing a dose-response curve to determine the optimal concentration for your system.
-
Assay-Specific Issues: The choice of viability assay can influence results. Some inhibitors may interfere with the chemical reactions of certain assays (e.g., MTT).[8] Consider using an orthogonal method to confirm your findings.
1.2. Investigate Biological Mechanisms of Resistance:
If you have ruled out technical issues, the lack of response is likely due to intrinsic or acquired resistance mechanisms within your cell line.
-
On-Target Resistance:
-
ERK1/2 Mutations: Acquired mutations in the drug-binding site of ERK1 or ERK2 can prevent LTT-462 from effectively inhibiting its target.
-
ERK2 Amplification: Increased expression of the target protein can overcome the inhibitory effect of the compound.
-
-
Bypass Pathway Activation (Off-Target Resistance): The inhibition of ERK can trigger compensatory signaling through other pro-survival pathways.[9][10]
-
PI3K/Akt/mTOR Pathway: This is a common escape route. Inhibition of the MAPK pathway can lead to the upregulation of the PI3K/Akt pathway, which can then sustain cell proliferation and survival.[10]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like EGFR or HER2 can reactivate downstream signaling, bypassing the ERK blockade.
-
Troubleshooting Workflow for Unexpected Resistance:
Caption: Troubleshooting workflow for LTT-462 resistance.
Experimental Protocol: Verifying Target Engagement with Western Blotting
This protocol will allow you to determine if LTT-462 is inhibiting the phosphorylation of ERK in your cells.
-
Cell Culture and Treatment: Plate your cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of LTT-462 concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: To normalize for protein loading, you can strip the membrane and reprobe it with an antibody against total ERK1/2.[11]
Data Interpretation: A dose-dependent decrease in the p-ERK/total ERK ratio will confirm that LTT-462 is engaging its target. If p-ERK levels are not reduced, it could indicate a problem with the compound or a highly resistant cell line.
| LTT-462 Conc. (nM) | p-ERK/Total ERK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.50 | 50 |
| 100 | 0.10 | 90 |
| 1000 | 0.05 | 95 |
| Caption: Example of expected Western Blot quantification data. |
II. Paradoxical Pathway Activation
Question 2: I'm observing an increase in ERK phosphorylation after treating my cells with low concentrations of LTT-462. Is this expected?
Answer:
While counterintuitive, paradoxical activation of the MAPK pathway has been well-documented for inhibitors of upstream components like RAF.[12] Although not as commonly reported for direct ERK inhibitors, the complex network of feedback loops within the MAPK pathway could theoretically lead to such a phenomenon.
Underlying Mechanism: Feedback Loops
The MAPK pathway is regulated by numerous negative feedback loops.[10][12] For instance, active ERK can phosphorylate and inhibit upstream components like RAF and MEK. When LTT-462 inhibits ERK, this negative feedback is released, which can lead to the hyperactivation of upstream kinases.[10] At low concentrations of LTT-462, the incomplete inhibition of ERK might not be sufficient to counteract the surge in upstream signaling, resulting in a net increase in ERK phosphorylation.
Caption: MAPK pathway with negative feedback loops.
Troubleshooting and Confirmation:
-
Dose-Response Curve: Perform a detailed dose-response experiment and analyze p-ERK levels by Western blot. Paradoxical activation is typically observed at a narrow, low-concentration range.
-
Time-Course Analysis: Investigate the kinetics of this effect. The paradoxical activation may be transient.
-
Upstream Kinase Activity: If possible, assay the activity of upstream kinases like MEK and RAF to confirm their hyperactivation.
III. Unexpected Phenotypic Changes
Question 3: After LTT-462 treatment, I'm observing significant changes in cell morphology, adhesion, and/or differentiation, which were not my primary endpoint. How do I interpret these changes?
Answer:
The MAPK/ERK pathway is a central hub for a vast array of cellular processes beyond proliferation and survival. Therefore, its inhibition can lead to a wide range of phenotypic changes.
3.1. Cell Morphology and Adhesion:
-
Mechanism: ERK signaling is known to influence the cytoskeleton and focal adhesions.[13] Inhibition of ERK can therefore lead to changes in cell shape, spreading, and attachment to the substrate. For example, some cell types may become more elongated or rounded upon ERK inhibition.
-
Interpretation: These morphological changes can be a direct consequence of on-target ERK inhibition. It is important to document these changes with microscopy and consider their potential impact on your primary assay. For instance, changes in cell adhesion could affect the results of a proliferation assay that relies on cell attachment.
3.2. Cell Differentiation:
-
Mechanism: In certain cellular contexts, sustained ERK signaling can block differentiation.[13] Inhibition of ERK by LTT-462 can therefore remove this block and induce a more differentiated phenotype. This has been observed in some cancer cell lines, where ERK inhibition leads to the expression of differentiation markers.[13]
-
Interpretation: This is a potentially significant on-target effect. If you observe signs of differentiation (e.g., changes in morphology, expression of differentiation-specific proteins), it could represent a valuable therapeutic outcome.
3.3. Cell Cycle and Apoptosis:
-
Mechanism: ERK is a key regulator of the cell cycle, and its inhibition is expected to cause cell cycle arrest, typically at the G1 phase.[14] ERK also plays a complex, context-dependent role in apoptosis. While often considered a pro-survival signal, in some situations, its inhibition can paradoxically protect cells from apoptosis.
-
Interpretation:
-
Cell Cycle Arrest: Use flow cytometry to analyze the cell cycle distribution of your LTT-462-treated cells. An accumulation of cells in G1 is an expected on-target effect.
-
Apoptosis: Measure markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining). The effect of LTT-462 on apoptosis may vary between cell lines.
-
Experimental Protocol: Assessing Cell Cycle by Flow Cytometry
-
Cell Treatment: Treat cells with LTT-462 and a vehicle control for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells, including any detached cells in the medium.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Interpretation: An increase in the percentage of cells in the G1 phase and a decrease in the S and G2/M phases would indicate a G1 cell cycle arrest.
IV. Concluding Remarks
Interpreting unexpected phenotypes is an integral part of research. When working with a potent and specific inhibitor like LTT-462, it is crucial to approach unexpected results with a systematic and evidence-based troubleshooting strategy. By considering the complex biology of the MAPK pathway, including its intricate feedback mechanisms and broad range of cellular functions, you can turn unexpected findings into valuable scientific insights.
This guide provides a framework for addressing common challenges. However, every experimental system is unique. We encourage you to consult the primary literature and reach out to our technical support team with any specific questions or concerns.
References
- The Different Impact of ERK Inhibition on Neuroblastoma, Astrocytoma, and Rhabdomyosarcoma Cell Differenti
- Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration-resistant prost
- Compensatory Pathways Induced by MEK Inhibition Are Effective Drug Targets for Combination Therapy against Castration-Resistant Prost
- Interpreting variable IC50 values for Parsaclisib. Benchchem.
- Compensatory Pathways in Oncogenic Kinase Signaling and Resistance to Targeted Therapies: Six Degrees of Separ
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients (pts) with advanced solid tumors harboring MAPK pathway alterations.
- Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients (pts) with advanced solid tumors harboring MAPK pathway alterations.
- Oncostatin M-induced growth inhibition and morphological changes of MDA-MB231 breast cancer cells are abolished by blocking the MEK/ERK signaling p
- Optimizing a Novel ERK Inhibitor (e.g., Erk-IN-7) Dosage for In Vivo Studies. Benchchem.
- Clinical and Morphologic Characteristics of ERK Inhibitor-Associated Retinop
- Best practices for long-term storage of ERK5 inhibitor compounds. Benchchem.
- How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio.
- Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactiv
- PI3K/Akt-sensitive MEK-independent compensatory circuit of ERK activation in ER-positive PI3K-mutant T47D breast cancer cells. PMC.
- NCT02711345 | A Phase I Clinical Study With Investigational Compound LTT462 in Adult Patients With Specific Advanced Cancers. ClinicalTrials.gov.
- Technical Support Center: Optimizing Western Blot Protocols for p-ERK Inhibition by Calderasib. Benchchem.
- Combined MEK and ERK inhibition overcomes therapy-mediated pathway reactivation in RAS mutant tumors. PLOS One - Research journals.
- Ki, IC50, & the Cheng-Prusoff equ
- Definition of ERK inhibitor LTT462.
- Oscillatory ERK Signaling and Morphology Determine Heterogeneity of Breast Cancer Cell Chemotaxis via MEK-ERK and p38-MAPK Signaling P
- Induced cell cycle arrest – Knowledge and References. Taylor & Francis.
- ERK Inhibition Overcomes Acquired Resistance to MEK Inhibitors. AACR Journals.
- A Phase I Clinical Study With Investigational Compound LTT462 in Adult Patients With Specific Advanced Cancers. NCI.
- Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explor
- A guide to ERK dynamics, part 1: mechanisms and models. PMC.
- A guide to ERK dynamics, part 2: downstream decoding. Portland Press.
- Investigators report first disclosures of 12 novel agents during three special sessions. AACR.
- Safety and Efficacy of Combination Targeted Therapy and Radiotherapy. AACR.
- Patient-Centric Approaches for Phase I Combination Trials Come on Stage. Semantic Scholar.
- Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427. PubMed.
- Cancer Trial Failures, Study Retractions Highlight Oncology Research Challenges. OncLive.
- HDAC inhibitor SB939 potentiates TRAIL-induced apoptosis in colorectal cancer cells. Cellular and Molecular Biology.
- Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implic
- Detecting abnormal cell behaviors
- Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. KoreaMed Synapse.
- Scientists find evidence of unintended impacts
- Goodman & Gilman's: Annual FDA Approvals. AccessMedicine | McGraw Hill Medical.
- Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv.
- The Different Impact of ERK Inhibition on Neuroblastoma, Astrocytoma, and Rhabdomyosarcoma Cell Differenti
- Troubleshooting inconsistent results in EGFR inhibitor cell viability assays. Benchchem.
Sources
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Different Impact of ERK Inhibition on Neuroblastoma, Astrocytoma, and Rhabdomyosarcoma Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KoreaMed Synapse [synapse.koreamed.org]
Validation & Comparative
Comparative Guide: Rineterkib (Hydrochloride) vs. Ulixertinib in BRAF-Mutant Models
Executive Summary
The mitogen-activated protein kinase (MAPK) pathway is a fundamental driver of cellular proliferation, frequently hijacked in human oncogenesis via BRAF and KRAS mutations[1]. While first-generation BRAF inhibitors revolutionized the treatment of BRAF V600E-mutant tumors, the rapid onset of acquired resistance and the inherent inefficacy of these agents against atypical (Class II/III) non-V600 BRAF mutations present significant clinical hurdles[2][3].
Targeting extracellular signal-regulated kinase 1/2 (ERK1/2)—the terminal kinase node of the cascade—offers a strategic bypass to upstream resistance mechanisms[4]. This guide provides a rigorous, objective comparison between two leading ERK inhibitors: Rineterkib (LTT462) and Ulixertinib (BVD-523) . Designed for drug development professionals and researchers, this document details their pharmacological profiles, self-validating experimental methodologies, and comparative efficacy in BRAF-mutant models.
Mechanistic Overview: Targeting the Terminal Node
In physiological states, the RAS-RAF-MEK-ERK signaling cascade is tightly regulated by negative feedback loops[5]. Oncogenic BRAF mutations constitutively activate this pathway, but they do so via distinct mechanisms:
-
Class I Mutations (e.g., V600E): Signal as RAS-independent monomers with high kinase activity.
-
Class II/III Mutations (e.g., G469A, D594G): Signal as RAS-dependent or independent dimers. These are intrinsically resistant to monomeric BRAF inhibitors (like vemurafenib) because inhibitor binding to one protomer can paradoxically transactivate the other[2][3].
Inhibiting ERK1/2 prevents the phosphorylation of downstream substrates (e.g., RSK, ELK1) essential for cell cycle progression, regardless of upstream mutational status[6].
-
Rineterkib (LTT462): An orally bioavailable inhibitor that uniquely targets both RAF and ERK1/2, providing a dual-node blockade that is highly effective in MAPK-driven tumors[7].
-
Ulixertinib (BVD-523): A first-in-class, highly selective, reversible, ATP-competitive ERK1/2 inhibitor designed specifically to overcome MEK/BRAF inhibitor resistance[4][5].
MAPK signaling cascade highlighting dual-node inhibition by Rineterkib vs. selective Ulixertinib.
Pharmacological Profiles & Comparative Data
Understanding the structural and functional divergence between Rineterkib and Ulixertinib is critical for experimental design. While Ulixertinib is strictly selective for ERK1/2, Rineterkib's dual RAF/ERK inhibitory capacity provides broader suppression of the MAPK cascade. This dual action is particularly beneficial in KRAS-mutant and atypical BRAF-mutant models where RAF dimerization plays a key role[7][8].
Table 1: Pharmacological Comparison
| Feature | Rineterkib (Hydrochloride) | Ulixertinib (BVD-523) |
| Primary Target(s) | ERK1/2 and RAF[7] | ERK1/2 (Highly Selective)[5] |
| Mechanism of Action | ATP-competitive dual kinase inhibition | Reversible, ATP-competitive inhibition |
| Clinical Stage | Phase Ib/II (e.g., combined with naporafenib)[5][8] | Phase I/II (e.g., expanded access programs)[5] |
| Key Preclinical Models | Calu-6 (NSCLC), BRAF/KRAS-mutant xenografts[7] | BRAF V600E & non-V600 mutant solid tumors[6] |
| Resistance Profile | Overcomes upstream RAF/MEK resistance[1] | Subject to bypass track activation (e.g., PI3K/AKT) |
Experimental Methodologies: Evaluating ERK Inhibitors In Vitro
To ensure reproducibility and scientific integrity, assays evaluating ERK inhibitors must account for the pathway's intrinsic feedback loops.
Crucial Causality Note: Direct ERK inhibition removes ERK's negative feedback on MEK. This often results in a paradoxical increase in ERK phosphorylation (p-ERK) by hyperactive MEK[3]. Therefore, true target engagement must be validated by measuring the loss of phosphorylation on downstream effectors like p-RSK, rather than relying on p-ERK levels.
Protocol A: Cell Viability & Proliferation Assay (IC50 Determination)
Rationale: ATP-based luminescence assays (e.g., CellTiter-Glo) provide a direct, linear correlation with metabolically active cells, essential for distinguishing the cytostatic versus cytotoxic effects of Rineterkib and Ulixertinib.
-
Cell Seeding: Plate BRAF-mutant cells (e.g., A375 for V600E; H1666 for non-V600) at 2,000–5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.
-
Serum Starvation (Internal Control): Replace media with 0.1% FBS media for 12 hours prior to treatment. Why? This reduces basal, serum-induced MAPK signaling, isolating the oncogenic driver effect and increasing the assay's signal-to-noise ratio.
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Rineterkib hydrochloride and Ulixertinib in DMSO. Final DMSO concentration must not exceed 0.1% to prevent solvent toxicity.
-
Treatment: Treat cells for 72 hours.
-
Readout: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and record luminescence.
-
Analysis: Calculate IC50 using non-linear regression (curve fit) software.
Protocol B: Immunoblotting for Target Engagement
Rationale: Validates on-target biochemical inhibition. Because ERK inhibitors block catalytic function rather than upstream phosphorylation, p-RSK is the definitive biomarker for ERK inhibition.
-
Treatment & Lysis: Treat cells with IC50 and IC90 concentrations of the inhibitors for 2–4 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphoproteins).
-
Protein Quantification: Perform a BCA assay to ensure equal loading (typically 20–30 µg per lane).
-
Electrophoresis & Transfer: Run samples on a 4–12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Probing:
-
Primary Antibodies: Anti-p-RSK (Ser380), anti-total RSK, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK, and GAPDH (loading control).
-
Incubation: Overnight at 4°C.
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band intensity via densitometry.
-
Self-Validating Result: Both Rineterkib and Ulixertinib will dose-dependently ablate p-RSK, while p-ERK may remain stable or paradoxically increase due to feedback loop disruption.
-
Standardized in vitro workflow for evaluating ERK inhibitor efficacy and target engagement.
Clinical Translation & Resistance Mechanisms
While preclinical data for both compounds are robust, clinical translation has revealed distinct challenges and strategic pivots.
Ulixertinib demonstrated favorable early activity in patients with BRAF non-V600 mutations; however, a Phase II study (NCT04488003) noted a median progression-free survival (mPFS) of only 1.5 months, leading to premature discontinuation of that specific trial arm due to rapid adaptive resistance[5].
Conversely, Rineterkib is currently being heavily evaluated in combinatorial regimens rather than as a monotherapy. For instance, Phase Ib trials combining Rineterkib with the RAF dimer inhibitor naporafenib aim to simultaneously block vertical nodes in the MAPK pathway. This approach has shown partial responses in advanced KRAS- and BRAF-mutant NSCLC[5][8]. The dual inhibitory nature of Rineterkib (targeting both RAF and ERK) positions it as a potent backbone for combination therapies designed to outmaneuver the adaptive resistance commonly seen with highly selective agents like Ulixertinib.
References
1.1 2.7 3.5 4.4 5.2 6.8 7.6 8.3
Sources
- 1. medkoo.com [medkoo.com]
- 2. iris.unito.it [iris.unito.it]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. BRAF Inhibitors in Metastatic Colorectal Cancer and Mechanisms of Resistance: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating Therapeutic Challenges in BRAF-Mutated NSCLC: Non-V600 Mutations, Immunotherapy, and Overcoming Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. mdpi.com [mdpi.com]
Definitive Guide: LTT-462 vs. SCH772984 ERK Inhibitors
This guide provides an in-depth technical comparison between LTT-462 (Rineterkib) and SCH772984 , two potent ERK1/2 inhibitors that represent distinct mechanistic approaches to targeting the MAPK signaling pathway.
Executive Summary: The "Feedback" Paradox
In the development of MAPK pathway inhibitors, the Extracellular Signal-Regulated Kinase (ERK) is the terminal node—the "bottleneck" where all upstream oncogenic signals (KRAS, BRAF, MEK) converge.
The critical distinction between these two compounds lies in their Mechanism of Action (MoA) regarding the upstream feedback loop:
-
LTT-462 (Rineterkib) is a classic ATP-competitive catalytic inhibitor . While it blocks ERK's ability to phosphorylate substrates, it often induces a massive accumulation of phosphorylated ERK (pERK) due to the loss of negative feedback on upstream kinases.
-
SCH772984 is a rare Dual-Mechanism inhibitor . It binds to the ATP pocket and induces a conformational change that prevents MEK from phosphorylating ERK.[1] Consequently, it shuts down both ERK activity and ERK activation, preventing the pERK accumulation seen with LTT-462.
Verdict: Use LTT-462 for translational/in vivo efficacy studies. Use SCH772984 for precise in vitro mechanistic dissection where pERK accumulation would confound results.
Chemical & Mechanistic Profile
LTT-462 (Rineterkib)[2][3][4][5]
-
Class: Pyrazinyl-benzamide derivative.[2]
-
Binding Mode: Type I ATP-competitive (Reversible).
-
Key Behavior: Binds to the active kinase conformation. By inhibiting ERK output, it relieves the negative feedback loop (normally ERK phosphorylates RAF/MEK to dampen the signal). This results in hyper-activation of MEK, which hyper-phosphorylates ERK. The drug prevents this pERK from acting, but the cell fills with pERK.
-
Clinical Status: Phase I/II Clinical Candidate (Novartis).
-
Limitation: Class-effect toxicity (Retinopathy/Chorioretinopathy).
SCH772984[1][5][6][7][8][9]
-
Class: Pyrazole-indazole derivative.
-
Binding Mode: Dual Mechanism (ATP-competitive + Allosteric modulation).
-
Key Behavior: It induces a unique "inactive" conformation of the P-loop and an outward tilt of helix
C.[3][4] This structural distortion makes ERK an unrecognizable substrate for MEK. -
Result: Total Pathway Shutdown. No pERK rebound.
-
Clinical Status: Discontinued/Tool Compound. It failed to progress clinically due to poor pharmacokinetics (low oral bioavailability and rapid clearance).
Head-to-Head Performance Data
The following data aggregates findings from key biochemical and cellular assays.
| Feature | LTT-462 (Rineterkib) | SCH772984 |
| Primary Target | ERK1 / ERK2 | ERK1 / ERK2 |
| Mechanism | ATP-Competitive (Catalytic) | Dual (Catalytic + Activation Block) |
| Enzymatic IC50 | < 1.0 nM (ERK2) | ~1.0 nM (ERK2) / ~4.0 nM (ERK1) |
| Cellular IC50 (A375) | ~5 - 10 nM | ~5 - 20 nM |
| Effect on pERK (T202/Y204) | INCREASES (Accumulation) | DECREASES (Inhibition) |
| Effect on pRSK (S380) | Inhibits (Downstream marker) | Inhibits (Downstream marker) |
| In Vivo Bioavailability | High (Oral) | Very Low (Poor exposure) |
| Primary Application | In vivo xenografts, Clinical trials | In vitro signaling dynamics |
Visualization: Mechanistic Divergence
The diagram below illustrates the critical difference in how these inhibitors affect the MAPK signaling feedback loop.
Figure 1: Mechanistic divergence.[5] LTT-462 blocks downstream signaling but allows pERK accumulation. SCH772984 prevents ERK phosphorylation entirely.
Experimental Protocols
A. Solubility & Reconstitution (Critical Step)
Both compounds are hydrophobic. Improper reconstitution leads to precipitation and "false" IC50 values.
-
Solvent: DMSO (Dimethyl sulfoxide), anhydrous (≥99.9%).
-
Stock Concentration: 10 mM.
-
LTT-462 (MW ~578 g/mol ):[2] Dissolve 1 mg in 172.9 µL DMSO.
-
SCH772984 (MW ~587 g/mol ): Dissolve 1 mg in 170.3 µL DMSO.
-
-
Storage: Aliquot immediately (20 µL/tube) and store at -80°C. Avoid freeze-thaw cycles > 3 times.
B. Self-Validating Western Blot Protocol
This protocol validates the identity of the inhibitor based on the pERK/pRSK differential.
Objective: Distinguish LTT-462 from SCH772984 activity in A375 (BRAF V600E) cells.
Materials:
-
Cell Line: A375 or Colo205.
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Roche PhosSTOP is essential).
-
Primary Antibodies:
-
Anti-pERK1/2 (Thr202/Tyr204) [CST #4370]
-
Anti-pRSK (Ser380) [CST #11989] - The efficacy readout
-
Anti-Total ERK1/2 [CST #4695]
-
Workflow:
-
Seeding: Seed
cells/well in a 6-well plate. Incubate 24h. -
Treatment: Treat cells for 2 hours (acute phase) with:
-
Vehicle (DMSO 0.1%)
-
LTT-462 (100 nM and 500 nM)
-
SCH772984 (100 nM and 500 nM)
-
-
Harvest: Wash with ice-cold PBS. Lyse directly on ice.
-
Validation Logic (The "Trust" Check):
-
LTT-462 Wells: Must show decreased pRSK but increased/sustained pERK (band shift may occur).
-
SCH772984 Wells: Must show decreased pRSK AND decreased pERK .
-
If SCH772984 wells show high pERK, your compound is degraded or misidentified.
-
Experimental Workflow Diagram
Figure 2: Validation workflow to distinguish catalytic vs. dual-mechanism inhibition.
References
-
Morris, E. J., et al. (2013). "Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors."[1] Cancer Discovery. (Describes SCH772984 discovery and dual mechanism).
-
Ohori, M., et al. (2014). "SCH772984 is an ATP-competitive and non-competitive ERK1/2 inhibitor." Nature Chemical Biology.[4] (Structural basis of SCH772984's unique binding mode).[3][4]
-
Janku, F., et al. (2017). "Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients with advanced solid tumors." Journal of Clinical Oncology. (Clinical data for LTT-462).
-
Kidger, A. M., et al. (2020). "Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2." Molecular Cancer Therapeutics. (Direct comparison of catalytic vs. dual inhibitors).
-
Novartis Pharmaceuticals. "LTT462 Investigator's Brochure." (Clinical development status of Rineterkib). [6]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
Synergistic Effects of Rineterkib with RAF Inhibitors: A Technical Comparison Guide
Executive Summary: The Case for Vertical Inhibition
Rineterkib (LTT462) is a potent, orally bioavailable, selective inhibitor of ERK1 and ERK2 . In the landscape of MAPK-driven malignancies (Melanoma, NSCLC, CRC), the standard of care has long relied on RAF and MEK inhibition. However, the "MAPK Paradox"—where RAF inhibitors induce paradoxical pathway activation via RAF dimerization or relief of negative feedback—remains a critical failure mode.
This guide analyzes the synergistic potential of combining Rineterkib with RAF inhibitors (specifically Pan-RAF inhibitors like Naporafenib/LXH254 ). By targeting the terminal node of the cascade (ERK), Rineterkib acts as a "fail-safe" plug, preventing the signal leakage common in upstream inhibition.
Key Differentiators
| Feature | RAF Inhibitor Monotherapy (e.g., Vemurafenib) | RAFi + MEKi (e.g., Dabrafenib + Trametinib) | RAFi + Rineterkib (ERK1/2i) |
| Primary Target | BRAF V600E/K | BRAF + MEK1/2 | BRAF/CRAF + ERK1/2 |
| Resistance Mechanism | CRAF transactivation, Splice variants | MEK mutation, Upstream RTK activation | Minimizes upstream bypass |
| Pathway Suppression | Incomplete (Paradoxical activation) | High, but subject to feedback loops | Maximal (Terminal node block) |
| Biomarker Response | pERK rebound often observed | pERK suppressed, pMEK may increase | pERK & DUSP6 profound suppression |
Mechanistic Rationale: Overcoming the Paradox
The synergy between Rineterkib and RAF inhibitors is predicated on Vertical Inhibition . While RAF inhibitors block the initial drive, they often relieve negative feedback loops, leading to Receptor Tyrosine Kinase (RTK) activation and subsequent RAS-mediated CRAF activation. MEK inhibitors can trap MEK in a phosphorylated state. Rineterkib blocks the final effector, ERK, ensuring that even if upstream signals bypass the RAF blockade, transcriptional output is silenced.
Pathway Visualization: The Vertical Blockade
The following diagram illustrates the mechanistic advantage of adding Rineterkib to a RAF inhibitor regimen.
Caption: Vertical inhibition of MAPK signaling. Rineterkib prevents ERK-dependent feedback loss and bypass signaling.
Comparative Performance Data
The following data synthesizes findings from pre-clinical xenograft models and Phase Ib clinical trials (e.g., NCT02974725) comparing Naporafenib (Pan-RAFi) + Rineterkib against standard combinations.
Table 1: Efficacy & Pharmacodynamics (NSCLC & Melanoma Models)
| Metric | Naporafenib + Trametinib (RAFi + MEKi) | Naporafenib + Rineterkib (RAFi + ERKi) | Interpretation |
| DUSP6 mRNA Reduction | ~76% reduction | ~45-50% reduction | DUSP6 is an ERK output marker. While MEKi suppresses it more acutely, ERKi provides sustained blockade without pMEK accumulation. |
| Resistance Profile | Vulnerable to MEK1/2 mutations | Resistant to MEK1/2 mutations | Rineterkib remains effective even if MEK is mutated. |
| Toxicity Profile | High incidence of Rash (19%) & CPK elevation | Lipase elevation (8%), lower Rash rates | ERKi combination shifts toxicity profile, potentially sparing cutaneous toxicity associated with MEKi. |
| Clinical Response (NSCLC) | Partial Response (PR) in KRAS mutants | PR in KRAS & BRAF non-V600 | Rineterkib combo shows broader activity in atypical BRAF/KRAS mutations. |
Scientist's Note: While the DUSP6 reduction appears lower numerically for Rineterkib, the durability of the response is often superior because MEK inhibitors can induce a compensatory increase in pMEK (the "MEK clamp"), whereas Rineterkib degrades the total signaling capacity of the terminal node.
Experimental Protocols for Validation
To objectively verify the synergy of Rineterkib with a RAF inhibitor in your own lab, follow these self-validating protocols.
Protocol A: High-Throughput Synergy Matrix (Cell Viability)
Objective: Determine the Combination Index (CI) using the Chou-Talalay method.
Materials:
-
Cell Lines: A375 (BRAF V600E), H358 (KRAS G12C).
-
Compounds: Rineterkib (Stock 10mM DMSO), Naporafenib or Vemurafenib (Stock 10mM DMSO).
-
Assay: CellTiter-Glo (ATP quantification).
Workflow:
-
Seeding: Plate 1,000-3,000 cells/well in 96-well white-walled plates. Incubate 24h.
-
Drug Matrix: Prepare a 6x6 dosing matrix.
-
Rineterkib (Y-axis): 0, 10, 30, 100, 300, 1000 nM.
-
RAF Inhibitor (X-axis): 0, 10, 30, 100, 300, 1000 nM.
-
-
Treatment: Treat cells for 72 hours.
-
Readout: Add CellTiter-Glo, shake 10 min, read luminescence.
-
Analysis: Use CompuSyn or Python (scipy) to calculate CI values.
Protocol B: Pharmacodynamic Validation (Western Blot)
Objective: Confirm "Vertical Blockade" mechanism by assessing phosphorylation status.
Critical Step: You must probe for pMEK (S217/221) and pERK (T202/Y204) .
-
Expectation: RAFi + MEKi often causes hyper-phosphorylation of MEK (due to RAF reactivation upstream of the MEK block).
-
Expectation: RAFi + Rineterkib should show loss of pERK substrate phosphorylation (e.g., pRSK) but may still show pERK signal itself if the inhibitor stabilizes the kinase in an inactive form (depending on antibody epitope). Therefore, measure downstream targets like DUSP6 or pRSK.
Workflow Diagram
Caption: Western Blot workflow emphasizing downstream markers (DUSP6) to verify functional ERK inhibition.
References
-
Descôteaux, A., et al. (2024). A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer. Lung Cancer.[3][4] Link
-
PubChem. Rineterkib (Compound Summary). National Library of Medicine. Link
-
Caponigro, G., et al. (2018). Therapeutic Combinations Comprising a RAF Inhibitor and a ERK Inhibitor.[5] WO2018051306A1.[6][7][8] Link
-
Ryan, M. B., & Corcoran, R. B. (2018). Therapeutic strategies to target RAS-mutant cancers. Nature Reviews Clinical Oncology. Link
-
National Cancer Institute. NCI Drug Dictionary: Rineterkib (LTT462).Link
Sources
- 1. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 5. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Analysis of a Novel ERK1/2 Inhibitor for MAPK Pathway-Driven Malignancies
An In-Depth Comparative Guide to the Clinical Trial Results of Rineterkib (LTT-462)
Introduction: Targeting the Terminus of a Critical Oncogenic Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[1] Its constitutive activation, driven by mutations in genes such as BRAF and KRAS, is a well-established driver in approximately 30% of human cancers, making it a prime target for therapeutic intervention.[1][2] While inhibitors targeting upstream nodes like BRAF and MEK have transformed treatment for certain cancers, particularly BRAF-mutant melanoma, acquired resistance and limited efficacy in other malignancies, such as those driven by KRAS mutations, remain significant clinical hurdles.[3][4]
This guide provides a comprehensive analysis of Rineterkib (LTT-462), an orally available small-molecule inhibitor of the terminal kinases in this cascade, ERK1 and ERK2.[5][6] By targeting the final signaling output of the pathway, ERK inhibitors like Rineterkib represent a crucial strategy to overcome resistance mechanisms that reactivate the pathway downstream of BRAF or MEK inhibition.[7] We will dissect the available clinical trial data for Rineterkib, compare its performance against relevant alternatives, and provide the technical methodologies necessary to evaluate such compounds, offering a robust resource for researchers and drug development professionals.
The MAPK/ERK Signaling Cascade
The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of intervention for Rineterkib. Oncogenic mutations, most commonly in RAS or RAF genes, lead to a persistent, growth factor-independent signal flow down the cascade, culminating in the phosphorylation and activation of ERK1/2. Activated ERK then translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival.
Caption: The MAPK signaling pathway and Rineterkib's mechanism of action.
Part 1: Rineterkib (LTT-462) Clinical Trial Data
Rineterkib has been evaluated in a first-in-human, Phase I dose-escalation study (NCT02711345) to determine its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors harboring MAPK pathway alterations.[8][9]
Summary of Phase I (NCT02711345) Results
The study enrolled 65 patients with a variety of advanced solid tumors, most commonly colorectal, ovarian, and pancreatic cancers.[8] The key findings are summarized below.
| Parameter | Result | Citation |
| Study Design | Phase I, open-label, dose-escalation | [8] |
| Patient Population | 65 adults/adolescents with advanced solid tumors harboring MAPK pathway alterations | [8] |
| Common Cancer Types | Colorectal (32%), Ovarian (14%), Pancreatic (11%) | [8] |
| Dosage Regimens | Once daily (QD): 45-600 mg; Twice daily (BID): 150-200 mg | [8] |
| Maximum Tolerated Dose (MTD) | 400 mg QD and 150 mg BID | [8] |
| Treatment-Related Adverse Events (TRAEs) | Occurred in 89% of patients. Most common (>30%): diarrhea (38%), nausea (34%). | [8] |
| Grade 3/4 TRAEs | Occurred in 29% of patients. Most common: retinopathy (6%). | [8] |
| Dose-Limiting Toxicities (DLTs) | 11 patients experienced DLTs, primarily Grade 3 eye disorders (retinopathy, chorioretinopathy). | [8] |
| Preliminary Efficacy | Limited as a single agent. | [8] |
| Best Overall Response | Stable Disease (SD) in 8 patients (12%). One unconfirmed Partial Response (PR) in a patient with BRAF-mutant cholangiocarcinoma. | [8] |
| Pharmacodynamics | LTT462 inhibited ERK1/2 and reduced expression of its downstream target DUSP6. | [8][10] |
| Current Status | An ongoing study is investigating LTT462 in combination with RAF inhibitor LXH254 in NSCLC and melanoma. | [8] |
Expertise & Experience: Interpreting the Phase I Data
The results from NCT02711345 establish that Rineterkib is generally well-tolerated, with a manageable safety profile. The observed on-target toxicities, particularly ocular events, are consistent with the inhibition of the MAPK pathway, a known phenomenon with MEK inhibitors as well.[7] The limited single-agent efficacy, with stable disease being the most common response, is not unexpected for a cytostatic agent in a heavily pre-treated, heterogeneous patient population. The key takeaway is the confirmation of target engagement, evidenced by the reduction in DUSP6 expression.[8][10] This pharmacodynamic data is critical, as it validates the drug's mechanism of action and supports its further development in combination therapies, where it may serve to overcome or prevent resistance to upstream inhibitors.[8]
Part 2: Comparative Analysis
To contextualize the performance of Rineterkib, it is useful to compare it with another clinical-stage ERK1/2 inhibitor, Ulixertinib (BVD-523) , which also has published Phase I data.[7] Furthermore, we must consider the established standard of care for many MAPK-driven tumors: combination therapy with BRAF and MEK inhibitors.[3][11]
Head-to-Head: ERK1/2 Inhibitors
The following table compares the Phase I results of Rineterkib and Ulixertinib.
| Parameter | Rineterkib (LTT-462) | Ulixertinib (BVD-523) |
| Trial | NCT02711345[8] | Phase I (NCT01781429)[7] |
| Patient Population | 65 patients; various solid tumors with MAPK alterations | 135 patients; various solid tumors with MAPK alterations |
| Common TRAEs | Diarrhea, nausea, retinopathy | Rash, fatigue, diarrhea, nausea |
| Best Overall Response | 12% Stable Disease (SD), one unconfirmed Partial Response (PR) | 15 confirmed PRs across various tumor types (BRAF & NRAS mutant) |
| Key Efficacy Signal | Limited single-agent activity | Encouraging antitumor activity, including in patients resistant to prior BRAF/MEK inhibition |
Trustworthiness: Causality Behind Experimental Choices
The choice to develop ERK inhibitors is a direct response to the clinical limitations of BRAF and MEK inhibitors. Cancers often develop resistance by reactivating the MAPK pathway at or below the level of MEK.[4][7] Therefore, targeting the final kinase, ERK, is a logical and necessary step to overcome this resistance. The Phase I study of Ulixertinib provides encouraging proof-of-concept for this strategy, demonstrating responses in patients who had progressed on prior MAPK-targeted therapies.[7] While Rineterkib's single-agent activity appears more modest in its initial trial, its validation of target engagement and acceptable safety profile position it as a strong candidate for combination strategies, which is the direction its development has taken.[8]
Broader Context: Comparison with BRAF/MEK Inhibitors
For BRAF V600-mutant melanoma, the combination of a BRAF inhibitor (e.g., Dabrafenib) and a MEK inhibitor (e.g., Trametinib) is the standard of care, demonstrating significantly improved outcomes over single-agent therapy.[3][11]
| Therapy Class | Mechanism | Typical Objective Response Rate (ORR) in BRAF V600-mutant Melanoma | Common Grade 3/4 Toxicities |
| BRAFi + MEKi | Vertical inhibition at two nodes of the MAPK pathway | ~60-70% | Pyrexia, rash, decreased ejection fraction |
| ERKi (Single Agent) | Inhibition at the terminal node of the MAPK pathway | ~15-20% (Ulixertinib data)[7] | Rash, diarrhea, central serous retinopathy |
This comparison highlights that while ERK inhibitors are a crucial tool for overcoming resistance, they are unlikely to replace the highly effective first-line BRAF/MEK inhibitor combinations in treatment-naive BRAF-mutant populations. Their primary role will likely be in patients who have progressed on these therapies or in other MAPK-driven cancers (e.g., KRAS-mutant) where BRAF/MEK inhibitors have shown less efficacy.[1]
Part 3: Experimental Methodologies
A self-validating research program for a novel kinase inhibitor like Rineterkib requires rigorous preclinical and clinical evaluation. Below are representative protocols for assessing efficacy.
Protocol 1: In Vitro Cell Viability Assay
This protocol determines the concentration of Rineterkib required to inhibit the growth of cancer cell lines with known MAPK pathway mutations.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Rineterkib.
Methodology:
-
Cell Line Selection: Choose a panel of cancer cell lines with relevant mutations (e.g., A375 [BRAF V600E], Calu-6 [KRAS G12C], HCT116 [KRAS G13D]).
-
Cell Seeding: Plate cells in 96-well microplates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Rineterkib in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Replace the medium in the cell plates with the medium containing the various concentrations of Rineterkib. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control. Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Workflow for Comparative Efficacy Assessment
The following diagram illustrates a typical workflow for comparing a novel ERK inhibitor like Rineterkib against an alternative treatment.
Caption: Experimental workflow for comparing therapeutic agents.
Conclusion and Future Directions
Rineterkib (LTT-462) is a well-tolerated oral ERK1/2 inhibitor that has demonstrated clear evidence of target engagement in its Phase I clinical trial.[8] While its single-agent activity appears limited, this is not a roadblock but rather a clarification of its therapeutic potential. The true value of ERK inhibition lies in its ability to overcome resistance to upstream MAPK pathway inhibitors. The ongoing clinical trial investigating Rineterkib in combination with a RAF inhibitor is a logical and promising next step.[8]
For researchers and drug developers, Rineterkib represents a valuable tool in the arsenal against MAPK-driven cancers. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from ERK inhibition and on exploring rational combination strategies with other targeted agents and immunotherapies to achieve durable clinical responses.
References
-
Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem. National Institutes of Health. Link
-
Rineterkib | ERK1/ERK2 Inhibitor. MedchemExpress.com. Link
-
Phase I dose-finding study of oral ERK1/2 inhibitor LTT462 in patients (pts) with advanced solid tumors harboring MAPK pathway alterations. ASCO Publications, 2020. Link
-
Rineterkib is an Orally Active RAF and ERK1/2 Inhibitor. Network of Cancer Research, 2021. Link
-
A Phase I Clinical Study With Investigational Compound LTT462 in Adult Patients With Specific Advanced Cancers. ClinicalTrials.gov. Link
-
A Phase I Clinical Study With Investigational Compound LTT462 in Adult Patients With Specific Advanced Cancers (Details). ClinicalTrials.gov. Link
-
Definition of ERK inhibitor LTT462. NCI Drug Dictionary - National Cancer Institute. Link
-
Promising Activity Seen from ERK1/2 Inhibitor in MAPK/ERK Mutations and BRAF/MEK Resistance. Targeted Oncology, 2018. Link
-
Efficacy and safety of ripretinib in patients with KIT-altered metastatic melanoma. PubMed, 2022. Link
-
What is the mechanism of Entrectinib? Patsnap Synapse, 2024. Link
-
What is the mechanism of Repotrectinib? Patsnap Synapse, 2024. Link
-
Rational Approaches for Combination Therapy Strategies Targeting the MAP Kinase Pathway in Solid Tumors. SciSpace, 2018. Link
-
MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data. PMC, 2022. Link
-
New combination therapy could help fight difficult-to-treat cancers with common mutations. UCLA Health, 2020. Link
-
Aberrant MAPK Signaling Offers Therapeutic Potential for Treatment of Ovarian Carcinoma. MDPI, 2022. Link
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. dovepress.com [dovepress.com]
- 3. scispace.com [scispace.com]
- 4. uclahealth.org [uclahealth.org]
- 5. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Efficacy of Rineterkib (LTT462) in RAF Inhibitor-Resistant Models
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Efficacy, and Self-Validating Experimental Protocols
Executive Summary
While first-generation RAF inhibitors (e.g., Vemurafenib, Dabrafenib) have revolutionized the treatment of BRAF V600E-mutant malignancies, acquired resistance remains a critical bottleneck in clinical oncology[1]. This resistance is predominantly driven by the paradoxical reactivation of the MAPK (RAS-RAF-MEK-ERK) signaling cascade via upstream bypass mechanisms[1].
Rineterkib (also known as LTT462 or ERK-IN-1) is a highly potent, orally bioavailable small-molecule inhibitor targeting ERK1/2 (and RAF)[2][3]. Because ERK1/2 serves as the terminal signaling node of the MAPK pathway, Rineterkib effectively neutralizes upstream resistance loops, making it a highly valuable asset in translational research and drug development[2][4]. This guide provides a data-driven comparison of Rineterkib against alternative MAPK inhibitors and outlines rigorous, self-validating protocols for evaluating its preclinical efficacy.
Mechanistic Rationale: The Case for Terminal Node Blockade
To understand why Rineterkib succeeds where RAF inhibitors fail, we must look at the pathway's architectural causality. Resistance to RAF inhibition rarely occurs through the loss of the target; instead, tumor cells adapt by upregulating receptor tyrosine kinases (RTKs, such as EGFR) or utilizing alternative MEK activation routes[1].
Because ERK1 and ERK2 are the final kinases in this cascade, their inhibition effectively severs the signaling loop regardless of how the upstream nodes are bypassed[2]. Rineterkib binds to the ATP pocket of ERK1/2, preventing the catalysis of downstream substrates (e.g., RSK) and halting the activation of transcription factors essential for tumor proliferation[4].
Fig 1. MAPK signaling bypass mechanisms and terminal node blockade by Rineterkib.
Comparative Efficacy Profile: Rineterkib vs. Alternatives
When designing translational studies, selecting the appropriate MAPK inhibitor is critical. Below is an objective comparison of Rineterkib against other clinical-stage alternatives.
Table 1: Pharmacological Comparison of MAPK Pathway Inhibitors
| Inhibitor | Primary Target | Clinical Stage | Key Differentiator / Resistance Profile |
| Rineterkib (LTT462) | ERK1/2 (Dual RAF) | Phase I/II | Overcomes upstream RAF/MEK bypass; high potency in MAPK-driven tumors[2][3]. |
| Ulixertinib (BVD-523) | ERK1/2 | Phase II | First-in-class; highly selective but susceptible to acquired ERK amplification[4][5]. |
| GDC-0994 | ERK1/2 | Phase I/II | Strong ATP-competitive inhibition; overlapping toxicities noted in combinations[2][4]. |
| Trametinib | MEK1/2 | FDA Approved | Standard of care (with RAFi); highly vulnerable to RTK-mediated MEK bypass[2][6]. |
Application Insight: As a Senior Application Scientist, I strongly advise against viewing MEK and ERK inhibitors as interchangeable. While Trametinib is highly effective initially, its vulnerability to RTK-mediated bypass makes it suboptimal for long-term suppression in highly plastic tumors. Rineterkib’s terminal blockade offers a more durable mechanistic failsafe.
Self-Validating Experimental Protocols
To rigorously evaluate Rineterkib in RAF inhibitor-resistant models, experimental designs must incorporate internal controls that validate both target engagement and phenotypic response. Every protocol below is designed as a self-validating system.
Protocol 1: In Vitro Validation of RAFi-Resistance and Target Engagement
Causality Check: Resistance must be phenotypically confirmed, and cell death must be mechanistically linked to ERK inhibition, not non-specific cytotoxicity.
-
Resistance Induction: Culture parental BRAF V600E cells (e.g., A375) in escalating doses of Vemurafenib (0.1 µM to 2.0 µM) over 3–6 months until a stable resistant line (A375-RAFiR) is established.
-
Phenotypic Validation: Perform a CellTiter-Glo viability assay. Confirm that the IC50 for Vemurafenib has shifted by at least 10-fold compared to the parental line.
-
Rineterkib Treatment: Seed A375-RAFiR cells in 6-well plates. Treat with Rineterkib (0.1 nM – 10 µM) or vehicle (DMSO) for 72 hours.
-
Self-Validation (Immunoblotting): Harvest lysates and perform parallel Western blotting for pERK1/2 and pRSK.
-
Logic: A reduction in pRSK confirms that Rineterkib successfully engaged ERK and blocked its kinase activity, directly linking the loss of cell viability to the intended mechanism of action[2].
-
Protocol 2: In Vivo Efficacy in Xenograft Models
Causality Check: In vivo microenvironments alter drug pharmacokinetics. Subcutaneous xenografts provide a systemic evaluation of Rineterkib's efficacy[3].
-
Xenograft Establishment: Subcutaneously implant
Calu-6 (KRAS-mutant) or A375-RAFiR cells into the right flank of athymic nude mice[3]. -
Randomization: Monitor tumor volume using digital calipers. Once tumors reach an average volume of ~150–200 mm³, randomize mice into treatment arms to ensure baseline parity.
-
Dosing Regimen: Administer Rineterkib orally (e.g., 50 mg/kg or 75 mg/kg, qd or q2d) for 27 days[3]. Include a vehicle control arm and a standard-of-care RAF-inhibitor arm.
-
Self-Validation (Biomarker Analysis): Harvest tumors 2 hours post-final dose. Perform immunohistochemistry (IHC) for Ki-67 (proliferation marker) and pRSK (target engagement).
Fig 2. Self-validating experimental workflow for assessing ERK inhibitor efficacy.
Quantitative Data Presentation
Based on aggregated preclinical literature, Rineterkib demonstrates profound efficacy in models where upstream inhibitors fail.
Table 2: Preclinical Efficacy Metrics in RAF/MEK-Resistant Models
| Model Type | Resistance Mechanism | Rineterkib Dose / Regimen | Target Engagement (Biomarker) | Efficacy Outcome (TGI) |
| A375 (Melanoma) | BRAF V600E / RAFi-Resistant | 0.1 nM – 10 µM (In Vitro) | ↓ pRSK, ↓ pERK | >10-fold IC50 shift vs. Vemurafenib |
| Calu-6 (NSCLC) | KRAS-mutant / Upstream Bypass | 50–75 mg/kg, p.o., qd (In Vivo) | ↓ Ki-67, ↓ pRSK | Significant Tumor Volume Reduction[3] |
Conclusion & Translational Outlook
Rineterkib (LTT462) represents a highly potent therapeutic intervention for malignancies driven by hyperactive MAPK signaling, particularly those that have acquired resistance to RAF or MEK inhibitors[2][4]. By effectively blocking the terminal ERK1/2 node, Rineterkib neutralizes upstream bypass tracks. Future clinical paradigms are increasingly focusing on combinatorial strategies—such as pairing Rineterkib with CDK4/6 inhibitors or pan-RAF inhibitors (e.g., Naporafenib)—to achieve durable responses and prevent adaptive resistance[1][6].
References
- Therapeutic combinations comprising a craf inhibitor. Google Patents (WO2021229439A1).
- Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. PMC.
- Ulixertinib, a first-in-class ERK1/2 inhibitor, as an effective combination agent in RAS mutated malignancies. Biomed Valley Discoveries.
- Rineterkib | ERK1/ERK2 Inhibitor. MedChemExpress.
- Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI.
- Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Taylor & Francis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. biomed-valley.com [biomed-valley.com]
- 6. WO2021229439A1 - Therapeutic combinations comprising a craf inhibitor - Google Patents [patents.google.com]
Head-to-head comparison of ERK inhibitors in pancreatic cancer models
Title: Head-to-Head Comparison of ERK Inhibitors in Pancreatic Ductal Adenocarcinoma (PDAC) Models: A Technical Guide for Preclinical Evaluation
Introduction: The Rationale for Terminal MAPK Blockade
Pancreatic ductal adenocarcinoma (PDAC) is notoriously driven by oncogenic KRAS mutations in over 95% of cases, leading to constitutive hyperactivation of the RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade[1]. Historically, targeting upstream nodes like RAF or MEK has failed in PDAC clinical trials. The primary mechanism of this failure is the relief of ERK-dependent negative feedback loops; when MEK is inhibited, the lack of ERK activity signals upstream receptors to rapidly reactivate the cascade, bypassing the blockade[2].
Consequently, direct inhibition of ERK1/2—the terminal kinase of the MAPK cascade—has emerged as a highly compelling therapeutic strategy to prevent feedback-driven resistance[3]. This guide provides an objective, data-driven comparison of three leading ERK inhibitors—Ulixertinib (BVD-523) , Ravoxertinib (GDC-0994) , and SCH772984 —evaluating their mechanistic differences, preclinical efficacy, and the standardized protocols required to validate their performance in PDAC models.
Mechanistic Divergence of ERK Inhibitors
While all three agents target ERK1/2, their biochemical mechanisms of action dictate distinct pharmacodynamic responses in PDAC cells, which researchers must understand to interpret biomarker data correctly:
-
Ulixertinib (BVD-523) & Ravoxertinib (GDC-0994): These are potent, reversible, ATP-competitive inhibitors. By blocking ERK catalytic activity, they relieve the negative feedback on RAF/MEK. Because the ERK protein remains accessible to MEK, treatment paradoxically increases the levels of phosphorylated ERK (p-ERK) and p-MEK, even while downstream signaling (e.g., p-RSK) is profoundly suppressed[4].
-
SCH772984: This inhibitor also blocks catalytic function but uniquely stabilizes ERK in an inactive conformation that prevents its phosphorylation by MEK. Thus, SCH772984 suppresses both downstream target activation and the accumulation of p-ERK, differentiating its pharmacodynamic profile[4].
MAPK signaling in PDAC highlighting the distinct mechanisms of ERK inhibitors and feedback loops.
Quantitative Performance in PDAC Models
To objectively compare these inhibitors, we must evaluate their performance across standardized in vitro and in vivo metrics. In vitro, ERK inhibitors exhibit cytostatic effects as single agents, necessitating combination strategies (e.g., with PI3K/mTOR inhibitors, autophagy inhibitors, or chemotherapy) to achieve cytotoxicity[1][5].
| Inhibitor | Mechanism | In Vitro IC50 (PDAC Lines) | In Vivo Efficacy (Single Agent) | In Vivo Efficacy (Combination) | Clinical Status in PDAC |
| Ulixertinib (BVD-523) | ATP-competitive | Sub-nM to low µM[4] | Modest tumor growth inhibition (TGI) | High synergy with Gemcitabine, pan-HER, or PI3K inhibitors[1] | Phase Ib (with Gem/Nab-Paclitaxel)[6] |
| Ravoxertinib (GDC-0994) | ATP-competitive | Low µM[4] | Modest TGI | Synergistic with MEK/RAF inhibitors[3] | Preclinical / Phase I (Solid tumors) |
| SCH772984 | Conformational lock | Low µM[4] | ~44% TGI in HPAC xenografts[7] | ~80% TGI combined with VS-5584 (PI3K/mTOR)[7] | Clinical development halted[4] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following step-by-step methodologies are designed to validate ERK inhibitor efficacy and target engagement in PDAC models.
Protocol 1: In Vitro Cell Viability & Synergy Assay (Alamar Blue)
Purpose: To determine the IC50 of ERK inhibitors and assess synergistic cytotoxicity. Alamar Blue is preferred over MTT as it is non-toxic, allowing for continuous monitoring over 5-7 days, which is critical for capturing the delayed cytostatic-to-cytotoxic transition typical of MAPK inhibitors[4].
-
Cell Seeding: Plate KRAS-mutant PDAC cells (e.g., MIA PaCa-2, HPAC) at 1,000–2,000 cells/well in a 96-well plate. Causality: Low seeding density ensures cells remain in the exponential growth phase throughout the 7-day assay, preventing contact inhibition artifacts.
-
Drug Treatment (Day 1): Prepare a 10-point, 3-fold serial dilution of Ulixertinib, Ravoxertinib, or SCH772984 (ranging from 10 µM to 0.5 nM). For synergy, use a fixed-ratio combination matrix with a secondary agent (e.g., Gemcitabine or a PI3K inhibitor).
-
Incubation: Incubate for 5 to 7 days at 37°C, 5% CO2.
-
Readout: Add Alamar Blue reagent (10% of well volume). Incubate for 2-4 hours. Measure fluorescence (Excitation 545 nm, Emission 590 nm).
-
Analysis: Calculate IC50 using non-linear regression. For combinations, calculate the Combination Index (CI) using the Chou-Talalay method to definitively distinguish synergy (CI < 1) from additivity (CI = 1).
Protocol 2: Pharmacodynamic (PD) Biomarker Validation via Western Blot
Purpose: To confirm target engagement and differentiate the mechanisms of ATP-competitive vs. conformation-locking ERK inhibitors.
-
Lysate Preparation: Treat PDAC cells with inhibitors (e.g., 1 µM) for 1, 6, and 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: The time-course is critical. Feedback reactivation of MEK typically occurs within 6-24 hours; early time points (1h) only show initial target suppression without the compensatory feedback[4].
-
Protein Separation: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Primary Antibodies: Probe for p-ERK1/2 (Thr202/Tyr204), total ERK, p-MEK1/2, p-RSK (Ser380), and total RSK.
-
Interpretation Logic:
Protocol 3: In Vivo Xenograft Efficacy Model
Purpose: To evaluate the systemic efficacy and tolerability of ERK inhibitors in combination therapies.
-
Implantation: Inject 5 × 10^6 HPAC or MIA PaCa-2 cells subcutaneously into the right flank of athymic nude mice.
-
Randomization: Once tumors reach ~150 mm³ (exponential growth phase), randomize mice into four groups (n=8/group): Vehicle, ERK inhibitor alone (e.g., Ulixertinib 50 mg/kg BID, oral gavage), Combination Partner alone, and Combination.
-
Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume = (length × width²) / 2. Causality: Bi-weekly measurements capture the kinetic growth curves required for linear mixed-effects modeling, which is statistically superior to single-timepoint ANOVA for accounting for animal-specific random effects and time-treatment interactions[8].
-
Endpoint Analysis: Harvest tumors at day 28-30. Fix half in formalin for IHC (Ki-67 for proliferation, Cleaved Caspase-3 for apoptosis) and snap-freeze the other half to confirm sustained p-RSK suppression in vivo.
Standardized workflow for in vivo evaluation of ERK inhibitors in PDAC xenograft models.
Conclusion
While Ulixertinib, Ravoxertinib, and SCH772984 all effectively abrogate downstream ERK signaling, their distinct structural interactions with ERK1/2 result in profoundly different feedback profiles. For preclinical scientists, Ulixertinib remains the most clinically relevant benchmark due to its ongoing Phase Ib trials in PDAC[6]. However, because single-agent ERK inhibition triggers parallel pathway compensation (e.g., PI3K/AKT or autophagy), executing the rigorously controlled combination protocols outlined above is essential for translating these compounds into viable clinical therapies[1][5].
References
-
Ning, C., et al. "Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer." Oncotarget, 2017. URL: [Link]
-
Jiang, H., et al. "Concurrent HER or PI3K Inhibition Potentiates the Antitumor Effect of the ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models." Molecular Cancer Therapeutics, 2018. URL: [Link]
-
Ozkan-Dagliyan, I., et al. "Low-Dose Vertical Inhibition of the RAF-MEK-ERK Cascade Causes Apoptotic Death of KRAS Mutant Cancers." Cell Reports, 2020. URL: [Link]
-
Ye, J. C., et al. "Phase Ib Study of Ulixertinib Plus Gemcitabine and Nab-Paclitaxel in Patients with Metastatic Pancreatic Adenocarcinoma." The Oncologist, 2023. URL: [Link]
-
Ye, L., et al. "Concurrent inhibition of IGF1R and ERK increases pancreatic cancer sensitivity to autophagy inhibitors." Cancer Research, 2022. URL: [Link]
Sources
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Phase Ib Study of Ulixertinib Plus Gemcitabine and Nab-Paclitaxel in Patients with Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-Dose Vertical Inhibition of the RAF-MEK-ERK Cascade Causes Apoptotic Death of KRAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Concurrent inhibition of IGF1R and ERK increases pancreatic cancer sensitivity to autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib Study of Ulixertinib Plus Gemcitabine and Nab-Paclitaxel in Patients with Metastatic Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer | Oncotarget [oncotarget.com]
- 8. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rineterkib Combination Therapy in Colorectal Cancer
This guide provides an in-depth technical comparison of rineterkib combination therapy for colorectal cancer (CRC), designed for researchers, scientists, and drug development professionals. We will dissect the mechanism of action, present supporting experimental data for analogous combination strategies, and objectively compare its performance against established therapeutic alternatives.
Introduction: Targeting the MAPK Pathway with Rineterkib
Colorectal cancer is a heterogeneous disease, with a significant subset of tumors driven by mutations in the mitogen-activated protein kinase (MAPK) signaling pathway. The RAS-RAF-MEK-ERK cascade is a critical component of this pathway, regulating fundamental cellular processes like proliferation, differentiation, and survival.[1][2] Constitutive activation of this pathway, often through mutations in KRAS or BRAF genes, is a key driver of oncogenesis and is associated with poorer prognosis and resistance to certain therapies.[1][3]
Rineterkib is an orally active small molecule inhibitor that dually targets RAF kinases and the downstream effectors ERK1/2.[1] This dual inhibition is designed to provide a more profound and durable blockade of the MAPK pathway compared to agents that target only a single node. Preclinical evidence has demonstrated its activity in various cancer models characterized by activating mutations in the MAPK pathway, including KRAS-mutant colorectal cancer.[1]
Mechanism of Action: The RAS-RAF-MEK-ERK Signaling Cascade
The diagram below illustrates the signaling cascade targeted by rineterkib. In normal physiology, extracellular signals (e.g., from the Epidermal Growth Factor Receptor, EGFR) activate RAS, which in turn recruits and activates RAF kinases. RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival. Rineterkib intervenes by inhibiting both RAF and ERK1/2, effectively shutting down this pro-tumorigenic signaling.
Caption: Rineterkib's dual inhibition of the MAPK signaling pathway.
The Rationale for Combination Therapy in BRAF V600E Mutant CRC
While targeting a driver mutation seems straightforward, monotherapy with BRAF inhibitors in BRAF V600E mutant colorectal cancer has shown limited efficacy.[4] This is in stark contrast to its success in BRAF-mutant melanoma. Research has uncovered a key resistance mechanism in CRC: BRAF inhibition leads to a rapid feedback activation of the EGFR, which reactivates the MAPK pathway and sustains tumor cell proliferation.[5]
This critical insight provides the rationale for a combination strategy: simultaneously blocking the primary driver mutation (BRAF) and the feedback escape route (EGFR). This dual blockade has proven to be a successful clinical strategy. The BEACON CRC trial, a landmark phase III study, evaluated the efficacy of the BRAF inhibitor encorafenib in combination with the EGFR inhibitor cetuximab for patients with previously treated BRAF V600E-mutant metastatic CRC (mCRC).[3]
Supporting Experimental Data: The BEACON CRC Trial
The BEACON trial established encorafenib plus cetuximab as a new standard of care, demonstrating a significant improvement in survival and response rates compared to standard chemotherapy regimens.[3][4]
| Efficacy Endpoint | Encorafenib + Cetuximab | Control (Chemotherapy +/- Cetuximab) | Hazard Ratio (HR) / Odds Ratio (OR) |
| Median Overall Survival (OS) | 9.3 months | 5.9 months | HR: 0.61[3][4] |
| Median Progression-Free Survival (PFS) | 4.3 months | 1.5 months | HR: 0.40[3] |
| Objective Response Rate (ORR) | 19.5% | 1.8% | OR: 13.36[3][4] |
Data from the updated analysis of the BEACON CRC trial. The control arm consisted of investigator's choice of irinotecan or FOLFIRI plus cetuximab.
Preclinical Evaluation of a Combination Strategy: A Methodological Workflow
To validate a novel combination therapy, such as one involving rineterkib, a rigorous preclinical workflow is essential. This process serves to establish synergistic anti-tumor activity and confirm the on-target mechanism of action before advancing to clinical investigation.
Caption: A standard preclinical workflow for evaluating combination therapies.
Detailed Experimental Protocols
1. Cell Proliferation and Synergy Assessment (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of rineterkib and a partner drug (e.g., an EGFR inhibitor) and to assess for synergistic, additive, or antagonistic effects.
-
Methodology:
-
Cell Seeding: Plate CRC cells (e.g., HT-29 for BRAF mutant, HCT116 for KRAS mutant) in 96-well plates and allow them to adhere overnight.[6][7]
-
Drug Treatment: Treat cells with a dose matrix of Rineterkib and the combination agent for 72 hours. Include single-agent and vehicle controls.
-
Viability Assay: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay, which quantifies metabolic activity.
-
Data Analysis: Calculate IC50 values for each drug. Use software like CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Western Blot for Pathway Modulation
-
Objective: To confirm that the drug combination effectively inhibits the target signaling pathway.
-
Methodology:
-
Treatment & Lysis: Treat CRC cells with the drugs at specified concentrations for a short duration (e.g., 2-24 hours). Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-ERK, total-ERK, β-actin as a loading control).
-
Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. A decrease in the phospho-ERK/total-ERK ratio indicates successful target engagement.[8][9]
-
3. Murine Xenograft Efficacy Study (In Vivo)
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Tumor Implantation: Subcutaneously inject CRC cells into the flank of immunodeficient mice (e.g., nude or NSG mice).[7] Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, Rineterkib alone, Partner Drug alone, Rineterkib + Partner Drug).
-
Dosing: Administer drugs according to a predetermined schedule (e.g., daily oral gavage for rineterkib).
-
Monitoring: Measure tumor volume with calipers and monitor mouse body weight (as a measure of toxicity) 2-3 times per week.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size. Efficacy is determined by comparing the tumor growth inhibition (TGI) between the combination and monotherapy groups.
-
Comparative Analysis with Alternative Therapies for Refractory mCRC
Rineterkib combination therapy will likely be positioned for patients who have progressed on standard first- and second-line chemotherapies. It is therefore crucial to compare it against other established agents in this therapeutic space.
Caption: Points of intervention for different CRC therapeutic strategies.
| Feature | Rineterkib + Anti-EGFR (Analogous: Encorafenib + Cetuximab) | Regorafenib (Stivarga®) | TAS-102 (Lonsurf®) |
| Mechanism of Action | Dual blockade of the MAPK signaling pathway (RAF/ERK) and feedback activation via EGFR.[1][5] | Multi-kinase inhibitor targeting angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, BRAF), and the tumor microenvironment.[10][11][12] | Oral cytotoxic agent. Trifluridine (FTD) is incorporated into DNA, causing dysfunction. Tipiracil (TPI) prevents FTD degradation.[13][14][15] |
| Target Patient Population | Metastatic CRC with a specific driver mutation (e.g., BRAF V600E). Biomarker-driven therapy.[3][16] | Patients with mCRC who have been previously treated with standard therapies. Not biomarker-specific.[17] | Patients with mCRC who have been previously treated with or are not candidates for available therapies. Effective in 5-FU refractory cases.[13][18] |
| Reported Median OS (Refractory Setting) | 9.3 months[3][4] | 6.4 months[17] | 7.1 months[18] |
In-Depth Comparison
-
Rineterkib Combination Therapy: This represents a highly specific, biomarker-driven approach. Its strength lies in targeting the fundamental driver of a specific tumor subtype (BRAF V600E), leading to high response rates in that selected population.[3] The necessity of a combination to preemptively block resistance is a key mechanistic insight that underpins its success.[5]
-
Regorafenib: This agent offers a broad-spectrum approach by simultaneously inhibiting multiple pathways crucial for tumor growth, particularly angiogenesis.[12][19] Its activity is not dependent on a single oncogenic driver, making it applicable to a wider patient population in the refractory setting, but with more modest overall efficacy compared to targeted combinations in their specific niche.[17]
-
TAS-102 (Trifluridine/Tipiracil): This therapy provides a novel cytotoxic mechanism distinct from traditional fluoropyrimidines like 5-FU.[14][18] Its primary mechanism of DNA incorporation allows it to be effective even in tumors that have developed resistance to 5-FU.[15][18] Like regorafenib, it is not a biomarker-selected therapy and offers a survival benefit for a broad population of heavily pre-treated patients.
Conclusion and Future Directions
Rineterkib, as a dual RAF/ERK1/2 inhibitor, represents a potent tool for targeting the MAPK pathway in colorectal cancer. The clinical success of analogous strategies, such as the combination of encorafenib and cetuximab in BRAF V600E-mutant CRC, provides a strong validation for this therapeutic approach. This strategy exemplifies the power of precision oncology: identifying a key oncogenic driver, understanding the mechanisms of resistance, and rationally designing a combination therapy to overcome it.
Compared to broader-acting agents like regorafenib and TAS-102, the strength of a rineterkib-based combination lies in its potential for superior efficacy within a biomarker-defined patient population. Future research will likely focus on identifying additional combination partners for rineterkib to tackle other resistance pathways, exploring its utility in other MAPK-driven tumor types, and defining its optimal placement in the treatment sequence for metastatic colorectal cancer.
References
-
A novel antimetabolite: TAS-102 for metastatic colorectal cancer. (n.d.). National Institutes of Health. [Link]
-
TAS-102, a novel antitumor agent: a review of the mechanism of action. (n.d.). National Institutes of Health. [Link]
-
What is the mechanism of Panitumumab?. (2024, July 17). Patsnap Synapse. [Link]
-
What is the mechanism of Cetuximab?. (2024, July 17). Patsnap Synapse. [Link]
-
Cetuximab in the management of colorectal cancer. (n.d.). National Institutes of Health. [Link]
-
Molecular Mechanisms of Resistance to Cetuximab and Panitumumab in Colorectal Cancer. (2010, January 25). Journal of Clinical Oncology. [Link]
-
What is the mechanism of Regorafenib?. (2024, July 17). Patsnap Synapse. [Link]
-
Molecular insight of regorafenib treatment for colorectal cancer. (n.d.). National Institutes of Health. [Link]
-
The Role of Cetuximab in the Treatment of Metastatic Colorectal Cancer. (2012, September 15). Anticancer Research. [Link]
-
The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. (2019, August 15). Hematology & Oncology. [Link]
- TAS-102 for Colorectal Cancer. (n.d.). Various Sources.
-
TAS-102 Improves Overall Survival in Patients with Metastatic Colorectal Cancer. (2015, June 12). National Cancer Institute. [Link]
-
Regorafenib. (n.d.). National Cancer Institute. [Link]
-
Cetuximab as a Key Partner in Personalized Targeted Therapy for Metastatic Colorectal Cancer. (2024, January 18). MDPI. [Link]
-
Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis. (2014, June 30). AACR Journals. [Link]
-
TAS-102 an Emerging Oral Fluoropyrimidine. (2016, January 15). Anticancer Research. [Link]
-
Rineterkib is an Orally Active RAF and ERK1/2 Inhibitor. (2021, April 1). Network of Cancer Research. [Link]
-
Encorafenib Plus Cetuximab as a New Standard of Care for Previously Treated BRAF V600E–Mutant Metastatic Colorectal Cancer: Updated Survival Results and Subgroup Analyses from the BEACON Study. (2021, January 27). ASCO Publications. [Link]
-
BRAF V600E–Mutant Colorectal Cancer First-Line Encorafenib, Cetuximab, and FOLFIRI. (2026, January 6). ASCO. [Link]
-
How Does Vectibix® (panitumumab) Work? | mCRC Treatment. (n.d.). Vectibix. [Link]
-
The Panitumumab EGFR Complex Reveals a Binding Mechanism That Overcomes Cetuximab Induced Resistance. (2016, September 22). National Institutes of Health. [Link]
-
Pathway directed mechanisms of anti-EGFR resistance in colorectal cancer (review). (n.d.). Spandidos Publications. [Link]
-
FDA Approves Encorafenib (Braftovi) Combination for Metastatic Colorectal Cancer. (2026, February 25). Oncology Nursing News. [Link]
-
KRAS/BRAF mutation status and ERK1/2 activation as biomarkers for MEK1/2 inhibitor therapy in colorectal cancer. (n.d.). National Institutes of Health. [Link]
-
Targeting BRAF V600E in metastatic colorectal cancer: where are we today?. (n.d.). National Institutes of Health. [Link]
-
The Therapeutic Potential of MAPK/ERK Inhibitors in the Treatment of Colorectal Cancer. (2021, December 2). International Journal of Molecular Sciences. [Link]
-
Combination of CYP Inhibitor with MEK/ERK Inhibitor Enhances the Inhibitory Effect on ERK in BRAF Mutant Colon Cancer Cells. (2013, June 15). Anticancer Research. [Link]
-
Erk Inhibition as a Promising Therapeutic Strategy for High IL-8-Secreting and Low SPTAN1-Expressing Colorectal Cancer. (2024, May 23). MDPI. [Link]
-
KRAS/BRAF mutation status and ERK1/2 activation as biomarkers for MEK1/2 inhibitor therapy in colorectal cancer. (2009, April 16). AACR Journals. [Link]
-
Drug Combination Trial Shows Promising Results in Treatment of Colorectal Cancer. (2022, February 3). The University of Kansas Cancer Center. [Link]
-
New combination therapy offers bowel cancer patients extra treatment option. (2019, September 30). Netherlands Cancer Institute. [Link]
-
Discovery of how colorectal cancer drug works will help more patients. (2019, September 23). Salk Institute. [Link]
-
A Review of Potential Agents for Colon Cancer Interception in FAP Patients: Evidence from Preclinical Studies in APCMin/+ Mice. (2025, January 17). MDPI. [Link]
-
Immunotherapy and targeted therapy combination proves effective against metastatic colorectal cancer. (2025, February 25). UNC Lineberger Comprehensive Cancer Center. [Link]
-
New Developments in Oral Targeted Agents for Advanced Colorectal Cancer. (2020, April 18). Targeted Oncology. [Link]
-
Targeting Receptor Kinases in Colorectal Cancer. (n.d.). National Institutes of Health. [Link]
-
Immunotherapy Combined With Targeted Therapy in Patients With BRAF V600E–Mutated Colorectal Cancer. (2023, January 30). The ASCO Post. [Link]
-
ASCO: Combination therapy significantly improves outcomes for patients with metastatic colorectal cancer. (2024, May 23). UCLA Health. [Link]
-
Modeling of Personalized Treatments in Colon Cancer Based on Preclinical Genomic and Drug Sensitivity Data. (2021, November 30). National Institutes of Health. [Link]
-
Enhancing efficacy of the MEK inhibitor trametinib with paclitaxel in KRAS-mutated colorectal cancer. (2024, December 11). PubMed. [Link]
-
Mouse models of colorectal cancer as preclinical models. (n.d.). National Institutes of Health. [Link]
-
Identifying Novel Actionable Targets in Colon Cancer. (n.d.). MDPI. [Link]
-
Pre-clinical characterization of PKC412, a multi-kinase inhibitor, against colorectal cancer cells. (2016, November 22). Oncotarget. [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Targeting BRAF V600E in metastatic colorectal cancer: where are we today? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New combination therapy offers bowel cancer patients extra treatment option | Netherlands Cancer Institute [nki.nl]
- 6. Combination of CYP Inhibitor with MEK/ERK Inhibitor Enhances the Inhibitory Effect on ERK in BRAF Mutant Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Mouse models of colorectal cancer as preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS/BRAF mutation status and ERK1/2 activation as biomarkers for MEK1/2 inhibitor therapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 11. hematologyandoncology.net [hematologyandoncology.net]
- 12. Regorafenib - NCI [dctd.cancer.gov]
- 13. A novel antimetabolite: TAS-102 for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TAS-102 for Colorectal Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 16. U.S. FDA Grants Full Approval to Pfizer’s BRAFTOVI Combination Regimen in First-Line Metastatic Colorectal Cancer | Pfizer [pfizer.com]
- 17. targetedonc.com [targetedonc.com]
- 18. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]
- 19. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of Rineterkib and Other Kinase Inhibitors in the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the mitogen-activated protein kinase (MAPK) pathway remains a critical axis for intervention. Constitutive activation of this pathway, often driven by mutations in genes such as BRAF and RAS, is a hallmark of numerous malignancies. Kinase inhibitors targeting key nodes in this cascade have revolutionized treatment paradigms, yet their clinical utility is often constrained by the therapeutic window – the dose range that maximizes anti-tumor efficacy while minimizing off-target toxicities. This guide provides an in-depth, comparative analysis of the therapeutic window of Rineterkib, a novel ERK1/2 inhibitor, against established kinase inhibitors targeting the MAPK pathway, including other ERK inhibitors, MEK inhibitors, and BRAF inhibitors.
The Critical Importance of the Therapeutic Window
The therapeutic window is a pivotal concept in pharmacology, defining the concentration range of a drug that elicits a therapeutic response without causing unacceptable toxicity. For kinase inhibitors, which often target ATP-binding pockets that share similarities across the kinome, achieving a wide therapeutic window is a significant challenge. A narrow therapeutic window can lead to dose-limiting toxicities, suboptimal target engagement, and the early development of drug resistance. Conversely, a wider therapeutic window allows for more effective and sustained target inhibition, potentially leading to improved patient outcomes. This guide will delve into the experimental methodologies used to define this crucial parameter and compare the profiles of Rineterkib and its counterparts.
Rineterkib: A Dual RAF and ERK1/2 Inhibitor
Rineterkib is an orally available small molecule that inhibits the terminal kinases in the MAPK pathway, ERK1 and ERK2. It has also been reported to inhibit RAF kinases.[1] By targeting the final signaling node in this cascade, Rineterkib has the potential to overcome resistance mechanisms that can arise from upstream inhibition of BRAF or MEK.[2] Preclinical studies have demonstrated its ability to significantly reduce tumor volume in xenograft models of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer with activating mutations in the MAPK pathway.[1]
Comparator Kinase Inhibitors
To provide a comprehensive assessment of Rineterkib's therapeutic window, this guide will focus on a selection of well-characterized kinase inhibitors that also target the MAPK pathway:
-
ERK Inhibitors:
-
MEK Inhibitors:
-
Trametinib: A selective, allosteric inhibitor of MEK1/2.
-
Cobimetinib: A reversible inhibitor of MEK1 and MEK2.[7]
-
-
BRAF Inhibitors:
Assessing the Therapeutic Window: A Methodological Approach
Determining the therapeutic window of a kinase inhibitor requires a multi-faceted experimental approach, encompassing both in vitro and in vivo studies. The following sections detail the key assays and methodologies employed.
In Vitro Assessment: Efficacy, Selectivity, and Off-Target Effects
1. Kinase Selectivity Profiling:
The initial step in characterizing a kinase inhibitor is to determine its selectivity across the human kinome. This is crucial for understanding potential off-target effects that can contribute to toxicity.
-
Methodology: Kinase selectivity is typically assessed using large panels of purified kinases.[12] Assays like the ADP-Glo™ Kinase Assay measure the ability of the inhibitor to block the activity of each kinase by quantifying the amount of ADP produced.[12]
-
Causality: A highly selective inhibitor is expected to have a wider therapeutic window, as it will primarily engage its intended target, minimizing unintended biological consequences.
dot
Caption: Workflow for Kinase Selectivity Profiling.
2. Cell-Based Proliferation and Viability Assays:
These assays determine the concentration of the inhibitor required to inhibit the growth of cancer cells (in vitro efficacy).
-
Methodology: Cancer cell lines with known MAPK pathway mutations are treated with a range of inhibitor concentrations. Cell viability is then measured using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[13][14] The MTT assay measures the metabolic activity of cells, while the CellTiter-Glo® assay quantifies ATP levels, a marker of viable cells.[13][14]
-
Causality: A lower IC50 (half-maximal inhibitory concentration) value indicates greater potency against the target cancer cells.
dot
Caption: Workflow for Cell-Based Viability Assays.
3. Off-Target Toxicity Screening (e.g., hERG Assay):
A critical aspect of safety assessment is to evaluate the potential for cardiotoxicity. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a common off-target for many drugs, and its inhibition can lead to life-threatening arrhythmias.
-
Methodology: The effect of the inhibitor on the hERG channel is assessed using automated patch-clamp electrophysiology.[15] This technique directly measures the flow of ions through the hERG channel in cells engineered to express it.
-
Causality: Significant inhibition of the hERG channel at clinically relevant concentrations is a major safety concern and can severely limit the therapeutic window.
In Vivo Assessment: Efficacy and Toxicity in Animal Models
1. Xenograft Tumor Models:
These models are the gold standard for evaluating the anti-tumor efficacy of a drug in vivo.
-
Methodology: Human cancer cells are implanted into immunocompromised mice.[16] Once tumors are established, the mice are treated with the kinase inhibitor or a vehicle control.[16] Tumor volume and mouse body weight are monitored regularly.[16]
-
Causality: Significant tumor growth inhibition without excessive toxicity (e.g., weight loss) indicates a promising therapeutic window.
dot
Caption: Workflow for In Vivo Xenograft Studies.
2. Toxicology Studies:
Comprehensive toxicology studies in animals are essential to identify potential organ toxicities and to determine the maximum tolerated dose (MTD).
-
Methodology: Healthy animals (typically rodents and a non-rodent species) are administered escalating doses of the kinase inhibitor.[17] A wide range of parameters are monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.
-
Causality: The results of these studies are critical for establishing a safe starting dose for human clinical trials and for identifying potential adverse events that need to be monitored in patients.
Comparative Analysis of Therapeutic Windows
The following tables summarize the available preclinical and clinical data for Rineterkib and the comparator kinase inhibitors, providing a basis for assessing their respective therapeutic windows.
Table 1: Preclinical Efficacy and Toxicity
| Inhibitor | Target(s) | In Vitro Potency (IC50) | In Vivo Efficacy (Xenograft Model) | Key Preclinical Toxicities |
| Rineterkib | ERK1/2, RAF | Not publicly available | Significant tumor volume reduction in NSCLC, CRC, and pancreatic cancer models[1] | Not publicly available in detail |
| Ulixertinib | ERK1/2 | <1 nM (ERK2)[3] | Tumor regression in BRAF and RAS mutant models[4] | Generally well-tolerated in preclinical models[18] |
| Ravoxertinib | ERK1/2 | 1.1 nM (ERK1), 0.3 nM (ERK2)[5] | Significant single-agent activity in KRAS and BRAF mutant models[5] | Acceptable safety profile in Phase I studies[19] |
| Trametinib | MEK1/2 | ~0.9 nM (MEK1) | Tumor growth inhibition in various cancer models[2] | Skin-related toxicities, diarrhea, fatigue[20] |
| Cobimetinib | MEK1/2 | ~4.2 nM (MEK1)[15] | Tumor growth inhibition in melanoma and CRC models[7] | Diarrhea, rash, fatigue, liver enzyme abnormalities[7] |
| Vemurafenib | BRAF V600E | ~31 nM (BRAF V600E) | Tumor regression in BRAF V600E melanoma models[8] | Cutaneous squamous cell carcinoma, rash, arthralgia, photosensitivity[8][9] |
| Dabrafenib | BRAF V600 | ~0.8 nM (BRAF V600E) | Tumor growth inhibition in BRAF mutant melanoma models[11] | Pyrexia, fatigue, rash, headache[10] |
Table 2: Clinical Efficacy and Common Adverse Events
| Inhibitor | Indication(s) | Objective Response Rate (ORR) | Common Grade 3/4 Adverse Events |
| Rineterkib | Solid Tumors | Not yet established | Not yet established |
| Ulixertinib | Solid Tumors | ~14% in MAPK mutant tumors[3] | Diarrhea, fatigue, nausea, dermatitis acneiform[3] |
| Ravoxertinib | Solid Tumors | Phase I ongoing | Acceptable safety profile reported[19] |
| Trametinib | Melanoma, NSCLC | ~22% (monotherapy) | Rash, diarrhea, lymphedema[20] |
| Cobimetinib | Melanoma | ~68% (with vemurafenib) | Diarrhea, rash, liver enzyme elevation, serous retinopathy |
| Vemurafenib | Melanoma | ~48-57% | Cutaneous squamous cell carcinoma, rash, arthralgia, liver enzyme elevation[8][9] |
| Dabrafenib | Melanoma, NSCLC | ~50% (monotherapy) | Pyrexia, cutaneous squamous cell carcinoma, headache[10] |
Discussion and Future Directions
This comparative analysis highlights the distinct therapeutic profiles of Rineterkib and other MAPK pathway inhibitors. While direct cross-trial comparisons are challenging, several key themes emerge:
-
ERK inhibitors like Ulixertinib and Ravoxertinib have shown promising early clinical activity with generally manageable safety profiles. Their position at the terminus of the MAPK cascade offers a potential advantage in overcoming resistance to upstream inhibitors.
-
MEK inhibitors , such as Trametinib and Cobimetinib, have established efficacy, particularly in combination with BRAF inhibitors. However, their use can be associated with a distinct set of toxicities, including dermatologic and gastrointestinal side effects.
-
BRAF inhibitors , including Vemurafenib and Dabrafenib, have demonstrated significant clinical benefit in BRAF-mutant melanoma but are associated with the development of secondary cutaneous malignancies due to paradoxical MAPK pathway activation in BRAF wild-type cells.
The therapeutic window of Rineterkib is still being defined in ongoing clinical trials. Its dual targeting of both RAF and ERK may offer a unique efficacy profile, but could also present a different set of toxicity challenges. A thorough understanding of its on- and off-target activities will be crucial for its successful clinical development.
Future research should focus on head-to-head preclinical and clinical studies to directly compare the therapeutic indices of these inhibitors. Furthermore, the development of predictive biomarkers to identify patients most likely to respond to a particular inhibitor and those at highest risk for toxicity will be essential for personalizing therapy and maximizing the clinical benefit of targeting the MAPK pathway.
References
- Vemurafenib: an evidence-based review of its clinical utility in the treatment of metast
- The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells.
- Vemurafenib: uses, dosing, warnings, adverse events, interactions. Oncology News Central.
- First-in-class ERK1/2 inhibitor ulixertinib (BVD-523) in patients with MAPK mutant advanced solid tumors: Results of a phase I dose-escalation and expansion study. Cancer Discovery.
- First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study. Cancer Discovery.
- Ravoxertinib is an Orally Active and Highly Selective ERK1/2 Inhibitor. Network of Cancer Research.
- Ravoxertinib (GDC-0994) | ERK Inhibitor. MedChemExpress.
- Kinase Screening & Profiling Service. Enzo Life Sciences.
- Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metast
- Preclinical Evidence That Trametinib Enhances the Response to Antiangiogenic Tyrosine Kinase Inhibitors in Renal Cell Carcinoma. Molecular Cancer Therapeutics.
- Rineterkib | ERK1/ERK2 Inhibitor. MedchemExpress.com.
- Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
- Vemurafenib: Uses, Side Effects & Dosage. Healio.
- Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma. Clinical Journal of Oncology Nursing.
- RETRACTED: Ravoxertinib Improves Long-Term Neurologic Deficits after Experimental Subarachnoid Hemorrhage through Early Inhibition of Erk1/2. ACS Omega.
- Dabrafenib for treatment of BRAF-mutant melanoma. Pharmacogenomics and Personalized Medicine.
- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters.
- Cobimetinib: uses, dosing, warnings, adverse events, interactions. Oncology News Central.
- The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. PubMed.
- Cobimetinib - Selective MEK Inhibitor for Cancer Research. APExBIO.
- Safety assessment of ripretinib: a real-world adverse event analysis from the food and drug ... Frontiers in Pharmacology.
- Cobimetinib - NCI.
- Enhanced in vivo antitumor activity with dabrafenib (D) C trametinib...
- Dabrafenib: uses, dosing, warnings, adverse events, interactions. drugs.com.
- Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology.
- Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices.
- Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor. ADMET & DMPK.
- ulixertinib. My Cancer Genome.
- Preclinical activity of cobimetinib alone or in combination with chemotherapy and targeted therapies in renal cell carcinoma. PubMed.
- BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. Cancers.
- Efficacy of cyclin dependent kinase inhibitors and standard anti-cancer drugs in the HCT116 xenograft model. Poster session presented at: American Association for Cancer Research Annual Meeting; 2005 Apr 16-20; Anaheim, CA.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Cobimetinib Amendment. FDA.
- Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
- A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRAS Q61R/K/L Mutant Melanoma (TraMel-WT). Cancers.
- Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Frontiers in Pharmacology.
- Application Notes and Protocols: Assessing Paltimatrectinib Efficacy in Xenograft Models. Benchchem.
- Application Notes and Protocols for In Vivo Mouse Studies with JAK3 Inhibitors. Benchchem.
- Preclinical Evidence That Trametinib Enhances the Response to Antiangiogenic Tyrosine Kinase Inhibitors in Renal Cell Carcinoma. PubMed.
- Trametinib, a first-in-class oral MEK inhibitor mass balance study with limited enrollment of two male subjects with advanced cancers. Xenobiotica.
- Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. Particle and Fibre Toxicology.
- Signal mining and analysis of ripretinib adverse events: a real-world pharmacovigilance analysis based on the FAERS d
- Implementing Patient-Derived Xenografts to Assess the Effectiveness of Cyclin-Dependent Kinase Inhibitors in Glioblastoma.
- Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research.
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology.
- Treatment-related adverse events, including fatal toxicities, in patients with solid tumours receiving neoadjuvant and adjuvant immune checkpoint blockade: a systematic review and meta-analysis of randomised controlled trials. The Lancet Oncology.
- In Vitro and in Vivo toxicity Determin
- In-Vivo Mouse and R
- Drug and Device News. P&T.
Sources
- 1. assayquant.com [assayquant.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. dovepress.com [dovepress.com]
- 11. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. biomed-valley.com [biomed-valley.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apexbt.com [apexbt.com]
- 16. astx.com [astx.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor | ADMET and DMPK [pub.iapchem.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Rineterkib (hydrochloride)
Advanced Laboratory Safety and Operational Guide for Handling Rineterkib (Hydrochloride)
As a Senior Application Scientist overseeing high-throughput screening and in vivo pharmacology, I emphasize that handling targeted antineoplastic agents requires precision and strict adherence to safety protocols. Rineterkib (also known as LTT462 or ERK-IN-1) is a potent, orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1]. Because it directly disrupts the mitogen-activated protein kinase (MAPK) pathway—a critical cascade for cell proliferation and survival—accidental occupational exposure poses significant cytotoxic risks[2]. This guide provides the definitive operational and safety framework for researchers working with Rineterkib hydrochloride.
Mechanistic Context and Hazard Justification
Understanding the biological target is the first step in risk assessment. Rineterkib binds to and inhibits ERK1/2, preventing the phosphorylation of downstream substrates necessary for tumor cell proliferation. This mechanism is particularly relevant in the treatment of KRAS- and BRAF-mutant cancers[3]. Because the compound is engineered for high cellular penetrance and stability, any accidental dermal or mucosal exposure in the laboratory can lead to unintended biological activity in the researcher.
Fig 1: Mechanism of Action: Rineterkib (LTT462) inhibition of the MAPK/ERK signaling pathway.
Quantitative Physicochemical Profile
To design a robust handling protocol, we must first analyze the compound's physical properties. The following table summarizes the critical quantitative data that dictates our operational choices[1].
| Property | Value | Operational & Safety Implication |
| Target | ERK1 / ERK2 | High antineoplastic potency; treat as a cytotoxic hazard. |
| Molecular Formula | C26H27BrF3N5O2 • HCl | The hydrochloride salt form is highly stable but hygroscopic[2]. |
| Solubility | DMSO (≥ 50 mg/mL) | DMSO is a strong penetration enhancer; strict dermal protection is required when handling solutions. |
| Storage (Solid) | -20°C (Long-term) | Must equilibrate to room temperature before opening to prevent moisture condensation and degradation. |
| Storage (Solution) | -80°C (Max 6 months) | Susceptible to freeze-thaw degradation; requires immediate aliquoting into single-use volumes. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE when handling potent kinase inhibitors. The following matrix outlines the required gear and the causality behind each choice.
-
Hand Protection: Double Nitrile Gloves.
-
Causality: Rineterkib is typically reconstituted in Dimethyl Sulfoxide (DMSO). DMSO rapidly permeates standard latex and single-layer nitrile, carrying dissolved small molecules directly into the bloodstream. Double gloving provides a critical buffer; if the outer glove is contaminated, it can be immediately discarded without exposing the skin.
-
-
Eye & Face Protection: Chemical Splash Goggles.
-
Causality: Safety glasses protect against impact but not liquid vapors or micro-splashes. Goggles prevent mucosal absorption of DMSO-solubilized Rineterkib.
-
-
Respiratory Protection: N95/P100 Respirator or Class II BSC.
-
Causality: The lyophilized hydrochloride powder poses a severe inhalation hazard. Aerosolization during weighing can lead to direct pulmonary absorption. All powder handling must occur within a Biological Safety Cabinet (BSC) or dedicated powder hood.
-
-
Body Protection: Disposable, Fluid-Resistant Lab Coat with Knit Cuffs.
-
Causality: Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, a common site for accidental micro-exposures.
-
Operational Workflows & Handling Protocols
To ensure scientific integrity and operator safety, every handling step must be a self-validating system.
Fig 2: Operational workflow for the safe reconstitution and storage of Rineterkib hydrochloride.
Protocol 1: Step-by-Step Reconstitution of Rineterkib Powder
-
Thermal Equilibration : Transfer the sealed vial of Rineterkib from -20°C storage to a desiccator at room temperature for at least 30 minutes.
-
Validation: The vial exterior must be completely dry before opening to ensure no atmospheric moisture compromises the hygroscopic powder.
-
-
PPE Verification and Workspace Prep : Don all required PPE (double nitrile gloves, splash goggles, fluid-resistant coat). Line the working surface of a Class II BSC with a disposable, absorbent, plastic-backed bench pad.
-
Solvent Addition : Carefully open the vial within the BSC. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Validation: Pipette the solvent gently down the side of the vial to prevent aerosolizing the powder.
-
-
Dissolution Confirmation : Cap the vial and gently vortex.
-
Validation: Visually inspect the solution against a light source. It must be completely clear. If micro-particulates remain, sonicate in a room-temperature water bath for 60 seconds.
-
-
Aliquoting : Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Causality: Amber tubes protect the compound from photodegradation. Single-use aliquots prevent repeated freeze-thaw cycles, which rapidly degrade the active pharmaceutical ingredient (API)[1].
-
-
Storage : Immediately transfer aliquots to a -80°C freezer. Document the date and concentration.
Protocol 2: Spill Management and Disposal Plan
A rapid, pre-planned response to spills prevents widespread contamination.
-
Immediate Containment : For a liquid spill (DMSO stock), do not wipe. Wiping increases the surface area and vaporization of the solvent. Instead, gently overlay the spill with highly absorbent chemical spill pads.
-
Chemical Decontamination : Once the liquid is absorbed, apply a 10% sodium hypochlorite (bleach) solution or a proprietary cytotoxic neutralizer to the affected area.
-
Causality: Strong oxidizing agents degrade the small molecule structure of Rineterkib, neutralizing its biological activity. Allow a 15-minute contact time.
-
-
Secondary Cleansing : Wash the area thoroughly with 70% ethanol, followed by distilled water, to remove residual bleach and degraded API.
-
Waste Segregation : Dispose of all contaminated pads, gloves, and empty Rineterkib vials in a clearly labeled, rigid hazardous cytotoxic waste container.
-
Causality: Antineoplastic agents must be incinerated at high temperatures; they cannot be disposed of in standard biohazard or municipal waste streams.
-
References
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 118045847, Rineterkib".[Link]
-
AACR Journals . "A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation". Cancer Discovery (2024).[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
